4-Chloro-2,5-difluorobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONRQDJNXCXAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378524 | |
| Record name | 4-chloro-2,5-difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286932-78-3 | |
| Record name | 4-Chloro-2,5-difluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286932-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2,5-difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-2,5-difluorobenzenesulfonyl chloride physical properties
An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2,5-difluorobenzenesulfonyl chloride
Introduction
This compound is a halogenated aromatic sulfonyl chloride, a class of compounds renowned for its utility as a key intermediate in organic synthesis. Its structural features—a benzene ring substituted with a reactive sulfonyl chloride group, a chlorine atom, and two fluorine atoms—make it a versatile building block, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise positioning of these functional groups significantly influences the molecule's reactivity and its physical properties.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide an in-depth analysis of the physical properties of this compound, contextualizing available data with predictive insights and outlining rigorous experimental protocols for their validation. As a Senior Application Scientist, the emphasis is placed not just on the "what" but the "why," explaining the causality behind experimental choices and ensuring a framework of scientific integrity.
Core Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental physicochemical identifiers and properties. These data points are critical for reaction planning, safety assessments, and purification strategies.
Key Identifiers:
-
CAS Number: 286932-78-3[1]
Based on available data, the compound typically presents as a solid at standard conditions. This physical state is a crucial consideration for handling, storage, and determining appropriate dissolution solvents for subsequent reactions.
Summary of Physical Properties
| Property | Value | Data Type | Source |
| Molecular Weight | 247.05 g/mol | Calculated | [2] |
| Physical State | Solid | Experimental | |
| Boiling Point | 253.1 ± 35.0 °C | Predicted | [2] |
| Density | 1.686 ± 0.06 g/cm³ | Predicted | [2] |
Note: A significant portion of the available quantitative data for this specific isomer is based on computational predictions. Experimental verification is highly recommended for critical applications.
Thermal Properties
The thermal behavior of a compound dictates the viable temperature ranges for reactions, distillations, and storage.
-
Boiling Point: The predicted boiling point is approximately 253.1 °C at standard pressure.[2] This relatively high value is expected for a molecule of this mass and polarity. For purification, vacuum distillation is the preferred method to avoid thermal decomposition, a common issue with complex sulfonyl chlorides.
-
Melting Point: Currently, there is no publicly available experimental data for the melting point of this compound. Given its classification as a solid, experimental determination is necessary and can be accomplished using standard laboratory techniques described in Section 5.
Density and Solubility
-
Density: The predicted density is approximately 1.686 g/cm³.[2] This value, being significantly greater than that of many common organic solvents, is a practical consideration for phase separation during aqueous workups.
Spectroscopic Characterization: A Predictive Analysis
In the absence of published spectra for this specific compound, a predictive analysis based on its structure and established spectroscopic principles provides a valuable framework for its identification and characterization.
-
Infrared (IR) Spectroscopy: The IR spectrum is an excellent tool for functional group identification.[4] For this compound, the following characteristic absorption bands are expected:
-
1410-1370 cm⁻¹ and 1204-1166 cm⁻¹: Strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[4] The presence of these two intense peaks is highly indicative of the -SO₂Cl moiety.
-
1250-1000 cm⁻¹: Strong absorptions arising from C-F (aryl) stretching vibrations.
-
1100-1000 cm⁻¹: Bands associated with C-Cl (aryl) stretching.
-
~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹: Weaker absorptions corresponding to aromatic C-H stretching and C=C ring stretching, respectively.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The molecule contains two aromatic protons. Due to the asymmetric substitution pattern, they are chemically non-equivalent and are expected to appear as two distinct multiplets (likely doublets of doublets) in the downfield region (δ 7.5-8.5 ppm). The strong electron-withdrawing effects of the sulfonyl chloride, chlorine, and fluorine atoms will shift these protons significantly downfield.
-
¹³C NMR: Six distinct signals are expected for the six aromatic carbons, as they are all in unique chemical environments. The carbon directly attached to the sulfonyl chloride group will be significantly deshielded. Carbons bonded to fluorine will show characteristic large C-F coupling constants.
-
¹⁹F NMR: Two distinct signals are expected for the two magnetically non-equivalent fluorine atoms. The chemical shifts and coupling patterns would provide definitive information on their positions relative to each other and other substituents.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak cluster corresponding to the molecular weight of 247.05 g/mol .
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms, a characteristic pattern for M⁺, [M+2]⁺, and [M+4]⁺ peaks will be observed, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This provides a high-confidence confirmation of the presence of two chlorine atoms.
-
Experimental Protocols for Property Determination
To ensure trustworthiness and reproducibility, physical properties must be determined through validated experimental protocols. The following sections describe standard methodologies for characterizing a novel or sparsely documented solid organic compound like this compound.
Protocol 1: Melting Point Determination
The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: Workflow for determining the melting point of a solid sample.
Protocol 2: Spectroscopic Characterization
This protocol outlines the general steps for acquiring the spectroscopic data discussed in Section 4.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
IR (Solid): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
MS (GC-MS): Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrument Setup: Calibrate and configure each spectrometer (NMR, FT-IR, GC-MS) according to standard operating procedures.
-
Data Acquisition: Run the prepared sample on each instrument to acquire the ¹H, ¹³C, ¹⁹F NMR spectra, the IR spectrum, and the mass spectrum.
-
Data Processing & Analysis: Process the raw data (e.g., Fourier transform for NMR/IR) and analyze the resulting spectra to determine chemical shifts, coupling constants, absorption frequencies, and mass-to-charge ratios. Compare the data against the predicted values.
Caption: General workflow for comprehensive spectroscopic analysis.
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physical properties. While computational predictions provide a solid starting point for its boiling point and density, this guide highlights the critical need for experimental verification of these values, particularly the melting point, for which no data is currently available. The outlined spectroscopic characteristics and experimental protocols provide a robust framework for researchers to confidently identify, handle, and utilize this compound in their synthetic endeavors, ensuring both safety and success in the development of new chemical entities.
References
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ChemBK. This compound. [Link]
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Capot Chemical. MSDS of this compound. [Link]
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PubChem. 4-Chlorobenzenesulfonyl chloride. [Link]
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ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
Sources
4-Chloro-2,5-difluorobenzenesulfonyl chloride CAS number
An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzenesulfonyl chloride for Advanced Synthesis
Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and drug discovery. The document delves into its physicochemical properties, established synthesis protocols, core reactivity, and critical applications. With a focus on scientific integrity, this guide offers field-proven insights into its use as a versatile reagent for introducing the 4-chloro-2,5-difluorophenylsulfonyl moiety into complex molecules. Detailed experimental procedures and safety protocols are provided to support researchers, scientists, and drug development professionals in leveraging this compound's unique electronic and structural properties for the rational design of novel pharmacologically active agents.
This compound is a multifunctional aryl sulfonyl chloride valued for its utility in advanced organic synthesis.[1] Its distinct substitution pattern, featuring both chlorine and fluorine atoms, allows for the fine-tuning of electronic properties and lipophilicity in derivative molecules, a critical aspect of structure-activity relationship (SAR) studies.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 286932-78-3 | [2] |
| Molecular Formula | C₆H₂Cl₂F₂O₂S | [2] |
| Molar Mass | 247.05 g/mol | [2] |
| Density | 1.686 ± 0.06 g/cm³ (Predicted) | [2] |
| Boiling Point | 253.1 ± 35.0 °C (Predicted) | [2] |
| Appearance | Varies; often a solid or oil | N/A |
Synthesis Pathway: From Aniline to Sulfonyl Chloride
The most common and reliable method for synthesizing aryl sulfonyl chlorides, including this compound, is through a Sandmeyer-type reaction starting from the corresponding aniline. This pathway is favored due to the ready availability of aniline precursors and the robust nature of the transformation. The process involves two key stages: diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide.
The workflow begins with the diazotization of 4-chloro-2,5-difluoroaniline. This is achieved by treating the aniline with a nitrous acid source, typically sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.
In the second stage, the generated diazonium salt is introduced to a solution of sulfur dioxide (SO₂) and a copper(I) chloride catalyst. The copper catalyst is essential for facilitating the decomposition of the diazonium salt and the subsequent formation of the sulfonyl chloride group.
Caption: General synthesis workflow for the target compound.
Core Reactivity: Sulfonamide Formation
The primary utility of this compound in drug discovery lies in its reaction with primary or secondary amines to form stable sulfonamide linkages.[1] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a prevalent pharmacophore found in numerous FDA-approved drugs.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
The specific halogen substitution on the aromatic ring imparts distinct electronic characteristics. The strong electron-withdrawing nature of the two fluorine atoms and the chlorine atom increases the electrophilicity of the sulfur center, enhancing its reactivity. Furthermore, this substitution pattern influences the acidity of the resulting sulfonamide N-H proton and modulates the lipophilicity and metabolic stability of the final molecule, making it a valuable tool for lead optimization.[1]
Caption: Reaction schematic for sulfonamide synthesis.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
The following protocol provides a self-validating, step-by-step methodology for the synthesis of a sulfonamide using this compound.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding 1M aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Safety, Handling, and Storage
This compound is a reactive and corrosive chemical that demands careful handling to ensure personnel safety.[1]
-
Hazards: The compound causes severe skin burns and serious eye damage.[1][3] It is highly sensitive to moisture and reacts with water, potentially releasing toxic gases.[1] Inhalation may cause burns to the respiratory tract.[4]
-
Personal Protective Equipment (PPE): Always handle this chemical within a certified chemical fume hood.[4] Mandatory PPE includes:
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Containers must be kept tightly closed to prevent contact with moisture.[3] For long-term stability, storage under an inert atmosphere (e.g., argon) is recommended.[3]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[4]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting.[3] Seek immediate medical attention.
-
Caption: Safe handling workflow for reactive sulfonyl chlorides.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the synthesis of complex organic molecules. Its unique electronic properties, conferred by the specific halogenation pattern, provide medicinal chemists with a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective application in research and development.
References
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ChemBK. This compound. [Online] Available at: [Link]
-
Angene Chemical. (2025-09-21). Safety Data Sheet. [Online] Available at: [Link]
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A Comprehensive Technical Guide to 4-Chloro-2,5-difluorobenzenesulfonyl chloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
4-Chloro-2,5-difluorobenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block for researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring both chlorine and fluorine atoms, provides a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of target molecules. This guide offers an in-depth examination of its molecular characteristics, provides a validated protocol for its synthesis and subsequent use in sulfonamide formation, and outlines the stringent safety measures required for its handling. The insights herein are designed to empower researchers to leverage this versatile reagent in the rational design of novel therapeutic agents.
Section 1: Introduction to Halogenated Sulfonyl Chlorides in Medicinal Chemistry
The strategic incorporation of halogens, particularly fluorine and chlorine, is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate pKa, thereby optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Chlorine, while larger, can also form crucial halogen bonds and improve membrane permeability.[2]
This compound emerges as a particularly valuable reagent by combining these elements on a reactive scaffold. As a sulfonyl chloride, its primary function is to react with primary or secondary amines to form sulfonamides—a privileged functional group found in a wide array of FDA-approved drugs, including antibiotics, diuretics, and antivirals.[3] The specific arrangement of the chloro and difluoro substituents allows for the fine-tuning of a molecule's electronic and lipophilic character, making it an indispensable tool for structure-activity relationship (SAR) studies.[3]
Section 2: Physicochemical Properties and Molecular Characteristics
The utility of this compound is rooted in its distinct chemical properties. The powerful electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the sulfonyl chloride group render the sulfur atom highly electrophilic, making it exceptionally reactive towards nucleophiles like amines.
Core Molecular Data
All quantitative data for this compound has been consolidated into the table below for ease of reference.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₂O₂S | [4] |
| Molecular Weight | 247.05 g/mol | [4][5] |
| CAS Number | 286932-78-3 | [4] |
| Predicted Density | 1.686 ± 0.06 g/cm³ | [4] |
| Predicted Boiling Point | 253.1 ± 35.0 °C | [4] |
| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)F | |
| InChI Key | NITODZKOCXPBBS-UHFFFAOYSA-N | [5] |
Structural Analysis and Reactivity Profile
The molecule's reactivity is dominated by the sulfonyl chloride moiety (-SO₂Cl). This group is an excellent leaving group, facilitating nucleophilic substitution at the sulfur atom. It is highly sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas.[3] This necessitates handling under anhydrous conditions. The aromatic ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions at the sulfonyl chloride group.
Section 3: Synthesis and Purification
While numerous methods exist for the preparation of benzenesulfonyl chlorides, the most direct and industrially scalable approach for this specific molecule involves the chlorosulfonation of a suitable precursor.[6][7]
Plausible Synthetic Pathway: Chlorosulfonation
The synthesis of this compound is most efficiently achieved via the electrophilic substitution of 1-chloro-2,5-difluorobenzene with chlorosulfonic acid. The directive effects of the halogens guide the bulky chlorosulfonyl group to the sterically accessible position para to the chlorine atom.
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system adapted from established procedures for chlorosulfonation.[6][7] All operations must be performed in a certified chemical fume hood.
-
Apparatus Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a trap (e.g., a calcium chloride drying tube followed by a gas bubbler for HCl). Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with 1-chloro-2,5-difluorobenzene (1.0 eq). In the dropping funnel, place an excess of chlorosulfonic acid (approx. 3-5 eq).
-
Reaction: Cool the flask in an ice-water bath to 0-5 °C. Begin stirring and add the chlorosulfonic acid dropwise from the funnel at a rate that maintains the internal temperature below 10 °C. Vigorous evolution of HCl gas will occur.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours or until the reaction is deemed complete by TLC or GC-MS analysis.
-
Workup (Quenching): Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This step is highly exothermic and must be performed with extreme caution behind a blast shield.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the final this compound as a clear liquid or low-melting solid.
Section 4: Core Application: Sulfonamide Synthesis
The primary utility of this reagent is in the synthesis of N-substituted sulfonamides, a reaction central to many drug discovery programs.[3]
Experimental Workflow for Amine Coupling
The following diagram illustrates a typical workflow for the synthesis of a sulfonamide derivative using this compound.
Caption: Standard workflow for sulfonamide synthesis.
Step-by-Step Protocol for Sulfonamide Formation
-
Reagent Preparation: In a dry, inert-atmosphere flask, dissolve the amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2-1.5 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Prepare a separate solution of this compound (1.0-1.1 eq) in anhydrous DCM and add it dropwise to the amine solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.
Section 5: Handling, Safety, and Storage
This compound is a reactive and corrosive chemical that demands strict adherence to safety protocols.[3][8]
Hazard Identification and Risk Mitigation
| Hazard Statement (H-Code) | Description | Precautionary Measure (P-Code) |
| H314 | Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |
| (Reacts with water) | Reacts with moisture to release toxic/corrosive gas (HCl).[3] | P233: Keep container tightly closed. P403+P235: Store in a well-ventilated place. Keep cool.[8] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[8][9]
-
Handling: Avoid all direct contact with the substance.[10] Do not get it in eyes, on skin, or on clothing.[8] Prevent inhalation of vapors. As it is moisture-sensitive, use dry syringes or cannulas for transfers under an inert atmosphere.[10]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area designated for corrosive materials.[8] For long-term stability, storing under an argon or nitrogen atmosphere is recommended.[10] Keep away from water, moist air, and incompatible materials like strong oxidizing agents.[8]
Emergency and First-Aid Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[8] Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention.[8][10]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from a specialist.[8][10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or doctor immediately.[8]
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting.[8] Ingestion can cause severe damage and perforation of the digestive tract. Seek immediate medical attention.[8]
Section 6: Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, combined with the beneficial properties imparted by its specific halogenation pattern, provides medicinal chemists with a reliable method for synthesizing novel sulfonamides and probing complex biological systems. As the demand for more effective and safer therapeutics grows, the rational application of precisely engineered building blocks like this one will continue to be a critical driver of innovation in drug discovery.
Section 7: References
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This compound - ChemBK. [Link]
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2-Chloro-4,5-difluorobenzenesulfonyl chloride | C6H2Cl2F2O2S | CID 2773523 - PubChem. [Link]
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Safety Data Sheet - Angene Chemical. [Link]
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Benzenesulfonyl chloride - Organic Syntheses Procedure. [Link]
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Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
-
GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents.
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An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,5-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature—featuring a reactive sulfonyl chloride group and a uniquely substituted phenyl ring with chlorine and fluorine atoms—offers a versatile scaffold for creating complex molecules. The fluorine and chlorine substituents are instrumental in modulating the physicochemical properties of derivative compounds, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable reagent in the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties and Structure
This compound is characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, a chlorine atom at position 4, and fluorine atoms at positions 2 and 5.
Chemical Structure Diagram
Structure of this compound
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₂O₂S | [2] |
| Molecular Weight | 247.05 g/mol | [3] |
| CAS Number | 286932-78-3 | [2] |
| Appearance | Solid | Varies by supplier |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Solubility | Reacts with water. Soluble in many aprotic organic solvents. | [5] |
Synthesis and Mechanism
Aryl sulfonyl chlorides are most commonly prepared through the chlorosulfonylation of the corresponding arene, typically using chlorosulfonic acid.[6] For this compound, the synthesis starts from 1,4-dichloro-2,5-difluorobenzene.
Synthetic Workflow Diagram
General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on standard chlorosulfonylation procedures.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 1,4-dichloro-2,5-difluorobenzene.
-
Reagent Addition : Cool the flask in an ice-salt bath to 0-5 °C. Slowly add an excess (typically 3-5 equivalents) of chlorosulfonic acid via the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Causality: The reaction is highly exothermic and releases a significant amount of HCl gas. Slow addition and temperature control are critical to prevent runaway reactions and minimize side-product formation.[7]
-
-
Reaction Progression : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Quenching : Carefully and slowly pour the reaction mixture onto crushed ice. This step hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product.
-
Causality: This is a highly exothermic and hazardous step. The sulfonyl chloride is prone to hydrolysis, but this is slow in the cold, acidic conditions, whereas the excess reagent is rapidly destroyed.
-
-
Isolation and Purification : The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation to yield the pure this compound.
Applications in Drug Discovery and Development
The primary utility of this compound in medicinal chemistry is as a precursor for the synthesis of sulfonamides.[5] The sulfonamide functional group is a key pharmacophore found in a wide array of drugs, including antibiotics, diuretics, and anticancer agents.
The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is the most common method for preparing sulfonamides.[8][9]
Reaction Mechanism: Sulfonamide Formation
Mechanism of sulfonamide synthesis from a sulfonyl chloride and an amine.
Significance of the Substituents
The specific substitution pattern of this compound is highly advantageous:
-
Fluorine Atoms : The two fluorine atoms significantly increase the metabolic stability of the aromatic ring by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. They also increase lipophilicity, which can enhance cell membrane permeability.[1]
-
Chlorine Atom : The chlorine atom provides an additional point for modifying the electronic properties of the molecule and can influence binding interactions within a target protein. Chlorine is a common feature in many approved drugs, contributing to their efficacy.[10]
-
Sulfonyl Chloride Group : This highly reactive group allows for straightforward coupling with a vast library of amines, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards : It causes severe skin burns and eye damage.[5] Reaction with water or moisture can release toxic hydrogen chloride (HCl) gas.
-
Personal Protective Equipment (PPE) : Always handle this chemical in a fume hood while wearing appropriate PPE, including a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Handling : Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation. Keep the container tightly closed when not in use.[12]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[11][13]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[14]
Conclusion
This compound is a powerful and versatile reagent for drug discovery and organic synthesis. Its unique pattern of halogen substituents provides a strategic advantage for medicinal chemists seeking to enhance the pharmacological properties of new molecular entities. A thorough understanding of its reactivity, synthesis, and handling is essential for its safe and effective application in the laboratory. The ability to readily introduce a metabolically robust, electronically tuned sulfonamide moiety makes this compound a cornerstone in the construction of modern pharmaceuticals.
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A Researcher's Comprehensive Safety Guide to 4-Chloro-2,5-difluorobenzenesulfonyl chloride
An In-depth Technical Guide for navigating the safe handling, storage, and emergency management of a potent chemical reagent.
As a Senior Application Scientist, it is understood that the responsible handling of reactive chemical intermediates is paramount to both laboratory safety and the integrity of research outcomes. This guide provides an in-depth technical overview of the safety considerations for 4-Chloro-2,5-difluorobenzenesulfonyl chloride, a compound utilized by researchers and professionals in the field of drug development. Given the limited publicly available, in-depth safety data for this specific molecule, this guide synthesizes direct information with established safety protocols for structurally related sulfonyl chlorides to provide a comprehensive safety framework.
Chemical Identity and Physicochemical Properties
This compound is a halogenated aromatic sulfonyl chloride. The sulfonyl chloride functional group is highly reactive and is the primary driver of its hazardous properties. While exhaustive experimental data for this specific compound is not widely published, we can ascertain its core identity and some predicted properties.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₂O₂S | [1][2] |
| Molecular Weight | 247.04 g/mol | [1] |
| CAS Number | 286932-78-3 | [1] |
| Predicted Density | 1.686 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 253.1 ± 35.0 °C | [2] |
The presence of chlorine and fluorine atoms on the benzene ring modifies the reactivity and physical properties of the molecule compared to simpler benzenesulfonyl chlorides, but the fundamental hazards associated with the sulfonyl chloride group remain.
Hazard Identification and GHS Classification: A Corrosive Threat
The primary and most immediate danger of this compound, like all sulfonyl chlorides, is its corrosive nature.[3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.[6] Based on data from structurally similar compounds, it is classified as a corrosive substance.[7][8][9][10]
GHS Hazard Classification (Inferred)
-
Skin Corrosion/Irritation, Category 1B or 1C (H314): Causes severe skin burns and eye damage.[7][8][9][10][11][12][13]
-
Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[9][10][14]
This classification necessitates the use of the GHS corrosion pictogram, signaling a significant hazard to living tissue upon contact.[6][15]
Expert Insight: The causality behind its corrosivity lies in the high reactivity of the sulfonyl chloride group with nucleophiles. In the presence of water, such as moisture on the skin or in the eyes, it readily hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive and will cause immediate chemical burns.[5] This reaction is exothermic and can generate fumes.
Experimental Workflow: Safe Handling and Personal Protective Equipment (PPE)
A self-validating safety protocol is one where the procedures inherently minimize risk at every step. The following workflow is designed to ensure the safe handling of this compound in a research setting.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[16][17]
-
Emergency Equipment: An emergency shower and eyewash station must be immediately accessible and tested regularly.[18]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A comprehensive PPE strategy is crucial.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for any signs of degradation before use.[19] | Provides a barrier against skin contact. Double gloving is recommended. |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield.[18][19][20] | Protects against splashes to the eyes and face. Contact lenses should not be worn.[18] |
| Skin and Body Protection | A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron. | Protects against skin exposure from spills. |
| Respiratory Protection | Not typically required when using a fume hood. In case of ventilation failure or a large spill, a full-face respirator with appropriate cartridges should be used by trained personnel.[19][20] | Protects against inhalation of corrosive vapors. |
Logical Relationship of Safety Measures
Caption: Hierarchy of controls for handling the chemical.
Storage and Stability: Preventing Unwanted Reactions
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Moisture Sensitivity: Store in a tightly sealed container to prevent contact with moisture, which can cause decomposition and pressure buildup from the formation of HCl gas.[5][16]
-
Incompatible Materials: Segregate from strong bases, oxidizing agents, acids, and water.[1][18]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[16][19] Storage at eye level or below is recommended to minimize the risk of dropping and spillage.[21]
Accidental Release and Emergency Procedures
Prompt and correct response to a spill is vital to mitigate harm.
Minor Spill (Inside a Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Absorb the spill with an inert, dry material like sand or vermiculite. Do NOT use combustible materials like paper towels.
-
Neutralization (with caution): Slowly add a neutralizing agent such as sodium bicarbonate or soda ash.
-
Collection: Carefully scoop the neutralized mixture into a labeled, sealable container for hazardous waste disposal.[16]
-
Decontamination: Clean the spill area thoroughly.
Major Spill (Outside a Fume Hood)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area and prevent entry.
-
Call for Help: Alert your institution's emergency response team.[21]
-
Ventilate: If safe to do so, increase ventilation to the area.
Emergency Response Workflow
Caption: Decision tree for spill response procedures.
First Aid Measures: Immediate Action is Key
In case of exposure, immediate and thorough action is required.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[19][20]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[5][22] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5][22] Remove contact lenses if present and easy to do.[22] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[20][22] Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Toxicological and Ecological Information
Disposal Considerations
All waste containing this chemical must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[19]
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Corrosives Fact Sheet. (n.d.). ESSR. Retrieved from [Link]
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Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004). EPA. Retrieved from [Link]
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Class 8 Dangerous Goods Corrosive Substances. (2016). ChemSafetyPro.COM. Retrieved from [Link]
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GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved from [Link]
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MSDS of this compound. (2011). Capot Chemical. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-2,5-difluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4-Chloro-2,5-difluorobenzenesulfonyl chloride is a polyfunctional reagent that has garnered significant interest in the realms of advanced organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern, featuring a reactive sulfonyl chloride group and a strategically halogenated aromatic ring, offers a versatile platform for molecular elaboration. The presence of two fluorine atoms and a chlorine atom on the benzene ring profoundly influences the electronic properties and reactivity of the molecule, making it a valuable tool for introducing the 4-chloro-2,5-difluorophenylsulfonyl moiety into target structures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this important chemical intermediate, with a focus on practical insights for laboratory applications.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value |
| CAS Number | 286932-78-3 |
| Molecular Formula | C₆H₂Cl₂F₂O₂S |
| Molecular Weight | 247.05 g/mol [1] |
| Boiling Point | 253.1±35.0 °C (Predicted)[1] |
| Density | 1.686±0.06 g/cm³ (Predicted)[1] |
Synthesis of this compound
The preparation of this compound typically involves the chlorosulfonation of 1-chloro-2,5-difluorobenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The reaction is generally carried out using chlorosulfonic acid, often in the presence of a catalyst or with heating. The regioselectivity of the sulfonation is directed by the existing substituents on the benzene ring.
A general procedure involves the slow addition of 1-chloro-2,5-difluorobenzene to an excess of chlorosulfonic acid at a controlled temperature, followed by heating to drive the reaction to completion. The reaction mixture is then carefully quenched with ice, and the product is extracted with a suitable organic solvent. Purification is typically achieved by distillation under reduced pressure or by chromatography.
Core Reactivity Profile
The reactivity of this compound is dominated by two main centers: the highly electrophilic sulfonyl chloride group and the electron-deficient aromatic ring.
Reactions at the Sulfonyl Chloride Moiety: A Gateway to Sulfonamides and Beyond
The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.
Sulfonamide Formation: The most common application of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides.[2] This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents.[3] The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature can be optimized to achieve high yields and purity.
Sulfonate Ester Formation: Alcohols and phenols react with this compound in the presence of a base to yield sulfonate esters. These esters are excellent leaving groups and can be used in a variety of subsequent transformations.
Thioester Formation: Thiols react in a similar fashion to alcohols to produce thioesters.
The electron-withdrawing effects of the fluorine and chlorine substituents on the aromatic ring enhance the electrophilicity of the sulfonyl chloride group, often leading to faster reaction rates compared to non-halogenated analogues.
Caption: General reactivity of the sulfonyl chloride group.
Nucleophilic Aromatic Substitution (SNA_r_): Leveraging the Halogenated Ring
The presence of three electron-withdrawing groups (two fluorines and a sulfonyl chloride) renders the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNA_r_). This provides a powerful strategy for further functionalization of the molecule.
The regioselectivity of SNA_r_ reactions is dictated by the activating and directing effects of the substituents. The fluorine atoms, being more electronegative and better leaving groups than chlorine in this context, are typically displaced by nucleophiles. The positions ortho and para to the strongly activating sulfonyl chloride group are the most likely sites of attack.
Common nucleophiles used in SNA_r_ reactions with this substrate include alkoxides, thiolates, and amines. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can be tuned to control the extent of substitution and the product distribution. For instance, sequential substitution of the fluorine atoms with different nucleophiles can be achieved under carefully controlled conditions.[4]
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.
Medicinal Chemistry: The 4-chloro-2,5-difluorophenylsulfonyl moiety is incorporated into various drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The sulfonamide linkage formed from this reagent is a common feature in antibacterial, anticancer, and anti-inflammatory agents.[5]
Agrochemicals: Similar to its role in pharmaceuticals, the introduction of the fluorinated phenylsulfonyl group can enhance the efficacy and environmental profile of pesticides and herbicides.
Materials Science: The reactivity of this compound allows for its incorporation into polymers and other materials to impart specific properties, such as thermal stability, flame retardancy, and altered electronic characteristics.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-chloro-2,5-difluorobenzenesulfonamide
This protocol details a representative procedure for the synthesis of a sulfonamide from this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of benzylamine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Caption: Workflow for sulfonamide synthesis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] It is known to cause severe skin burns and eye damage.[2][6] All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. The compound reacts with water and should be stored in a tightly sealed container under a dry, inert atmosphere.
Conclusion
This compound is a highly versatile and reactive building block with significant applications in drug discovery, agrochemicals, and materials science. Its dual reactivity, at both the sulfonyl chloride group and the halogenated aromatic ring, provides chemists with a powerful tool for the synthesis of complex molecules with tailored properties. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
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An In-depth Technical Guide to the Solubility of 4-Chloro-2,5-difluorobenzenesulfonyl Chloride in Organic Solvents
Abstract
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-2,5-difluorobenzenesulfonyl chloride. As a highly reactive arylsulfonyl chloride, its utility in organic synthesis, particularly in the development of pharmaceutical intermediates, is critically dependent on its behavior in various solvent systems. This document elucidates the physicochemical properties of the compound, explores the theoretical principles governing its solubility, presents available qualitative solubility data, and offers a robust, detailed experimental protocol for determining precise solubility in-house. The content is structured to deliver actionable insights and methodologies for laboratory professionals, ensuring both scientific rigor and practical applicability.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. This compound is a polysubstituted aromatic compound with a highly electrophilic sulfonyl chloride functional group.
Key Properties:
-
Molecular Formula: C₆H₂Cl₂F₂O₂S[1]
-
Molecular Weight: 247.05 g/mol [1]
-
Appearance: Typically a solid or liquid, depending on purity and ambient temperature.
-
Structure:

The molecule's structure is key to its solubility. The benzene ring provides a nonpolar backbone, while the two fluorine atoms and the chlorine atom attached to the ring enhance its hydrophobicity. The sulfonyl chloride (-SO₂Cl) group, however, is highly polar and electrophilic. This duality—a largely nonpolar aromatic structure combined with a very polar functional group—dictates a nuanced solubility profile, suggesting higher affinity for polar aprotic or moderately polar solvents that can stabilize the dipole of the sulfonyl group without causing decomposition.
Guiding Principles of Solubility
The adage "like dissolves like" is the primary guiding principle for predicting solubility.[2] This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[2] For this compound, several factors are at play:
-
Polarity: The molecule possesses a significant dipole moment due to the electronegative oxygen, fluorine, and chlorine atoms. The sulfonyl chloride group is a strong electron-withdrawing group, polarizing the S-Cl and S-O bonds. This suggests that the compound will be poorly soluble in nonpolar solvents like hexanes but will have a greater affinity for solvents with some degree of polarity.
-
Hydrogen Bonding: The compound lacks hydrogen bond donor sites. It has potential hydrogen bond acceptor sites at the oxygen atoms of the sulfonyl group. Therefore, it will not readily dissolve in protic solvents like water or methanol through hydrogen bonding interactions. Furthermore, protic solvents can lead to solvolysis of the reactive sulfonyl chloride group.[3]
-
Reactivity: A critical consideration for sulfonyl chlorides is their reactivity.[4] They are susceptible to hydrolysis by water and can react with alcohols, primary/secondary amines, and other nucleophiles.[4][5][6] This reactivity precludes the use of many protic solvents for anything other than a reaction and makes solubility testing in these media a measure of reaction rate as much as dissolution. Therefore, aprotic solvents are strongly preferred for stable solutions.
Based on these principles, one can predict that the optimal solvents for this compound will be polar aprotic solvents, such as tetrahydrofuran (THF), acetone, acetonitrile (ACN), and chlorinated solvents like dichloromethane (DCM) and chloroform.
Solubility Profile
Precise quantitative solubility data for this compound is not extensively published in readily available literature. This is common for reactive chemical intermediates. However, qualitative assessments and data from analogous compounds provide a strong, practical framework. For example, the related compound 4-chlorobenzenesulfonyl chloride is reported as being very soluble in ether and benzene, but decomposes in hot water or hot alcohol.[3]
The following table summarizes the expected solubility based on chemical principles and data from suppliers and safety data sheets (SDS) for this and structurally similar arylsulfonyl chlorides.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |
| Polar Aprotic | Acetone, THF, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents possess a significant dipole moment that can solvate the polar -SO₂Cl group effectively without providing a reactive proton. They represent the best balance for achieving high concentration solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are of moderate polarity and can effectively dissolve the compound. They are common choices for reactions involving sulfonyl chlorides due to their inertness and ability to dissolve a wide range of organic reagents. |
| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic nature of these solvents interacts favorably with the compound's benzene ring. Solubility is expected, though perhaps less than in more polar aprotic systems. |
| Ethers | Diethyl Ether, MTBE | Moderately Soluble | Ethers provide some polarity to solvate the sulfonyl chloride group. Data on similar compounds shows high solubility.[3] |
| Nonpolar Alkanes | Hexanes, Heptane | Insoluble to Sparingly Soluble | The lack of polarity in these solvents makes it difficult to overcome the crystal lattice energy of the solid or to effectively solvate the polar functional group. |
| Protic Solvents | Water, Methanol, Ethanol | Insoluble (Decomposes) | The compound has very low intrinsic solubility in water.[5][6] More importantly, it will react with water (hydrolysis) and alcohols (esterification), making these unsuitable as inert solvents. This decomposition is a key handling consideration.[3] |
Experimental Protocol: Gravimetric Determination of Equilibrium Solubility
To obtain precise, quantitative solubility data, a validated experimental protocol is necessary. The following method is a self-validating system for determining the equilibrium solubility of the title compound in a given aprotic solvent at a specified temperature (e.g., 25 °C).
4.1 Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvent (anhydrous, HPLC grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Scintillation vials (e.g., 20 mL) with PTFE-lined caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Glass syringes
-
Pre-weighed glass vials for evaporation
-
Fume hood
-
Nitrogen or argon gas line for evaporation
4.2 Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a scintillation vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen anhydrous organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours. Causality Note: 24 hours is typically sufficient to ensure the solution has reached thermodynamic equilibrium. For some compounds, longer times may be needed, which can be validated by taking measurements at 24h and 48h to see if they are consistent.
-
Phase Separation (Sedimentation): Remove the vial from the shaker and let it stand undisturbed in the temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.
-
Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a glass syringe. Immediately attach a 0.2 µm PTFE syringe filter. Causality Note: Filtration is a critical step to ensure that no microscopic solid particles are transferred, which would artificially inflate the solubility measurement.
-
Aliquot Transfer: Discard the first ~0.5 mL of filtrate to waste (to saturate the filter membrane). Then, accurately dispense a known volume (e.g., 2.0 mL) of the clear, saturated filtrate into a pre-weighed, labeled glass vial. Record the exact weight of the empty vial.
-
Solvent Evaporation: Place the vial in a fume hood and gently evaporate the solvent under a slow stream of nitrogen or argon. A slightly elevated temperature (e.g., 30-40 °C) can be used to expedite this process, but care must be taken not to sublime the solid solute.
-
Final Weighing: Once the solvent is completely removed and the vial has returned to room temperature, weigh the vial containing the dry solute residue.
-
Calculation:
-
Mass of solute = (Weight of vial + residue) - (Weight of empty vial)
-
Solubility (g/L) = (Mass of solute in g) / (Volume of aliquot in L)
-
Visual Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Workflow for Gravimetric Equilibrium Solubility Determination.
Safety and Handling Imperatives
This compound is a corrosive and reactive compound.[1][7]
-
Corrosivity: It causes severe skin burns and eye damage.[8] Always handle this chemical inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[8]
-
Moisture Sensitivity: The compound reacts with moisture. Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All glassware and solvents used should be anhydrous to prevent decomposition and ensure the integrity of the experiment.
-
Disposal: Dispose of all waste, including unused material and contaminated vials, in accordance with local, state, and federal regulations for hazardous chemical waste.
By adhering to these principles and protocols, researchers can safely and accurately determine the solubility of this compound, enabling its effective use in synthetic and drug development applications.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Capot Chemical. (2011). MSDS of this compound. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
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Emmett, E. J., et al. (2018). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4,5-difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, X., et al. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? r/OrganicChemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide on the Electrophilicity of 4-Chloro-2,5-difluorobenzenesulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Advantage of Fluorinated Aryl Sulfonyl Chlorides in Modern Synthesis
The deliberate incorporation of fluorine into molecular scaffolds has become a paramount strategy in medicinal chemistry and materials science. Fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties. Within this context, 4-Chloro-2,5-difluorobenzenesulfonyl chloride emerges as a uniquely valuable building block. Its trifunctional nature—bearing two fluorine atoms, a chlorine atom, and a highly reactive sulfonyl chloride group—offers a powerful tool for the synthesis of complex, high-value molecules. This guide provides a deep dive into the core principle governing its utility: the pronounced electrophilicity of the sulfur center, critically modulated by the electronic landscape of the aromatic ring.
PART 1: Deconstructing the Electrophilicity of this compound
The reactivity of this compound is fundamentally dictated by the electrophilic character of the sulfur atom within the sulfonyl chloride (-SO₂Cl) moiety. This electrophilicity is significantly amplified by the cumulative electron-withdrawing effects of the substituents on the benzene ring.
The sulfonyl chloride group is inherently electrophilic. The two highly electronegative oxygen atoms and the chlorine atom inductively pull electron density away from the central sulfur atom, creating a significant partial positive charge and making it a prime target for nucleophilic attack.[1]
The introduction of halogen substituents onto the aromatic ring further intensifies this effect:
-
Potent Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element, and both it and chlorine exert a strong inductive pull on the electrons within the sigma bond framework. This effect de-shields the aromatic ring, and by extension, the attached sulfonyl chloride group, making the sulfur atom even more electron-deficient.
-
Resonance Effects (-M Effect): When positioned ortho or para to the sulfonyl chloride, the fluorine and chlorine atoms can theoretically donate electron density to the ring via resonance. However, for halogens, the inductive effect overwhelmingly dominates the resonance effect. The net result is a powerful and synergistic electron withdrawal that enhances the electrophilicity of the sulfur center.[1]
This heightened reactivity allows for faster reaction rates with a broad spectrum of nucleophiles, often under milder conditions than their non-fluorinated counterparts.[1]
Caption: A validated workflow for the synthesis of sulfonamides.
Detailed Methodology and Rationale
Materials:
-
This compound
-
Primary or Secondary Amine (1.0 equivalent)
-
Triethylamine or Pyridine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel for Chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the amine and triethylamine in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Rationale: Anhydrous conditions are crucial as sulfonyl chlorides are moisture-sensitive and can hydrolyze. [2]The inert atmosphere prevents side reactions with atmospheric components. Cooling the reaction mixture controls the initial exotherm.
-
-
Reagent Addition: Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.
-
Rationale: Dropwise addition ensures the reaction temperature remains controlled, preventing potential side reactions.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the reaction's completion.
-
-
Workup and Extraction: Quench the reaction with water and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Rationale: The acid wash removes excess amine and triethylamine. The bicarbonate wash neutralizes any remaining acidic species. The brine wash removes residual water from the organic layer.
-
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Rationale: Drying agents remove trace amounts of water. Column chromatography separates the desired sulfonamide from any unreacted starting materials or byproducts.
-
PART 3: Quantitative Data and Safety Imperatives
A comprehensive understanding of a reagent's properties and hazards is non-negotiable for its safe and effective use in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₂O₂S | |
| Molar Mass | 247.05 g/mol | |
| Density | 1.686 g/cm³ (Predicted) | |
| Boiling Point | 253.1 °C (Predicted) |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. [2][3]It is also moisture-sensitive and may react violently with water. [2] Mandatory Precautions:
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [4]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Argon). [5]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, drench the affected area with running water. [5]In either case, seek immediate medical attention.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Retrieved from [Link]
-
National Institutes of Health. (2023, August 24). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
Sources
Methodological & Application
synthesis of sulfonamides using 4-Chloro-2,5-difluorobenzenesulfonyl chloride.
Application Note & Protocol
Topic: Synthesis of Novel Sulfonamides Utilizing 4-Chloro-2,5-difluorobenzenesulfonyl Chloride as a Versatile Building Block
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Sulfonamide Scaffold
Sulfonamides represent a cornerstone functional group in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1][2] First heralded for their revolutionary antibacterial properties, the applications for sulfonamide-containing molecules have expanded dramatically to include treatments for a wide range of conditions, including cancer, inflammation, diabetes, and glaucoma.[2][3] The sulfonamide moiety's unique electronic and geometric properties, including its ability to act as a hydrogen bond acceptor, contribute to its frequent role as a bioisostere for amides in drug design, often conferring improved metabolic stability and binding affinity.[4]
The synthesis of diverse sulfonamide libraries is therefore a critical activity in modern drug discovery. The reaction between a sulfonyl chloride and a primary or secondary amine remains the most robust and widely adopted method for this purpose.[5][6] This guide focuses on the use of This compound , a key intermediate that provides a strategic advantage in molecular design. The specific halogenation pattern on the aromatic ring—a chloro group and two fluoro groups—offers medicinal chemists a powerful tool to modulate the physicochemical properties of the final compound, such as lipophilicity, metabolic stability, and target-binding interactions.[7]
This document serves as a comprehensive guide, providing a detailed theoretical framework, step-by-step experimental protocols, and expert insights for the successful synthesis, purification, and characterization of novel sulfonamides derived from this versatile reagent.
Reaction Mechanism: Nucleophilic Substitution at Sulfur
The formation of a sulfonamide from this compound and an amine is a classic nucleophilic substitution reaction. The core of the mechanism involves the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This nucleophilic attack leads to the displacement of the chloride ion, which is an excellent leaving group, and the subsequent formation of a stable sulfur-nitrogen (sulfonamide) bond.[5]
A non-nucleophilic organic base, such as pyridine or triethylamine, is essential in the reaction mixture. Its primary role is to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the condensation.[5][8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: General mechanism for sulfonamide formation.
Detailed Experimental Protocol: Standard Synthesis
This protocol provides a reliable, general method for the synthesis of N-substituted-4-chloro-2,5-difluorobenzenesulfonamides.
A. Materials and Reagents
-
Substrates: this compound (1.0 eq), Primary or Secondary Amine (1.1 eq)
-
Base: Pyridine or Triethylamine (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Workup Solutions: 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Deionized Water
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Purification: Silica Gel (for column chromatography), appropriate solvents (e.g., Ethyl Acetate/Hexanes)
B. Equipment
-
Round-bottom flask with stir bar
-
Ice/water bath
-
Dropping funnel or syringe
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography and/or recrystallization
C. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the selected primary or secondary amine (1.1 eq). Dissolve it in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Cool the stirred solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the solution. Rationale: Cooling minimizes potential side reactions and controls the exothermic nature of the acid-base neutralization.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes using a dropping funnel or syringe. Rationale: Dropwise addition is crucial to maintain temperature control and prevent rapid, uncontrolled reaction rates.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 6-18 hours.
-
Monitoring: The reaction's progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting amine or sulfonyl chloride spot is no longer visible.
D. Workup and Isolation
-
Quenching: Upon completion, dilute the reaction mixture with additional DCM.
-
Aqueous Washes: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (2x) to remove the excess base and any remaining amine.
-
Deionized water (1x).
-
Saturated NaHCO₃ solution (1x) to neutralize any residual acid.
-
Brine (1x) to facilitate the separation of the organic and aqueous layers and remove bulk water.[5]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
E. Purification
The crude solid or oil can be purified using one of the following methods:
-
Flash Column Chromatography: Purify on a silica gel column using a suitable eluent system, such as a gradient of Ethyl Acetate in Hexanes.
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate) and allow it to cool slowly to form pure crystals.[5][9][10] If the product is too soluble in one solvent, a two-solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) can be employed.[5]
Caption: Experimental workflow for sulfonamide synthesis.
Data and Characterization
The identity and purity of the synthesized sulfonamides must be confirmed through standard analytical techniques.
| Parameter | Description |
| ¹H NMR | Expect characteristic signals for the aromatic protons on the 4-chloro-2,5-difluorophenyl ring and protons from the amine component. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.[5][11] |
| ¹³C NMR | Confirms the presence of all unique carbon atoms in the molecule's backbone.[12] |
| Mass Spec (MS) | Provides the molecular weight of the compound, confirming the successful coupling.[5] |
| IR Spectroscopy | Shows characteristic strong stretching bands for the sulfonyl group (S=O) around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[5][11] |
| Melting Point | A sharp melting point range for a crystalline solid is a good indicator of purity. |
Table 1: Example Reaction Parameters
| Entry | Amine | Equiv. Amine | Equiv. Base | Time (h) | Yield (%) |
| 1 | Aniline | 1.1 | 1.5 | 12 | 85-95 |
| 2 | Benzylamine | 1.1 | 1.5 | 8 | 90-98 |
| 3 | Morpholine | 1.1 | 1.5 | 6 | 92-99 |
Yields are typical and may vary based on specific reaction conditions and purification efficiency.
Safety and Handling
Critical Safety Information: this compound is a reactive and hazardous chemical.
-
Corrosive: Causes severe skin burns and serious eye damage.[7][13]
-
Moisture Sensitive: Reacts with water, potentially violently, to release toxic and corrosive gas (HCl).[7]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[14][15]
-
Storage: Store in a cool, dry place away from moisture, with the container tightly sealed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent. 2. Insufficient base. 3. Sterically hindered amine. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Increase the equivalents of base to 2.0-2.5 eq. 3. Increase reaction time and/or temperature. |
| "Oiling Out" during Recrystallization | 1. Significant impurities present. 2. Cooling the solution too rapidly. 3. Inappropriate solvent choice. | 1. First, purify the crude material by column chromatography. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. 3. Select a different solvent or use a co-solvent system.[9] |
| Multiple Spots on TLC after Reaction | 1. Incomplete reaction. 2. Formation of side products. | 1. Allow the reaction to stir for a longer duration. 2. Ensure controlled, dropwise addition of the sulfonyl chloride at 0 °C to minimize side reactions. |
References
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- Harmata, M., & Huang, C. (2007). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Schroeder, J. L., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy.
- Anonymous. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Schroeder, J. L., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. American Chemical Society.
- Anonymous. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- Anonymous. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Anonymous. (n.d.).
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Semantic Scholar.
- BenchChem. (n.d.). Technical Support Center: Purification of Methanesulfonamide by Recrystallization.
- Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
- BenchChem. (n.d.). This compound.
- Capot Chemical. (2011). MSDS of this compound.
- MacMillan Group. (2023).
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- Caminati, W., et al. (n.d.).
- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Sigma-Aldrich. (n.d.). 4-Fluorobenzenesulfonyl chloride 98 349-88-2.
- Seneca, M. L. (n.d.). Sulfonamide purification process.
- Chen, Y.-S., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.
- Aziz-ur-Rehman, et al. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 3,4-Difluorobenzenesulfonyl Chloride.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Difluorobenzene-1-sulfonyl chloride.
- ECHEMI. (n.d.). 4-Fluorobenzenesulfonyl chloride SDS, 349-88-2 Safety Data Sheets.
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Application Notes & Protocols: 4-Chloro-2,5-difluorobenzenesulfonyl Chloride in Medicinal Chemistry
Executive Summary
4-Chloro-2,5-difluorobenzenesulfonyl chloride is a strategically important building block in modern medicinal chemistry. Its value lies in the efficient introduction of the 4-chloro-2,5-difluorophenylsulfonyl moiety, a scaffold that leverages the unique physicochemical properties of halogen atoms to optimize drug candidates. The sulfonamide functional group, formed by the reaction of this reagent with primary or secondary amines, is a privileged structure found in a vast array of therapeutic agents, including kinase inhibitors, antibacterial drugs, and diuretics.[1] The specific substitution pattern of this reagent—two fluorine atoms and one chlorine atom—provides medicinal chemists with a powerful tool to modulate a compound's lipophilicity, metabolic stability, and target-binding interactions, thereby accelerating the optimization of lead compounds into clinical candidates.[2][3] This document provides an in-depth guide to the strategic application, reaction mechanisms, and detailed experimental protocols for utilizing this compound in drug discovery programs.
Section 1: The Strategic Value of the 4-Chloro-2,5-difluorophenylsulfonyl Moiety
The rational design of drug molecules hinges on the ability to fine-tune their properties to achieve a desired balance of potency, selectivity, and pharmacokinetic performance. The title compound offers a unique combination of features that address this challenge directly.
The Sulfonamide Scaffold: A Cornerstone of Drug Design
The sulfonamide group (-SO₂NH-) is one of the most ubiquitous functional groups in pharmaceuticals.[1] Since the discovery of the antibacterial properties of prontosil in the 1930s, which is metabolized to the active sulfonamide, this scaffold has been incorporated into drugs for a wide range of diseases.[4][5] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its chemical stability, and its rigid geometry, which can effectively orient substituents into protein binding pockets.
The Influence of Fluorine Substitution
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The two fluorine atoms in this compound impart several beneficial properties:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism. By replacing a hydrogen atom on the aromatic ring with a fluorine atom, which has a much stronger C-F bond, chemists can prevent metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the resulting sulfonamide's N-H proton, influencing its ionization state at physiological pH and potentially enhancing solubility or target binding.[6]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and halogen bonds, which can significantly improve binding affinity and selectivity.[7]
The Role of the Chlorine Atom
The chlorine atom at the 4-position further contributes to the molecule's utility:
-
Increased Lipophilicity: Chlorine is more lipophilic than hydrogen, which can be used to enhance a molecule's ability to cross cellular membranes.[7]
-
Specific Interactions: Like fluorine, chlorine can act as a halogen bond donor, providing an additional anchor point for interaction with protein backbones or side chains, a strategy that has been successfully employed in the design of high-affinity ligands.[7]
The combination of these three halogen atoms creates a unique electronic and steric profile, making this reagent a valuable probe for detailed structure-activity relationship (SAR) studies.[2][8]
Section 2: Core Reactivity and Mechanistic Rationale
The primary utility of this compound is its reaction with amines to form sulfonamides. Understanding the mechanism and the rationale behind the reaction conditions is critical for successful synthesis.
The Sulfonylation Reaction Mechanism
The formation of a sulfonamide is a classic nucleophilic substitution reaction. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride ion as a leaving group. The hydrogen chloride (HCl) byproduct is neutralized by a base present in the reaction mixture.[9]
Rationale for Experimental Choices
-
Solvent Selection: The reaction must be conducted in an anhydrous aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. This compound is highly moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid in the presence of water, quenching the reaction.[2]
-
Base Selection: A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial. Its role is solely to neutralize the HCl generated during the reaction.[9] Using a nucleophilic base (e.g., an amine) could lead to competitive side reactions. An excess of the base is typically used to ensure complete HCl scavenging and drive the reaction to completion.
-
Temperature Control: Reactions are often initiated at 0 °C (ice bath). The reaction between a sulfonyl chloride and an amine is exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions or degradation of sensitive substrates. The reaction is then typically allowed to warm to room temperature to ensure it proceeds to completion.[9]
Section 3: Experimental Protocols
Safety Precaution: this compound is corrosive and reacts with water to release toxic gas. All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be flame- or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2]
General Protocol for N-Substituted Sulfonamide Synthesis
This protocol describes a standard laboratory procedure for the synthesis of a sulfonamide from an amine and this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the contents to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes) to yield the pure sulfonamide product.[9]
General Workflow Diagram
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations for a Hypothetical Product (N-benzyl-4-chloro-2,5-difluorobenzenesulfonamide) |
| ¹H NMR | Appearance of signals for the benzyl group protons (e.g., ~7.3 ppm multiplet) and a doublet for the benzylic CH₂ (~4.3 ppm). The aromatic protons on the difluorophenyl ring will appear as complex multiplets, coupled to fluorine. |
| ¹⁹F NMR | Two distinct signals, each appearing as a doublet of doublets (or more complex multiplet), confirming the presence and distinct environments of the two fluorine atoms on the aromatic ring. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms. Carbons attached to fluorine will appear as doublets due to C-F coupling. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of the product. The isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2) should be observed. |
Section 4: Applications in Drug Discovery
The 4-chloro-2,5-difluorophenylsulfonyl moiety can be integrated into various drug scaffolds to target a multitude of diseases.
Design of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a sulfonamide group that can act as a hydrogen bond donor/acceptor to interact with the "hinge" region of the kinase ATP-binding site.[10] Using this compound allows for the systematic exploration of the solvent-exposed regions of the binding pocket. The halogen atoms can be oriented to interact with specific amino acid residues or to modulate the compound's physicochemical properties to improve cell permeability and oral bioavailability.
Development of Novel Antimicrobial Agents
While classic sulfonamides inhibit folic acid synthesis, there is a pressing need for new antimicrobials that act on novel targets to combat rising antibiotic resistance.[4][11] The 4-chloro-2,5-difluorophenylsulfonyl scaffold can be appended to various heterocyclic cores to generate libraries of new chemical entities for screening against bacterial, fungal, or viral targets. The specific halogenation pattern can be crucial for achieving potency against resistant strains or for inhibiting novel enzyme targets.[1]
Other Therapeutic Areas
The versatility of the sulfonamide group means that building blocks like this compound are relevant in numerous other therapeutic areas, including:
-
Carbonic Anhydrase Inhibitors: Used as diuretics and for the treatment of glaucoma.[1]
-
Anti-inflammatory Agents: As inhibitors of enzymes like cyclooxygenase (COX).
-
Antiviral Agents: As components of protease inhibitors.
In each case, this reagent provides a well-defined, highly functionalized aromatic ring that can serve as a key component for optimizing potency and drug-like properties.
References
- Vertex AI Search. (n.d.). Understanding Sulfonamides: Mechanisms and Applications.
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- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- MES's College of Pharmacy, Sonai. (n.d.). SULPHONAMIDES.
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- PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.
- University of Michigan. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Google Cloud. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- PubMed Central. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics.
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
- Guidechem. (n.d.). What is the synthesis method of 2,6-Difluorobenzenesulfonyl chloride?.
- PubMed. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides.
- ChemicalBook. (2025). 2,5-DIFLUOROBENZENESULFONYL CHLORIDE.
- PubMed. (n.d.). Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors.
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Application Notes and Protocols: Synthesis of N-Substituted-4-chloro-2,5-difluorobenzenesulfonamides
Introduction: The Strategic Importance of the Sulfonamide Bond
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The synthesis of novel sulfonamide derivatives remains a pivotal strategy in drug discovery and lead optimization.[1] 4-Chloro-2,5-difluorobenzenesulfonyl chloride is a key building block in this endeavor. Its distinct substitution pattern—featuring a chloro and two fluoro groups—provides a scaffold for modulating the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and target binding affinity.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with primary amines. We will delve into the underlying reaction mechanism, provide validated experimental protocols, discuss potential challenges, and highlight the critical safety considerations required when handling this reactive reagent.
Mechanistic Insights: The Nucleophilic Substitution Pathway
The formation of a sulfonamide from this compound and a primary amine proceeds through a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride.[1][2]
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.[1][2]
-
Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, resulting in the displacement of the chloride ion, which is an excellent leaving group.
-
Proton Transfer: A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated in situ.[1][5] This step is critical because, in the absence of a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][6]
Visualizing the Reaction Mechanism
Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.
Experimental Protocols
The following protocols are designed to be self-validating, with recommendations for in-process monitoring to ensure reaction completion and maximize yield and purity.
Protocol 1: Standard Synthesis via Conventional Heating
This protocol is a robust, general procedure suitable for a wide range of primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5-2.0 eq)[2]
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0-1.1 equivalents) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5-2.0 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.[2][5]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Continue stirring for 6-24 hours.[1][2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[5]
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1] The acid wash removes excess base, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1][5]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-substituted-4-chloro-2,5-difluorobenzenesulfonamide.[1]
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for sulfonamide synthesis.
Data Presentation: Reaction Scope and Characterization
The reaction is generally high-yielding with various primary amines.
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) | Analytical Data |
| 1 | Aniline | Pyridine | DCM | 12 | ~90% | ¹H NMR, ¹³C NMR, MS, IR |
| 2 | Benzylamine | Triethylamine | DCM | 8 | ~92% | ¹H NMR, ¹³C NMR, MS, IR |
| 3 | Cyclohexylamine | Triethylamine | DCM | 18 | ~85% | ¹H NMR, ¹³C NMR, MS, IR |
| 4 | tert-Butylamine | Pyridine | DCM | 24 | ~75% | ¹H NMR, ¹³C NMR, MS, IR |
Characterization Notes:
-
NMR Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the protons from the amine moiety. The N-H proton typically appears as a broad singlet.[1]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[1]
-
Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
Troubleshooting and Side Reactions
A self-validating protocol anticipates potential issues. Understanding these allows for rapid troubleshooting.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolysis of Sulfonyl Chloride: Presence of moisture in reagents or solvent.[5] | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC/HPLC until the limiting reagent is consumed.[5] Gentle heating may be required for less reactive amines. | |
| Di-sulfonylation | Stoichiometry/Reaction Conditions: Using excess sulfonyl chloride or prolonged reaction times after mono-sulfonamide formation.[5] | Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[5] Monitor the reaction closely and quench it upon completion. |
| Presence of a Polar Byproduct | Formation of Sulfonic Acid: This results from the hydrolysis of the sulfonyl chloride.[5] | This byproduct is acidic and can be removed during the aqueous work-up with the NaHCO₃ wash. |
Safety and Handling
This compound is a reactive and corrosive chemical that demands careful handling.[3][7]
-
Hazard Identification: Causes severe skin burns and serious eye damage.[3][7][8] It is corrosive to metals and reacts with water, potentially releasing toxic gases.[3][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[7][8][9]
-
Handling:
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7][8]
-
This product is for research use only and is not intended for human or therapeutic use. [3]
References
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- This compound. Benchchem.
- MSDS of this compound. Capot Chemical.
- Preparation of sulfonamides
- 4-Fluorobenzenesulfonyl chloride 98 349-88-2. Sigma-Aldrich.
- 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- Sulfonamide purification process.
- SAFETY D
- SAFETY D
- 4-Fluorobenzenesulfonyl chloride SDS, 349-88-2 Safety D
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Benchchem.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Amine Reactions. Chemistry LibreTexts.
- Reaction Amines With Aryl Sulphonyl Chloride. YouTube.
- Mechanism for reaction of NOCl (Tilden reagent) with primary amines. Chemistry Stack Exchange.
- The reaction of benzenesulfonyl chloride and the primary amine group of...
- Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD.
- CAS 179524-62-0 2,5-DIFLUOROBENZYLSULFONYL CHLORIDE. BOC Sciences.
- 3,5-Difluorobenzenesulfonyl chloride 97 210532-25-5. Sigma-Aldrich.
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Application Notes and Protocols: Synthesis of Novel Sulfonamides using 4-Chloro-2,5-difluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2][3] The introduction of fluorine atoms into these molecules can dramatically enhance their pharmacological profiles, improving metabolic stability, binding affinity, and lipophilicity.[4] 4-Chloro-2,5-difluorobenzenesulfonyl chloride is a key building block that allows for the incorporation of a chloro-difluoro-phenylsulfonyl moiety, offering a versatile scaffold for the development of novel drug candidates in areas such as oncology and infectious diseases.[4][5] This guide provides a comprehensive protocol for the synthesis of sulfonamides using this valuable reagent, with a focus on practical application, safety, and in-depth characterization.
Safety First: Handling this compound
This compound is a reactive and corrosive chemical that requires careful handling in a controlled laboratory environment.[5][6]
Key Safety Precautions:
-
Moisture Sensitivity: The compound reacts with water, potentially releasing corrosive hydrogen chloride gas. All reactions should be conducted under anhydrous conditions using dry glassware and solvents.[5]
-
Corrosive Nature: It can cause severe skin burns and eye damage.[6][7][8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Inhalation Hazard: Avoid inhaling dust or vapors. All manipulations should be performed in a well-ventilated chemical fume hood.[8]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Reaction Mechanism and Workflow
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton (neutralized by a base) yields the stable sulfonamide product.[10]
Diagram of the General Reaction Workflow
Caption: A generalized workflow for the synthesis of sulfonamides.
Detailed Experimental Protocol: Synthesis of N-benzyl-4-chloro-2,5-difluorobenzenesulfonamide
This protocol provides a representative example for the reaction of this compound with benzylamine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 286932-78-3 | 247.04 | 10.0 | 2.47 g |
| Benzylamine | 100-46-9 | 107.15 | 10.5 | 1.12 g (1.15 mL) |
| Triethylamine | 121-44-8 | 101.19 | 15.0 | 1.52 g (2.09 mL) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.12 g, 10.5 mmol) and anhydrous dichloromethane (30 mL).
-
Addition of Base: Add triethylamine (1.52 g, 15.0 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (2.47 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Slowly add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).[11][12] The reaction is complete when the starting sulfonyl chloride spot is no longer visible.
-
Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product can be purified by recrystallization.[13][14]
-
Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice is a mixture of ethanol and water.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Slowly add water dropwise until the solution becomes cloudy. Reheat the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized sulfonamide.
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 30% Ethyl acetate in Hexanes
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzenesulfonyl ring and the benzyl group, as well as a signal for the N-H proton of the sulfonamide.[15][16][17] The N-H proton signal is typically a broad singlet and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the aromatic rings and the benzylic carbon.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the benzene ring.
Expected NMR Spectral Data for N-benzyl-4-chloro-2,5-difluorobenzenesulfonamide:
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (benzyl) | 7.20 - 7.40 | m |
| Aromatic CH (sulfonyl) | 7.50 - 7.80 | m |
| -CH₂- | ~4.3 | d |
| -NH- | 5.0 - 6.0 (broad) | s |
Note: Expected chemical shifts are approximate and can vary based on the solvent and concentration.
3. Mass Spectrometry (MS):
Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M+H]⁺ for N-benzyl-4-chloro-2,5-difluorobenzenesulfonamide (C₁₃H₁₀ClF₂NO₂S) would be approximately 318.01 g/mol .
Troubleshooting Guide
Diagram for Troubleshooting Common Issues
Caption: A decision tree for troubleshooting common problems.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of sulfonamides utilizing this compound. By following the outlined procedures for reaction setup, monitoring, work-up, and purification, researchers can confidently synthesize novel fluorinated sulfonamides for further investigation in drug discovery and development programs. Adherence to the safety guidelines is paramount for the successful and safe execution of this chemistry.
References
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
- Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. (2016). Langmuir. ACS Publications.
- General Principles in the Synthesis of Sulfonamides. (n.d.). BenchChem.
- Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443.
- Navigating the Synthesis and Evaluation of Novel Sulfonamides: A Comparative Guide. (n.d.). BenchChem.
- Recent advances in synthesis of sulfonamides: A review. (n.d.). Chemistry & Biology Interface.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate.
- Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. (2016). American Chemical Society.
- Amines as Nucleophiles. (2021). Chemistry LibreTexts.
- Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health.
- Technical Support Center: Synthesis of Sulfonamide Derivatives. (n.d.). BenchChem.
- This compound. (n.d.). BenchChem.
- MSDS of this compound. (2011). Capot Chemical.
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- 4-Fluorobenzenesulfonyl chloride 98 349-88-2. (n.d.). Sigma-Aldrich.
- Sulfonamide purification process. (n.d.). Google Patents.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). The Royal Society of Chemistry.
- Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI.
- Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). National Institutes of Health.
- Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process. (2025). ResearchGate.
- ChemScene: Building blocks | Bioactive small molecules. (n.d.). ChemScene.
- SAFETY DATA SHEET. (2025). TCI Chemicals.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- 4-Fluorobenzenesulfonyl chloride SDS, 349-88-2 Safety Data Sheets. (n.d.). ECHEMI.
- TLC of Sulfonamides. (n.d.). ResearchGate.
- A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. (n.d.).
- The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate.
- CAS RN 210532-25-5. (n.d.). Fisher Scientific.
- CAS 210532-25-5 | 3,5-Difluorobenzenesulfonyl chloride. (n.d.). Synblock.
- 5-chloro-2,4-difluorobenzenesulfonyl chloride AldrichCPR. (n.d.). Sigma-Aldrich.
- 2, 5-Difluorobenzenesulfonyl chloride, min 97%, 100 grams. (n.d.).
- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. (n.d.). Google Patents.
- 2,5-Difluorobenzenesulfonyl chloride. (n.d.). Oakwood Chemical.
- Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. (n.d.). BenchChem.
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Application Notes and Protocols: 4-Chloro-2,5-difluorobenzenesulfonyl Chloride as a Premier Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of the 4-Chloro-2,5-difluorobenzenesulfonyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonamide functionalities has become a cornerstone of rational drug design. The sulfonamide group, in particular, is a privileged scaffold, present in a wide array of therapeutic agents due to its ability to engage in key hydrogen bonding interactions with biological targets.[1][2] 4-Chloro-2,5-difluorobenzenesulfonyl chloride emerges as a highly valuable and versatile building block, offering a direct route to introduce the 4-chloro-2,5-difluorophenylsulfonyl moiety into nascent drug candidates.[3] The presence of the difluoro substitution pattern, coupled with a chlorine atom, provides medicinal chemists with a powerful tool to modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity for their target proteins.[3][4]
These attributes make this compound a reagent of significant interest for researchers, scientists, and drug development professionals engaged in the synthesis of novel pharmacologically active compounds, particularly in the realm of kinase inhibitors and other targeted therapies.[5][6] This guide provides an in-depth exploration of the applications of this key building block, complete with detailed experimental protocols and an elucidation of the underlying chemical principles.
Core Applications in Organic Synthesis: The Sulfonamide Synthon
The primary utility of this compound lies in its reactivity towards primary and secondary amines to form stable sulfonamides.[2][3] This transformation is fundamental to the construction of a diverse range of complex molecules with potential therapeutic applications.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group, typically facilitated by a base to neutralize the generated hydrochloric acid.
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Application Notes & Protocols: Leveraging 4-Chloro-2,5-difluorobenzenesulfonyl Chloride for Advanced Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The predictive power of Structure-Activity Relationship (SAR) studies is fundamental to the drug discovery process, enabling the systematic optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The strategic introduction of fluorine atoms into drug candidates has become a powerful tactic to modulate these properties, often leading to improved metabolic stability and binding affinity.[2]
4-Chloro-2,5-difluorobenzenesulfonyl chloride emerges as a highly valuable building block in this context. Its distinct substitution pattern—a reactive sulfonyl chloride for facile amine coupling, a chloro group, and two fluoroatoms—provides a unique scaffold for creating focused compound libraries. This reagent allows researchers to systematically probe the effects of halogen substitution and electronic modulation on biological activity, making it an exemplary tool for rigorous SAR exploration.[3] This guide provides an in-depth exploration of the rationale, protocols, and data interpretation for utilizing this compound in SAR-driven drug discovery programs.
Chemical Properties and Reactivity Profile
This compound (C₆H₂Cl₂F₂O₂S) is a multifunctional aryl sulfonyl chloride.[3][4] The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[5][6] The presence of electron-withdrawing fluorine and chlorine atoms on the phenyl ring further enhances the reactivity of the sulfonyl chloride group, facilitating efficient coupling reactions.
The specific placement of the fluoro- and chloro-substituents offers distinct advantages for SAR studies:
-
Electronic Modulation: The strong electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the electronic environment of the sulfonamide moiety, which can impact binding interactions with target proteins.
-
Lipophilicity and Metabolic Stability: Fluorine substitution can increase lipophilicity, potentially improving cell membrane permeability. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and enhancing the compound's pharmacokinetic profile.[2]
-
Conformational Control: The substituents can impose conformational constraints on the molecule, which can be crucial for achieving optimal binding to a biological target.
Experimental Workflow for SAR Library Synthesis
The following diagram illustrates a typical workflow for generating a focused library of sulfonamide analogs for SAR studies using this compound.
Caption: Workflow for SAR studies using this compound.
Detailed Protocol: Synthesis of a Sulfonamide Library
This protocol outlines the general procedure for the parallel synthesis of a small library of sulfonamide derivatives.
Safety Precautions: this compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[3][4] It should be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
An organic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the selected amine (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Add the organic base (1.2 - 1.5 equivalents) to the solution.
-
In a separate vial, prepare a stock solution of this compound (1.1 equivalents) in anhydrous DCM.
-
-
Reaction Execution:
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of this compound to the stirred amine solution dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Extraction:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude sulfonamide derivative by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed.
-
-
Characterization:
-
Confirm the structure and purity of the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.
-
Data Presentation and SAR Interpretation
The biological data obtained from screening the synthesized library should be compiled into a structured table to facilitate the identification of SAR trends.
| Compound ID | R-Group (from Amine) | IC₅₀ / EC₅₀ (µM) | Key Observations |
| 1a | Benzylamine | 10.5 | Baseline activity. |
| 1b | 4-Methoxybenzylamine | 5.2 | Electron-donating group improves potency. |
| 1c | 4-Chlorobenzylamine | 15.8 | Electron-withdrawing group decreases potency. |
| 1d | Cyclohexylamine | 25.1 | Aliphatic amine is less active than aromatic. |
| 1e | Morpholine | 8.9 | Heterocyclic amine shows moderate activity. |
Interpreting the Results:
-
Aromatic vs. Aliphatic Amines: Aromatic amines (1a-1c) appear to be more favorable for activity than aliphatic amines (1d).
-
Electronic Effects: Substitution on the benzylamine ring significantly impacts potency. An electron-donating group (methoxy, 1b) enhances activity, while an electron-withdrawing group (chloro, 1c) diminishes it. This suggests that the electronic properties of the R-group are a critical determinant of activity.
-
Steric and Conformational Effects: The introduction of a heterocyclic amine like morpholine (1e) results in moderate activity, indicating that the size and shape of the R-group are also important factors.
These initial findings guide the design of the next generation of analogs. For instance, further exploration of electron-donating substituents on the aromatic ring or probing different heterocyclic amines would be logical next steps.
Conclusion
This compound is a powerful and versatile reagent for conducting detailed SAR studies.[3] Its unique substitution pattern allows for the systematic exploration of electronic, steric, and lipophilic effects, providing medicinal chemists with crucial insights to guide lead optimization. The protocols and workflow described herein offer a robust framework for the efficient synthesis and analysis of sulfonamide libraries, ultimately accelerating the drug discovery process.
References
-
J. Mol Struct. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]
-
Molecules. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Available from: [Link]
-
Capot Chemical. MSDS of this compound. Available from: [Link]
-
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of.... Available from: [Link]
-
Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. Available from: [Link]
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Application Note: Strategic Use of Protecting Groups in Reactions Involving 4-Chloro-2,5-difluorobenzenesulfonyl Chloride
Abstract: 4-Chloro-2,5-difluorobenzenesulfonyl chloride is a pivotal reagent in modern medicinal chemistry, serving as a versatile building block for introducing the 4-chloro-2,5-difluorophenylsulfonyl moiety into target molecules. This structural motif is of significant interest in drug development for its ability to modulate the physicochemical properties of lead compounds, such as lipophilicity and metabolic stability[1]. The high electrophilicity of the sulfonyl chloride group ensures efficient reaction with various nucleophiles, primarily amines, to form stable sulfonamides. However, in the context of complex, polyfunctionalized molecules, this high reactivity necessitates a robust protecting group strategy to achieve chemoselectivity and prevent undesired side reactions. This guide provides an in-depth analysis of protecting group strategies, offering field-proven protocols and explaining the causal logic behind experimental choices for researchers in organic synthesis and drug discovery.
Reagent Profile: this compound
Understanding the reactivity of the title reagent is fundamental to designing an effective synthetic strategy. The sulfonyl chloride functional group is highly electrophilic, a property that is further enhanced by the strong electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the aromatic ring. This makes the sulfur atom highly susceptible to nucleophilic attack.
Key Reactions:
-
With Amines: Forms N-substituted sulfonamides.
-
With Alcohols/Phenols: Forms sulfonate esters.
-
With Thiols: Forms thiosulfonates.
The primary challenge arises when a substrate contains multiple nucleophilic sites. For instance, an amino alcohol could react at either the amine or the alcohol, or even at both. A protecting group strategy is therefore not merely an option but a necessity for controlled synthesis.
| Property | Value |
| CAS Number | 286932-78-3[2] |
| Molecular Formula | C₆H₂Cl₂F₂O₂S[2] |
| Molecular Weight | 247.05 g/mol [2] |
| Appearance | Solid |
| Primary Hazard | Moisture-sensitive, corrosive. Reacts with water to release toxic gas and causes severe skin and eye damage[1]. |
The Cornerstone of Selectivity: Orthogonal Protecting Groups
The success of a complex synthesis hinges on the concept of orthogonality . Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering conditions[3][4]. For example, one group might be cleaved by acid, while another is removed by a base, and a third by hydrogenolysis. This allows for the selective deprotection of one functional group while others remain shielded.
When working with this compound, the key is to choose protecting groups that are:
-
Stable to the conditions of sulfonamide or sulfonate ester formation (typically basic or neutral).
-
Removable under conditions that do not cleave the newly formed sulfonamide or other sensitive functionalities in the molecule.
Sources
large-scale synthesis using 4-Chloro-2,5-difluorobenzenesulfonyl chloride
An Application Guide for the Large-Scale Synthesis and Utilization of 4-Chloro-2,5-difluorobenzenesulfonyl chloride
Abstract
This comprehensive guide provides detailed protocols and technical insights for the large-scale synthesis of this compound, a critical intermediate in modern drug discovery and agrochemical development. The document outlines a robust synthetic pathway, explains the chemical principles underpinning the methodology, and presents a validated, step-by-step protocol suitable for kilogram-scale production. Furthermore, an application protocol detailing the synthesis of a model sulfonamide is provided to illustrate the utility of this versatile building block. Emphasis is placed on safety, process control, and analytical validation to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated compounds frequently exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This compound (CAS: 13656-57-0) has emerged as a key intermediate, offering a versatile platform for introducing the 4-chloro-2,5-difluorophenylsulfonyl moiety into target molecules.
This structural motif is particularly valuable in structure-activity relationship (SAR) studies, where the specific pattern of halogen substituents can be used to meticulously tune the electronic properties and lipophilicity of a drug candidate, thereby optimizing its pharmacological activity.[1] This guide provides the necessary technical information for the reliable large-scale synthesis of this high-value intermediate.
Physicochemical and Safety Data
Proper handling of this compound requires a thorough understanding of its properties and hazards.
| Property | Value |
| CAS Number | 13656-57-0 |
| Molecular Formula | C₆H₂Cl₃F₂O₂S |
| Molecular Weight | 279.50 g/mol |
| Appearance | White to off-white crystalline solid or powder |
| Boiling Point | Approx. 265-267 °C at 760 mmHg |
| Melting Point | 48-52 °C |
| Primary Hazards | Corrosive, Water-Reactive. Causes severe skin burns and eye damage. Reacts with water to release toxic gases (HCl, SO₂).[1][2] |
| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Nitrogen or Argon). Keep away from moisture.[2][3] |
Recommended Synthetic Pathway: Chlorosulfonylation
For large-scale production, the direct chlorosulfonylation of 1-chloro-2,5-difluorobenzene is one of the most established and atom-economical methods. While this reaction employs harsh reagents, it is a reliable and well-understood transformation that can be safely implemented with appropriate engineering controls.[4] The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as the electrophile to install the sulfonyl chloride group onto the aromatic ring.
Caption: Synthetic pathway for this compound.
Protocol: Large-Scale Synthesis
This protocol is designed for a nominal 1 kg output and must be performed in a suitable chemical reactor with appropriate safety measures.
Core Principle
The synthesis relies on the reaction of excess chlorosulfonic acid with 1-chloro-2,5-difluorobenzene. The excess acid serves as both the reagent and the solvent. The reaction is exothermic and produces hydrogen chloride gas, which must be neutralized in a scrubber. Careful temperature control is paramount to prevent side reactions and ensure a high-quality product.
Materials and Equipment
-
Reactor: 10 L glass-lined or Hastelloy reactor equipped with mechanical stirring, a temperature probe, a pressure-equalizing dropping funnel, and a reflux condenser.
-
Scrubber: The reactor outlet must be connected to a caustic scrubber (e.g., containing 20% NaOH solution) to neutralize HCl gas.
-
Reagents:
-
Chlorosulfonic acid (approx. 4.5 L, ~8.0 kg, >99%)
-
1-chloro-2,5-difluorobenzene (1.5 kg, >99%)
-
-
Personal Protective Equipment (PPE): Acid-resistant gloves, chemical-resistant full-body suit, face shield, and a respirator with an acid gas cartridge are mandatory.[5]
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Start the stirrer at a moderate speed (e.g., 150 RPM).
-
Charging Reagents: Carefully charge the chlorosulfonic acid into the reactor. Cool the reactor jacket to 0-5 °C.
-
Substrate Addition: Slowly add the 1-chloro-2,5-difluorobenzene via the dropping funnel over 2-3 hours. Causality Note: A slow addition rate is critical to control the exotherm and the rate of HCl evolution. Maintain the internal temperature between 5-10 °C throughout the addition.
-
Reaction: After the addition is complete, slowly raise the temperature to 25 °C and hold for 12-16 hours, or until reaction completion is confirmed by in-process control (e.g., GC analysis showing <1% starting material).
-
Work-up (Quenching): This is the most hazardous step. The reaction mixture must be quenched by slowly and carefully pouring it onto a large excess of crushed ice (~20 kg) in a separate, well-ventilated quenching vessel with vigorous stirring. Causality Note: This step hydrolyzes any remaining chlorosulfonic acid and precipitates the solid product. The addition must be slow to manage the highly exothermic reaction with ice.
-
Isolation: The precipitated solid product is isolated by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH 6-7).
-
Drying: Dry the product under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.
Quality Control
-
Purity: Assess by HPLC or GC (>98% is typical).
-
Identity: Confirm by ¹H NMR, ¹⁹F NMR, and MS analysis.
Application Protocol: Synthesis of a Model Sulfonamide
This protocol demonstrates the primary utility of this compound: the formation of sulfonamides. The reaction with benzylamine is provided as a representative example.[6]
Caption: Experimental workflow for the synthesis of a model sulfonamide.
Materials and Equipment
-
Round-bottom flask with magnetic stirring
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Addition: Cool the solution to 0-5 °C in an ice bath. Add a solution of benzylamine (1.05 eq) in dichloromethane dropwise over 15 minutes. Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the formation of an amine salt and driving the reaction to completion.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC or HPLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure sulfonamide.
Conclusion
This compound is an indispensable tool in the synthesis of complex, biologically active molecules. The protocols detailed in this guide provide a robust and scalable pathway for its production and subsequent use in sulfonamide synthesis. Adherence to the outlined safety procedures and process controls is essential for the successful and safe implementation of these methods on a large scale.
References
-
Benchchem. This compound.
-
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
-
SD Fine-Chem. SULPHURYL CHLORIDE Safety Data Sheet.
-
Santa Cruz Biotechnology. Sulfuryl chloride Safety Data Sheet.
-
Zheng, C., et al. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 19(8), 11439-11453.
-
Angene Chemical. 3-Chloro-4-fluorobenzene-1-sulfonyl chloride Safety Data Sheet.
-
CymitQuimica. Indane-5-sulfonyl chloride Safety Data Sheet.
-
Le Tiran, A., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.
-
Wang, Z., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(12), 3249.
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
-
de la Torre, A., et al. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 59(37), 16039-16046.
-
PharmaBlock. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. PharmaBlock.
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Wikipedia. Sulfuryl chloride.
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.
-
Nacsa, E. D., & Lambert, T. H. (2015). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348-1352.
-
Google Patents. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
-
LookChem. 3,5-DIFLUOROBENZENESULFONYL CHLORIDE.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. Inno Pharmchem.
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Guidechem. What is the synthesis method of 2,6-Difluorobenzenesulfonyl chloride?.
-
Organic Syntheses. Benzenesulfonyl chloride.
-
Google Patents. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.
-
Reusch, W. (2023). Amine Reactions. Chemistry LibreTexts.
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391.
-
Pincekova, L., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 20(16), 4945-4948.
-
Chemistry Learners. (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube.
Sources
The Role of 4-Chloro-2,5-difluorobenzenesulfonyl Chloride in the Synthesis of Advanced Agrochemicals
An Application Guide for Researchers
Introduction: The strategic incorporation of fluorine atoms has become a cornerstone in the design of modern agrochemicals, often imparting enhanced metabolic stability, increased binding affinity, and improved physicochemical properties to the final active ingredient[1]. Within this context, 4-Chloro-2,5-difluorobenzenesulfonyl chloride emerges as a pivotal, high-purity intermediate for advanced organic synthesis[2]. Its trifunctional nature—featuring a reactive sulfonyl chloride group and a strategically halogenated phenyl ring—makes it a versatile building block for introducing the critical sulfonamide pharmacophore into complex molecules[1][2].
This guide provides an in-depth exploration of the primary application of this compound: the synthesis of triazolopyrimidine sulfonamide herbicides. These compounds represent a significant class of commercial herbicides that function as potent inhibitors of the acetolactate synthase (ALS) enzyme, a pathway essential for plant growth but absent in animals, ensuring targeted efficacy and safety[3][4][5]. We will detail the underlying chemistry, provide a comprehensive synthesis protocol, and outline critical safety and handling procedures for researchers in the field.
Core Application: Synthesis of Triazolopyrimidine Sulfonamide Herbicides
The most prominent application of this compound is in the synthesis of N-phenyl-triazolopyrimidine sulfonamides. This class of compounds includes commercially successful herbicides like penoxsulam and florasulam, which are known for their high efficacy in controlling broadleaf weeds in various crops[4][6]. The core of the synthesis is a robust and well-established condensation reaction between the sulfonyl chloride and an amine-substituted triazolopyrimidine heterocycle.
The Underlying Mechanism: Sulfonamide Bond Formation
The key reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The primary amine of the triazolopyrimidine moiety acts as the nucleophile, attacking the highly electrophilic sulfur center. This process forms a tetrahedral intermediate which then collapses, expelling a chloride ion. An organic base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the formation of the stable sulfonamide product[6][7].
The fluorinated and chlorinated benzene ring from the sulfonyl chloride is a critical component of the final herbicide, contributing significantly to its biological activity and interaction with the target ALS enzyme.
Figure 1: General mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of a Model Herbicide Precursor
This section provides a detailed, step-by-step methodology for the synthesis of an N-(4-chloro-2,5-difluorophenyl)triazolopyrimidine sulfonamide. The protocol is a synthesized representation based on established procedures for related commercial herbicides like penoxsulam and florasulam[7][8][9].
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 13656-57-0 | 247.05 | Moisture-sensitive, corrosive[2] |
| 2-Amino-5,8-dimethoxy[3][4][10]triazolo[1,5-c]pyrimidine | 166756-00-5 | 209.19 | Amine nucleophile |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | Base, HCl scavenger |
| Acetonitrile (Anhydrous) | 75-05-8 | 41.05 | Reaction solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |
| 2N Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For work-up (quenching) |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-amino-5,8-dimethoxy[3][4][10]triazolo[1,5-c]pyrimidine (1.0 eq).
-
Add anhydrous acetonitrile to the flask to dissolve the amine starting material. The reaction should be maintained under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous acetonitrile.
-
Transfer this solution to the dropping funnel.
-
Add anhydrous pyridine (1.1 eq) to the reaction flask containing the amine solution at ambient temperature.
-
Begin adding the sulfonyl chloride solution dropwise to the reaction mixture over 15-20 minutes. An exotherm may be observed; maintain the reaction temperature between 20-35°C using a water bath if necessary[7][8].
-
-
Reaction Monitoring:
-
Allow the mixture to stir at ambient temperature for 4-7 hours[7].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add 2N HCl to quench the reaction and neutralize the excess pyridine. A precipitate of the crude product may form[9].
-
Stir the mixture for 30 minutes, then filter the solid product using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold acetonitrile or ethanol to remove impurities.
-
-
Purification and Characterization:
-
Dry the crude product under vacuum.
-
If further purification is needed, the solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel[9].
-
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.
-
Figure 2: Step-by-step workflow for the synthesis protocol.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety[2].
-
Hazards: The compound is corrosive and causes severe skin burns and serious eye damage[2][10][11]. It is also moisture-sensitive and may react with water to release toxic gases[2]. Avoid formation of dust and aerosols[10].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield[10][12].
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. Wear a lab coat or protective suit[10][12].
-
Respiratory Protection: Use only in a well-ventilated fume hood. If dust is generated, use a NIOSH (US) or EN 149 (EU) approved respirator[12].
-
-
Handling Procedures:
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[11][12].
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention[11][12].
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[12].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately[11][12].
-
-
Storage:
References
-
Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. PubMed. Available at: [Link]
-
Penoxsulam--structure-activity Relationships of Triazolopyrimidine Sulfonamides. PubMed. Available at: [Link]
- CN103724353A - Improved synthesis method of penoxsulam. Google Patents.
-
Safety Data Sheet - this compound. Angene Chemical. Available at: [Link]
- CN106518738A - Method for preparing penoxsulam intermediate. Google Patents.
-
MSDS of this compound. Capot Chemical. Available at: [Link]
-
Patent Application Publication - US 2012/0309796 A1. Googleapis.com. Available at: [Link]
- CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof. Google Patents.
- CN103509027A - Preparation method for florasulam. Google Patents.
- CN101485320A - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof. Google Patents.
-
Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
- WO2019074995A1 - Method of preparation of florasulam. Google Patents.
- CN104402890A - Preparation method of penoxsulam. Google Patents.
-
WO 2018/082456 A1 - Crystalline modification of penoxsulam. Googleapis.com. Available at: [Link]
-
Chemistry and fate of triazolopyrimidine sulfonamide herbicides. PubMed. Available at: [Link]
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- 4. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103509027A - Preparation method for florasulam - Google Patents [patents.google.com]
- 7. CN103724353A - Improved synthesis method of penoxsulam - Google Patents [patents.google.com]
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- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
optimizing reaction conditions for 4-Chloro-2,5-difluorobenzenesulfonyl chloride
Welcome to the technical support center for 4-Chloro-2,5-difluorobenzenesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights, troubleshooting solutions, and optimization strategies for reactions involving this versatile reagent. Our goal is to help you navigate the complexities of its application and achieve reliable, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 286932-78-3) is a highly reactive aromatic sulfonyl chloride.[1] Its primary utility is as a building block in organic synthesis, particularly for introducing the 4-chloro-2,5-difluorophenylsulfonyl moiety into a target molecule. This group is of significant interest in medicinal chemistry and agrochemistry. The presence of two fluorine atoms and a chlorine atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. It is most commonly used to synthesize sulfonamides by reacting it with primary or secondary amines.[2]
Q2: What are the critical handling and storage procedures for this reagent?
A2: Due to its reactivity, proper handling is crucial.
-
Moisture Sensitivity: this compound is highly sensitive to moisture. It will readily hydrolyze upon contact with water or humid air to form the corresponding sulfonic acid, which is typically unreactive under standard sulfonylation conditions.[2][3] All experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Storage: The reagent should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[4]
-
Safety Precautions: This compound is corrosive and causes severe skin burns and eye damage.[2][5] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4][6]
Q3: What are the typical starting conditions for a sulfonylation reaction with an amine?
A3: A general starting point for the sulfonylation of a primary or secondary amine would be:
-
Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride (1.0 equivalent) to prevent potential side reactions like bis-sulfonylation of primary amines.
-
Base: A non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is commonly used (1.5-2.0 equivalents) to neutralize the HCl generated during the reaction. For less reactive amines, pyridine can be used as both the base and a catalyst.[7]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are excellent choices.[7]
-
Temperature: The reaction is typically started at a low temperature (0 °C) by adding the sulfonyl chloride solution dropwise to the amine/base mixture to control the initial exotherm. The reaction is then allowed to warm to room temperature and stirred until completion.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am seeing very low conversion to my desired sulfonamide product. Most of my starting amine remains unreacted according to TLC/LC-MS analysis. What are the likely causes?
Answer: Low yield is a common issue that can often be traced back to reagent quality, reaction setup, or suboptimal conditions.
Potential Causes & Solutions
-
Hydrolysis of the Sulfonyl Chloride: This is the most frequent cause of failure. If the sulfonyl chloride has been exposed to atmospheric moisture, it will convert to the unreactive sulfonic acid.
-
Solution: Always use a fresh bottle or a properly stored aliquot of this compound. Ensure all glassware is rigorously dried and the reaction is run under a positive pressure of an inert gas like nitrogen or argon. Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle over molecular sieves.
-
-
Insufficiently Reactive Nucleophile (Amine/Alcohol): Sterically hindered or electron-deficient amines and alcohols can be poor nucleophiles, leading to slow or incomplete reactions.
-
Solution:
-
Increase Temperature: After initial addition at 0 °C, slowly warm the reaction to room temperature and, if necessary, gently heat to 40-50 °C. Monitor the progress carefully by TLC or LC-MS to avoid decomposition.
-
Use a Catalyst: For amine sulfonylation, adding a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP forms a highly reactive N-sulfonylpyridinium intermediate.[7]
-
Stronger Base: Switch from Et3N or DIPEA to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[8]undec-7-ene (DBU).[7]
-
-
-
Incorrect Choice of Base: The base plays a crucial role beyond just scavenging acid.
-
Solution: Pyridine is often a superior choice over triethylamine for less reactive systems as it also acts as a nucleophilic catalyst. If your starting material is acid-sensitive, a hindered base like 2,6-lutidine can be effective.[7]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low product yield.
Issue 2: Formation of Multiple Byproducts
Question: My reaction mixture shows multiple spots on TLC, and LC-MS analysis indicates several unexpected masses. What are the common side reactions?
Answer: Byproduct formation usually stems from the reactivity of the sulfonyl chloride with other components in the reaction mixture or from reactions of the amine starting material.
Common Side Reactions & Prevention Strategies
| Side Reaction | Cause | Prevention Strategy |
| Bis-sulfonylation | Occurs with primary amines (R-NH₂) where a second molecule of sulfonyl chloride reacts with the newly formed sulfonamide. This is favored by excess sulfonyl chloride and strong bases. | Use a stoichiometric amount or a slight excess (1.1 eq) of the primary amine. Add the sulfonyl chloride solution slowly to the reaction mixture to avoid localized high concentrations.[7] |
| Hydrolysis Product | Reaction of the sulfonyl chloride with trace amounts of water in the solvent, reagents, or from the atmosphere.[3] | Rigorously follow anhydrous procedures. Use dry solvents and reagents, and maintain an inert atmosphere throughout the experiment. |
| Reaction with Solvent | In some cases, solvents can participate in the reaction. For example, using an alcohol as a solvent will lead to the formation of a sulfonate ester. | Choose an inert, aprotic solvent such as DCM, THF, or acetonitrile.[7] If higher temperatures are needed, consider DMF, but ensure it is anhydrous. |
| Elimination (Sulfene Formation) | For aliphatic sulfonyl chlorides with α-hydrogens, a strong base can induce elimination to form a highly reactive sulfene intermediate (RCH=SO₂), which can lead to polymerization or other side reactions.[3][9] While less common for aromatic sulfonyl chlorides, it's a theoretical possibility under harsh basic conditions. | Use a milder base like pyridine or a hindered base like 2,6-lutidine. Maintain lower reaction temperatures. |
Visualizing a Key Side Reaction: Hydrolysis
Caption: Mechanism of sulfonyl chloride hydrolysis.
Issue 3: Difficulty with Product Purification
Question: I have successfully formed my product, but I am struggling to isolate it cleanly from the reaction mixture. What purification strategies are most effective?
Answer: Purification of sulfonamides requires removing excess reagents, the base, and salts formed during the reaction. A standard aqueous workup followed by chromatography or recrystallization is usually effective.
General Purification Protocol
-
Quench the Reaction: Once the reaction is complete, cool the mixture in an ice bath and slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species.
-
Aqueous Workup:
-
Transfer the mixture to a separatory funnel. If DCM was used as the solvent, you can dilute it further.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the organic base (like Et₃N or pyridine).[7]
-
Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted starting material and the sulfonic acid byproduct.[7]
-
Finally, wash with brine (saturated NaCl solution) to remove residual water.[7]
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification:
-
Column Chromatography: The crude product can be purified using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method to obtain a pure, crystalline product.
-
General Experimental Protocol
Synthesis of N-Benzyl-4-chloro-2,5-difluorobenzenesulfonamide
This protocol details a standard procedure for the sulfonylation of a primary amine.
Caption: General experimental workflow for sulfonamide synthesis.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.1 eq). Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the mixture, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure sulfonamide.
References
-
Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
-
Wikipedia. Sulfonyl halide. [Link]
-
Angene Chemical. (2025). Safety Data Sheet for 3,5-Difluorobenzene-1-sulfonyl chloride. [Link]
-
ChemBK. This compound. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–868. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. [Link]
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- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 9. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-2,5-difluorobenzenesulfonyl Chloride Reactions
Welcome to the technical support center for 4-chloro-2,5-difluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during its use in chemical synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure the success of your experiments.
I. Troubleshooting Guide: Common Side Products and Experimental Issues
This section addresses specific problems you might encounter, explains the underlying chemistry, and provides actionable solutions.
Question 1: I am observing a significant amount of a water-soluble, acidic impurity in my workup. What is it and how can I prevent its formation?
Answer:
This impurity is almost certainly 4-chloro-2,5-difluorobenzenesulfonic acid , the hydrolysis product of your starting material. Sulfonyl chlorides are susceptible to hydrolysis, a reaction that is accelerated by the presence of water and basic conditions.[1][2]
Causality: The sulfur atom in this compound is highly electrophilic. Nucleophilic attack by water leads to the displacement of the chloride ion, forming the corresponding sulfonic acid.
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Temperature Control: While the hydrolysis of sulfonyl chlorides can occur at room temperature, the rate increases with temperature. If your desired reaction allows, running it at lower temperatures can minimize this side reaction.[3]
-
Order of Addition: Add the this compound slowly to the reaction mixture to avoid localized heating and minimize its contact time with any trace amounts of water before it can react with the intended nucleophile.
Protocol for Removal of Sulfonic Acid Impurity:
If hydrolysis has already occurred, the resulting sulfonic acid can often be removed during aqueous workup.
-
Quench the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate.[2] This will deprotonate the sulfonic acid, forming a water-soluble salt that will partition into the aqueous layer.
-
Repeat the basic wash if necessary (monitor by TLC or LCMS).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
Question 2: My reaction has produced a high-melting, poorly soluble solid that I suspect is a diaryl sulfone. Why did this happen and how can I avoid it?
Answer:
The formation of a diaryl sulfone is a common side reaction, particularly in Friedel-Crafts type reactions or when using organometallic reagents.[1] In your case, this would likely be a symmetrical or unsymmetrical diaryl sulfone derived from this compound.
Causality:
-
Friedel-Crafts Sulfonylation: In the presence of a Lewis acid catalyst, this compound can react with an aromatic substrate (which could be your starting material or product) to form a diaryl sulfone.
-
Palladium-Catalyzed Cross-Coupling: If you are performing a Suzuki-Miyaura or similar cross-coupling reaction with an arylboronic acid, the direct coupling to form a diaryl sulfone is a known and often desired transformation.[4][5][6] However, if this is an undesired side product, it indicates that the reaction conditions are favoring this pathway.
Mitigation Strategies:
-
Control of Lewis Acid Stoichiometry: In Friedel-Crafts reactions, use the minimum effective amount of the Lewis acid catalyst. Excess catalyst can promote the formation of the diaryl sulfone.
-
Reaction Temperature: Friedel-Crafts reactions are often temperature-sensitive. Running the reaction at a lower temperature may favor the desired reaction over diaryl sulfone formation.
-
For Cross-Coupling Reactions: The choice of catalyst, ligand, base, and solvent system is crucial for directing the reaction towards the desired product and away from diaryl sulfone formation if it is not the intended product. Careful optimization of these parameters is necessary.
Question 3: In my reaction with a primary or secondary amine, I am getting a low yield and observing the formation of a di-sulfonated product. How can I improve the selectivity?
Answer:
The formation of a di-sulfonamide from a primary amine is a known side reaction when using sulfonyl chlorides.[3] This occurs when a second molecule of the sulfonyl chloride reacts with the nitrogen of the initially formed sulfonamide.
Causality: The hydrogen on the nitrogen of the primary sulfonamide is weakly acidic and can be deprotonated by a base, allowing for a second sulfonylation.
Mitigation Strategies:
-
Stoichiometric Control: Use a 1:1 molar ratio of the amine to this compound.[3]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution. This helps to maintain a low concentration of the sulfonyl chloride and reduces the likelihood of a second reaction.
-
Temperature Management: Conduct the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.[3]
-
Choice of Base: Use a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the HCl generated during the reaction. The choice and amount of base can be critical in preventing the deprotonation of the sulfonamide product.
Troubleshooting Workflow for Sulfonamide Synthesis:
Caption: Troubleshooting workflow for sulfonamide synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. Due to its reactivity with water, storage under an inert atmosphere is recommended for long-term stability.
Q2: What are the primary hazards associated with this compound?
A2: This compound is corrosive and causes severe skin burns and eye damage.[7] It is also a lachrymator. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: Can I use this compound in aqueous or protic solvents?
A3: It is generally not recommended due to its reactivity with water and other protic solvents, which leads to hydrolysis.[1] If your reaction conditions necessitate a protic solvent, be prepared for competitive hydrolysis and potentially lower yields of your desired product.
Q4: My reaction is not proceeding to completion, and I still have a significant amount of starting sulfonyl chloride. What could be the issue?
A4: Several factors could be at play:
-
Insufficient Nucleophile: Your nucleophile may not be reactive enough under the chosen conditions.
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider a modest increase in temperature while monitoring for side product formation.
-
Steric Hindrance: The substituents on your nucleophile or the sulfonyl chloride itself may be sterically hindering the reaction.
-
Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow or incomplete. Consider a different solvent system.
Q5: Are there any known impurities in commercially available this compound?
A5: Commercial batches may contain small amounts of the corresponding sulfonic acid due to slow hydrolysis over time. Other potential impurities could include isomers or related sulfonyl chlorides from the manufacturing process. It is always good practice to verify the purity of the starting material by an appropriate analytical method (e.g., NMR, GC-MS) before use.
III. Data and Protocols
Table 1: Common Side Products and Their Characteristics
| Side Product | Chemical Name | Typical Appearance | Solubility | Removal Method |
| Hydrolysis Product | 4-Chloro-2,5-difluorobenzenesulfonic acid | Often unseen in organic layer | Water-soluble (as salt) | Aqueous basic wash (e.g., NaHCO₃) |
| Diaryl Sulfone | Varies based on reactants | High-melting solid | Poorly soluble in many solvents | Crystallization or chromatography |
| Di-sulfonamide | Varies based on amine | Solid or oil | Varies | Chromatography |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a starting point for the synthesis of a sulfonamide from a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in an anhydrous solvent (e.g., dichloromethane, THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equiv) in the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any sulfonic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Reaction Mechanism Visualization:
Caption: Desired vs. side reaction pathways.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. Retrieved from
-
Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. (2024). Chemical Review and Letters. Retrieved from
-
Synthesis of diaryl sulfides from sulfonyl chlorides and aryl boronic acids. (n.d.). ResearchGate. Retrieved from
-
Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, 6(13), 2105–2108. Retrieved from [Link]
-
Synthesis of diaryl sulfones via C−H activation. (n.d.). ResearchGate. Retrieved from
-
Wikipedia contributors. (n.d.). Sulfonyl halide. Wikipedia. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Retrieved from
-
Wikipedia contributors. (n.d.). Sulfuryl chloride. Wikipedia. Retrieved from [Link]
-
Aryl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4,5-difluorobenzenesulfonyl chloride. Retrieved from [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 7. 2-Chloro-4,5-difluorobenzenesulfonyl chloride | C6H2Cl2F2O2S | CID 2773523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sulfonamides Derived from 4-Chloro-2,5-difluorobenzenesulfonyl Chloride
Welcome to the technical support center for the purification of sulfonamides synthesized using 4-chloro-2,5-difluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this important class of compounds.
Introduction: The Chemistry of Purification
The synthesis of sulfonamides from this compound and a primary or secondary amine is a cornerstone reaction in medicinal chemistry. While the synthetic step is often straightforward, the subsequent purification can present significant challenges. These challenges typically arise from the presence of unreacted starting materials, byproducts from side reactions, and the physicochemical properties of the desired sulfonamide product itself. This guide will provide a systematic approach to troubleshooting these purification issues, ensuring you can obtain your target compound with the desired purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during the purification of sulfonamides derived from this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The typical impurities in the synthesis of sulfonamides from this compound include:
-
Unreacted this compound: This is often present if the reaction has not gone to completion.
-
Unreacted amine: The starting amine can be difficult to remove, especially if it has similar polarity to the product.
-
4-Chloro-2,5-difluorobenzenesulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride and is a very polar impurity.
-
Bis-sulfonamide (for primary amines): If a primary amine is used, a secondary reaction can sometimes occur where the newly formed sulfonamide is further reacted.
-
Diaryl sulfone: A common byproduct in the synthesis of sulfonyl chlorides, which can carry over.[1][2]
Q2: My crude product is an oil, but I expect a solid. What should I do?
A2: Oiling out is a common issue and can be caused by the presence of impurities that depress the melting point of your product. First, try to remove any residual solvent under high vacuum. If it remains an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if one is available. If these methods fail, it is best to proceed with chromatographic purification to remove the impurities that are preventing crystallization.
Q3: Can I use a simple acid-base extraction to purify my sulfonamide?
A3: An acid-base extraction can be a useful first step, particularly for removing unreacted amine and the sulfonic acid byproduct. The sulfonamide itself is weakly acidic and can sometimes be extracted into a basic aqueous solution, but this depends heavily on the specific structure of your compound. A preliminary small-scale test is recommended to determine the feasibility of this approach.
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring your purification in real-time. It is crucial to find a solvent system that provides good separation between your product and the major impurities. For more detailed analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the gold standard.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and assessing the purity of your final compound.[4]
Troubleshooting Purification Challenges
This section provides a more detailed, problem-oriented guide to overcoming specific challenges you may encounter during the purification process.
Problem 1: Difficulty in Removing Unreacted this compound
-
Symptom: A spot corresponding to the starting sulfonyl chloride is observed on the TLC plate of the purified product.
-
Cause: The sulfonyl chloride is relatively nonpolar and can co-elute with the desired sulfonamide product in normal-phase chromatography.[4]
-
Solution:
-
Reaction Quench: At the end of the reaction, add a small amount of a nucleophilic amine, such as a few drops of aqueous ammonia or a primary amine like butylamine, to react with the excess sulfonyl chloride. This will convert it to a more polar sulfonamide that is easier to separate.
-
Chromatography Optimization: If quenching is not desirable, carefully optimize your column chromatography. A shallow gradient elution, starting with a very nonpolar eluent (e.g., pure hexane) and slowly increasing the polarity, can improve separation.[4]
-
Problem 2: Persistent Presence of the Starting Amine
-
Symptom: The starting amine is still present in the product after purification.
-
Cause: The amine may have a similar polarity to the sulfonamide product, leading to co-elution.
-
Solution:
-
Aqueous Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute acidic solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. Be sure to back-extract the aqueous layer with the organic solvent to recover any product that may have partitioned.
-
Solid-Phase Extraction (SPE): For more challenging separations, consider using an acidic SPE cartridge (e.g., a sulfonic acid-based sorbent) to selectively retain the basic amine.
-
Problem 3: Product Decomposition on Silica Gel
-
Symptom: Streaking on the TLC plate and the appearance of new, more polar spots during column chromatography.
-
Cause: Standard silica gel is acidic and can cause the hydrolysis of sensitive sulfonamides.[4]
-
Solution:
-
Deactivated Silica Gel: Neutralize the silica gel by preparing a slurry with the eluent containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[4]
-
Rapid Purification: If using standard silica gel is unavoidable, perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.
-
Experimental Protocols
Here are detailed step-by-step methodologies for the most common purification techniques for sulfonamides derived from this compound.
Protocol 1: Flash Column Chromatography
This is the most widely used technique for the purification of sulfonamides.
Materials:
-
Crude sulfonamide product
-
Silica gel (60 Å, 32-63 µm particle size)[5]
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Glass column
-
Fraction collector or test tubes
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate).
-
The ideal solvent system will give your product an Rf value of approximately 0.3 and show good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If a gradient elution is necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
If your sulfonamide is a solid, recrystallization can be a highly effective method for achieving high purity.[6]
Materials:
-
Crude solid sulfonamide
-
A suitable solvent or solvent pair (e.g., ethanol/water, isopropanol/water)[6]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of your crude product in various solvents to find a suitable one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystals of your pure product should start to form.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying sulfonamides derived from this compound.
Caption: Decision workflow for sulfonamide purification.
Data Summary Table
The following table provides a general guide for selecting a starting solvent system for flash column chromatography based on the polarity of the amine used in the synthesis.
| Amine Type | Expected Product Polarity | Starting Eluent (Hexane:Ethyl Acetate) |
| Aliphatic Amines | Moderate | 8:1 to 4:1 |
| Anilines | Moderate to High | 4:1 to 2:1 |
| Heterocyclic Amines | High | 2:1 to 1:1 |
Note: This is a general guideline. The optimal solvent system should always be determined empirically using TLC.
References
- Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides - Benchchem. (n.d.).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
- Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. (1995).
- Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.).
- 3,5-Difluorobenzenesulfonyl chloride Formula - ECHEMI. (n.d.).
- Sulfonamide purification process - US2777844A - Google Patents. (1957).
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - GB2135666A - Google Patents. (1984).
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering, 5(8), 1563-1570.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH. (2019). Molecules, 24(3), 481.
- How to eliminate sulfonamide starting material from an reaction? - ResearchGate. (2022).
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - EP0115328B1 - Google Patents. (1987).
- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - US4369145A - Google Patents. (1983).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
- Process for preparing fluorobenzene-sulfonyl fluorides - EP0032077A1 - Google Patents. (1981).
- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich. (n.d.).
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). International Journal of Molecular Sciences, 9(5), 914-925.
- Benzenesulfonyl chloride - Organic Syntheses Procedure. (1921). Organic Syntheses, 1, 21.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024). Frontiers in Microbiology, 15, 1386181.
- Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. (2008). International Journal of Molecular Sciences, 9(5), 914-925.
- Purification of p (nu-acetyl amino) benzene sulfonyl chloride - US2996541A - Google Patents. (1961).
Sources
- 1. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Managing Reactions of Sterically Hindered Amines with 4-Chloro-2,5-difluorobenzenesulfonyl Chloride
Welcome to the technical support center for navigating the challenges of reacting sterically hindered amines with 4-Chloro-2,5-difluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific sulfonamide formation. Here, we will delve into the underlying principles of this reaction, troubleshoot common issues, and provide actionable protocols to enhance your success.
Introduction: The Challenge of Steric Hindrance in Sulfonamide Synthesis
The formation of a sulfonamide bond by reacting an amine with a sulfonyl chloride is a cornerstone of medicinal chemistry.[1][2] However, when the amine is sterically hindered, its reduced nucleophilicity can dramatically decrease the reaction rate, leading to low yields or even complete reaction failure.[3][4][5] The bulky groups surrounding the nitrogen atom physically obstruct the approach of the electrophilic sulfonyl chloride, creating a significant activation energy barrier.[5]
This compound is a valuable reagent for introducing a sulfonamide moiety with specific electronic properties that can fine-tune the characteristics of a target molecule.[6] This guide will provide you with the necessary tools to overcome the challenges associated with its use in the context of sterically demanding amines.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My reaction shows little to no conversion, even after prolonged reaction times. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is the most common issue when dealing with sterically hindered amines.[3] Several factors could be at play:
-
Insufficient Nucleophilicity of the Amine: The primary reason for low reactivity is the inherent low nucleophilicity of sterically hindered amines.[4] The bulky substituents impede the amine's ability to attack the sulfur atom of the sulfonyl chloride.
-
Inadequate Base: The choice and amount of base are critical. A base is required to neutralize the HCl generated during the reaction.[7][8] If the base is too weak or sterically hindered itself, it may not efficiently scavenge the acid, leading to the protonation of the starting amine and halting the reaction.
-
Moisture Contamination: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[4][9]
Solutions:
-
Employ a Superior Nucleophilic Catalyst: The addition of 4-dimethylaminopyridine (DMAP) as a catalyst can dramatically improve reaction efficiency.[10][11][12][13] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the hindered amine.[10]
-
Optimize Base Selection:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Handle this compound under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Question 2: I'm observing the formation of multiple byproducts. What could be causing this and how can I improve selectivity?
Answer:
Side reactions can compete with the desired sulfonamide formation, especially under forcing conditions.
-
Di-sulfonylation: With primary amines, there is a risk of the initially formed sulfonamide being deprotonated by the base and reacting with a second molecule of the sulfonyl chloride to form a di-sulfonylated product.
-
Decomposition of the Sulfonyl Chloride: At elevated temperatures, sulfonyl chlorides can decompose.
Solutions:
-
Control Stoichiometry and Addition Rate:
-
Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.
-
Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride and favor the reaction with the more nucleophilic amine.[14]
-
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often suppress side reactions.[14] While this may slow down the desired reaction, it can significantly improve the overall yield of the pure product.
-
Consider Alternative Sulfonating Agents: If side reactions persist, consider using sulfonyl fluorides in the presence of a catalyst, which can sometimes offer higher selectivity.[15]
Question 3: Are there any alternative methods to form the sulfonamide bond if the reaction with this compound consistently fails?
Answer:
Yes, several alternative methods have been developed to synthesize sulfonamides, some of which may be more suitable for challenging substrates.[7][16]
-
Transition Metal-Catalyzed Cross-Coupling: Palladium or copper-catalyzed reactions can be effective for coupling amines with sulfonyl chlorides or other sulfur-containing precursors.[15]
-
Reaction with Sulfinates: Sulfonamides can be prepared from sulfinate salts by reacting them with an electrophilic nitrogen source.[9]
-
One-Pot Procedures: Some methods allow for the one-pot conversion of aryl halides to sulfonamides, bypassing the need to isolate the sulfonyl chloride intermediate.[17]
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Sterically Hindered Amine using DMAP as a Catalyst
This protocol outlines a robust method for the reaction of a sterically hindered amine with this compound, employing DMAP to enhance reactivity.
Materials:
-
Sterically hindered amine
-
This compound
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the sterically hindered amine (1.0 eq), DMAP (0.1-0.2 eq), and TEA (1.5-2.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to dissolve the reagents.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Impact of Catalysts on Reaction Yield
The following table summarizes the typical impact of different catalytic approaches on the yield of sulfonamide formation with sterically hindered amines.
| Catalyst System | Typical Yield Range | Key Advantages | Considerations |
| None (Base only) | 0-30% | Simple setup | Often ineffective for hindered substrates |
| DMAP (Catalytic) | 60-95% | High efficiency, mild conditions | DMAP is toxic and should be handled with care[13] |
| Transition Metal (e.g., Cu, Pd) | 50-90% | Broad substrate scope | Catalyst cost and removal can be an issue |
Visualizing the Reaction Pathway
Diagram 1: Catalytic Cycle of DMAP in Sulfonylation
Caption: Catalytic cycle showing the activation of the sulfonyl chloride by DMAP.
Diagram 2: Troubleshooting Workflow for Low Reactivity
Caption: A decision tree for troubleshooting low conversion in sulfonamide synthesis.
References
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH.
- The Role of Steric Hindrance in Sulfonyl
- Synthesis of Secondary and Tertiary Sulfonamides.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
- One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
- troubleshooting low conversion rates in sulfonamide synthesis. Benchchem.
- Which catalyst is the most efficient in the synthesis of sulfonamide?.
- 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.
- Technical Support Center: Sulfonyl
- This compound. Benchchem.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- The effect of steric hindrance in amines, and sterically destabilized twisted amides ….
- Synthesis of sulfonamides.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [No Source Found].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Supplier [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for 4-Chloro-2,5-difluorobenzenesulfonyl Chloride Reactions
Welcome to the dedicated technical support center for navigating the intricacies of reactions involving 4-Chloro-2,5-difluorobenzenesulfonyl chloride. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth, field-tested insights. We aim to move beyond standard protocols to explain the fundamental principles behind experimental choices, ensuring the success and reproducibility of your work.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My sulfonamide formation is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?
Answer:
Slow or incomplete sulfonamide formation is a frequent challenge, often stemming from the nucleophilicity of the amine, the choice of base, or the reaction conditions.
-
Amine Nucleophilicity: While this compound is a reactive sulfonylating agent, its reaction with weakly nucleophilic amines, such as anilines bearing electron-withdrawing groups, can be slow.[1]
-
Base Selection and Stoichiometry: The base is crucial for deprotonating the amine and neutralizing the HCl byproduct.
-
Tertiary Amines (e.g., Triethylamine, DIPEA): These are common, but for slow reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be more effective.
-
Pyridine: Often serves as both a base and a catalyst by forming a more reactive sulfonylpyridinium salt intermediate.[1][2]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Suitable for polar aprotic solvents like DMF or acetonitrile, especially with amine hydrochlorides.
-
-
Solvent and Temperature: The reaction environment plays a significant role.
-
Solvent: For challenging reactions, switching from a less polar solvent like dichloromethane (DCM) to a more polar one like acetonitrile or DMF can increase the rate.
-
Temperature: Many sulfonamide formations are initiated at 0°C to manage exotherms. If the reaction is slow, allowing it to warm to room temperature or gently heating it (e.g., to 40-50°C) can be beneficial, but be sure to monitor for decomposition.
-
Troubleshooting Summary Table:
| Potential Issue | Recommended Action | Rationale |
| Weakly Nucleophilic Amine | Switch to a more polar solvent (e.g., ACN, DMF). Consider using pyridine as a base/catalyst. | Enhances solubility and can accelerate the reaction through the formation of a more reactive intermediate. |
| Inappropriate Base | Use a stronger non-nucleophilic base (e.g., DBU). Ensure correct stoichiometry. | More effective deprotonation and HCl scavenging drives the reaction forward. |
| Low Temperature | After initial cooling, allow the reaction to warm to room temperature or apply gentle heating (40-50°C). | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
FAQ 2: I am observing significant hydrolysis of my this compound during the reaction. How can I prevent this?
Answer:
Hydrolysis of sulfonyl chlorides to their corresponding sulfonic acids is a common side reaction, particularly in the presence of water.[3][4] The resulting 4-chloro-2,5-difluorobenzenesulfonic acid can complicate purification.
-
Strict Anhydrous Conditions: This is the most critical factor.[1]
-
Solvents: Use freshly dried, anhydrous solvents.
-
Reagents: Ensure your amine and base are free of water.
-
Glassware: Flame-dry or oven-dry all glassware and cool it under an inert atmosphere (Nitrogen or Argon).
-
-
Order of Addition: Add the sulfonyl chloride solution dropwise to the mixture of the amine and base. This ensures the sulfonyl chloride reacts preferentially with the more nucleophilic amine.
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0°C) will slow the rate of hydrolysis.
Workflow for Minimizing Hydrolysis:
Caption: Workflow to minimize sulfonyl chloride hydrolysis.
Part 2: Troubleshooting Guide - Workup Procedures
Issue 1: An emulsion has formed during my aqueous workup. How do I break it and recover my product?
Answer:
Emulsions are common when salts and organic solvents are present. They are stabilized by materials that act as surfactants.[5]
Step-by-Step Protocol to Break Emulsions:
-
Be Patient: Let the separatory funnel stand undisturbed for 10-20 minutes.[6]
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[6][7][8]
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite® can be effective.[6][9]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes help.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method.[5][10]
Issue 2: My product is contaminated with the corresponding sulfonic acid after workup. How do I remove it?
Answer:
The presence of 4-chloro-2,5-difluorobenzenesulfonic acid is due to hydrolysis. Its high polarity allows for its removal during workup or purification.[11]
Decision Tree for Sulfonic Acid Removal:
Caption: Troubleshooting removal of sulfonic acid impurity.
Detailed Protocol for Basic Wash:
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or DCM.
-
First Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution deprotonates the sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer.[7] Caution: Vent the separatory funnel frequently to release CO₂ gas.[12]
-
Check pH: Ensure the aqueous layer is basic (pH > 7).
-
Repeat Wash (if necessary): Repeat the NaHCO₃ wash until the aqueous layer is basic.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual inorganic salts and to help dry the organic layer.[13][14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Part 3: Standardized Workup Protocol
This protocol is a general guideline for the workup of a typical sulfonamide formation reaction.
Step-by-Step Experimental Protocol:
-
Quenching: Once the reaction is complete, cool it to 0°C and slowly add deionized water to quench any remaining this compound.
-
Phase Separation: Transfer the mixture to a separatory funnel. If necessary, add an immiscible organic solvent like ethyl acetate to extract the product.
-
Acidic Wash (Optional): Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine and basic impurities.[7]
-
Basic Wash: Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any acidic species, particularly the 4-chloro-2,5-difluorobenzenesulfonic acid byproduct.[7]
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove the bulk of the water from the organic layer.[13][14]
-
Drying, Filtration, and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- brainly.com. (2023, September 16). Why is a brine solution used in organic chemistry extraction?
- University of Colorado Boulder. (n.d.). What is the purpose of adding brine during an extraction.
- University of Michigan. (n.d.). Extraction/Brine washing.
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- Columbia University. (n.d.). solid-liquid extraction.
- Reddit. (2021, March 16). Sometimes when we are extracting polar organic solutes from organic solvents we use brine instead of water.
- University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
- BenchChem. (2025). The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry.
- ACS Publications. (2009).
- ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
- Thieme. (2024, December 6).
- Wikipedia. (n.d.). Sulfur trioxide pyridine complex.
- Royal Society of Chemistry. (n.d.). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex.
- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Wiley Online Library. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry.
- ChemRxiv. (2021, August 23).
- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- Canadian Journal of Chemistry. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch.
- BenchChem. (n.d.). This compound.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Google Patents. (n.d.).
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- NIH. (n.d.).
- ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2.
- Canadian Journal of Chemistry. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- ECHEMI. (n.d.). 210532-25-5, 3,5-Difluorobenzenesulfonyl chloride Formula.
- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. columbia.edu [columbia.edu]
- 8. reddit.com [reddit.com]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 12. How To [chem.rochester.edu]
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- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
dealing with poor solubility of 4-Chloro-2,5-difluorobenzenesulfonyl chloride in reactions
Welcome to the technical support center for 4-chloro-2,5-difluorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges, with a primary focus on its characteristically poor solubility, and provide expert guidance to ensure the success of your reactions.
Introduction: Understanding the Solubility Challenge
This compound is a key building block for introducing the sulfonamide moiety into complex molecules, a critical step in the development of many pharmacologically active compounds.[1] However, its crystalline nature and the electron-withdrawing effects of its halogen substituents contribute to its limited solubility in many common organic solvents. This can lead to heterogeneous reaction mixtures, resulting in slow reaction rates, incomplete conversions, and difficulties in purification. This guide provides a systematic approach to overcoming these solubility-related hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow and incomplete?
A1: The most common culprit is the poor solubility of the sulfonyl chloride in your chosen reaction solvent. When the reagent is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to a significant reduction in the reaction rate. A heterogeneous mixture can also lead to reproducibility issues.
Q2: I observe a significant amount of starting material even after prolonged reaction times. What is happening?
A2: This is a classic symptom of a solubility-limited reaction. The concentration of the dissolved sulfonyl chloride is likely too low to drive the reaction to completion in a reasonable timeframe. It is also possible that the amine substrate is not sufficiently nucleophilic under the reaction conditions.[2]
Q3: Can I simply heat the reaction to dissolve the sulfonyl chloride?
A3: While gentle heating can be a viable strategy, it must be approached with caution. Sulfonyl chlorides are reactive compounds and can be sensitive to heat.[1] Excessive temperatures can lead to degradation of the starting material or the product, or promote the formation of unwanted side products. The thermal stability of your reactants and products should be considered.
Q4: Is this compound sensitive to moisture?
A4: Yes, absolutely. Like most sulfonyl chlorides, it is moisture-sensitive and will react with water to form the corresponding sulfonic acid.[1] This hydrolysis not only consumes your reagent but the resulting acid can also complicate your reaction and purification. Always use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for your reactions.
Troubleshooting Guide: Strategies for Enhancing Solubility and Reaction Success
This section provides a structured approach to addressing the poor solubility of this compound.
Solvent Selection: The First Line of Defense
The choice of solvent is paramount. While there is no universal "best" solvent, the following table provides a starting point for selection based on polarity and typical application.
| Solvent | Polarity | Typical Use in Sulfonamide Synthesis | Comments |
| Dichloromethane (DCM) | Apolar aprotic | Common, good for initial trials. | May still exhibit limited solubility. |
| Acetonitrile (MeCN) | Polar aprotic | Often a good choice for sulfonamide formation.[2] | Higher polarity can improve solubility. |
| Tetrahydrofuran (THF) | Polar aprotic | Frequently used, good general-purpose solvent.[2] | Can be a good starting point. |
| Toluene | Apolar aprotic | May require heating; use with caution. | Less polar, may not be as effective as other options. |
| Sulfolane | Polar aprotic | Suitable for high-temperature reactions.[3] | Consider for very stubborn solubility issues. |
| Acetic Acid | Polar protic | Can solubilize arylsulfonyl chlorides.[4] | Caution: Prone to causing hydrolysis and complicating workup.[4] Not generally recommended unless unavoidable. |
Recommendation: Start with anhydrous acetonitrile or THF. If solubility remains an issue, consider a co-solvent approach.
The Co-Solvent Strategy
Using a mixture of solvents can often achieve a balance of reagent solubility and reaction compatibility.
-
Workflow for Co-Solvent Screening:
Caption: Workflow for implementing a co-solvent strategy.
Protocol for a Co-Solvent Trial:
-
Begin by dissolving the amine substrate in your primary anhydrous solvent (e.g., acetonitrile).
-
Add the base (e.g., triethylamine or pyridine).
-
In a separate flask, suspend the this compound in a minimal amount of the primary solvent.
-
Slowly add a more polar co-solvent (e.g., DMF or DMSO) dropwise to the sulfonyl chloride suspension with stirring until the solid dissolves.
-
Add the resulting solution of the sulfonyl chloride to the amine solution to initiate the reaction.
Physical Intervention Techniques
In some cases, physical methods can aid in dissolution.
-
Sonication: Applying ultrasonic waves can help to break up solid aggregates and enhance dissolution at the solid-liquid interface. This is a relatively mild technique that can be used at room temperature.
-
Gentle Heating: As mentioned, this should be done with care. Use a well-controlled heating mantle and monitor the reaction temperature closely. A modest increase to 40-50 °C can sometimes be sufficient to achieve dissolution without significant degradation.
Alternative Reagents and "In Situ" Generation
For particularly challenging cases, consider alternative synthetic strategies.
-
Conversion to a More Soluble Derivative: While not ideal, in some research contexts, conversion of the sulfonyl chloride to a more soluble intermediate might be an option.
-
"In Situ" Generation of Sulfonyl Chlorides: More advanced techniques involve the in-situ generation of the sulfonyl chloride from precursors like thiols, which then immediately react with the amine.[5][6] This avoids the isolation and solubility issues of the crystalline sulfonyl chloride.
Experimental Workflow for a Sulfonamide Synthesis with Solubility Troubleshooting
Sources
- 1. This compound Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Strategies for Selective Mono-sulfonylation with 4-Chloro-2,5-difluorobenzenesulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions utilizing 4-Chloro-2,5-difluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of achieving selective mono-sulfonylation while minimizing the common side reaction of di-sulfonylation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols grounded in established chemical principles.
Introduction: The Challenge of Di-sulfonylation
This compound is a highly reactive reagent, valued for introducing the 4-chloro-2,5-difluorophenylsulfonyl moiety into molecules, a common scaffold in medicinal chemistry. The electron-withdrawing effects of the chlorine and fluorine substituents enhance the electrophilicity of the sulfonyl group, facilitating its reaction with nucleophiles such as primary amines. However, this heightened reactivity can also lead to the undesired formation of a di-sulfonylated byproduct.
This occurs in a two-step sequence. First, the primary amine reacts with one molecule of the sulfonyl chloride to form the desired mono-sulfonamide. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom. In the presence of a base, this proton can be abstracted to form a nucleophilic sulfonamide anion. This anion can then react with a second molecule of the sulfonyl chloride, leading to the di-sulfonylated impurity.[1] Understanding and controlling the factors that govern this second reaction is paramount for obtaining high yields of the desired mono-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-sulfonylation in my reaction with this compound?
A1: The most common cause of di-sulfonylation is the presence of a localized excess of the sulfonyl chloride relative to the primary amine, especially under basic conditions.[1] The highly reactive nature of this compound exacerbates this issue. Once the initial mono-sulfonamide is formed, it can be deprotonated by the base, turning it into a nucleophile that competes with the starting primary amine for the remaining sulfonyl chloride.
Q2: How does the choice of base impact the formation of the di-sulfonylated byproduct?
A2: The base plays a crucial role. While a base is necessary to neutralize the HCl generated during the reaction, a strong or excess of a non-hindered base can readily deprotonate the newly formed mono-sulfonamide, promoting the second sulfonylation. Sterically hindered non-nucleophilic bases are often preferred as they can neutralize HCl without efficiently deprotonating the bulkier sulfonamide.
Q3: Can temperature be used to control the selectivity between mono- and di-sulfonylation?
A3: Absolutely. Lowering the reaction temperature is a key strategy to enhance selectivity for mono-sulfonylation.[1] While cooling will slow down both the desired and undesired reactions, it often has a more pronounced effect on the second sulfonylation step, which typically has a higher activation energy. Starting the reaction at 0 °C or even lower is a common and effective practice.
Q4: How can I monitor the progress of my reaction to avoid over-sulfonylation?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for monitoring the reaction.[2][3] By tracking the consumption of the starting amine and the formation of the mono- and di-sulfonated products, you can determine the optimal time to quench the reaction, thereby preventing the accumulation of the undesired byproduct. The di-sulfonylated product will typically have a higher Rf value (less polar) on a normal phase TLC plate than the mono-sulfonylated product.
Troubleshooting Guide
This section provides a systematic approach to troubleshoot and resolve issues of di-sulfonylation.
Diagram: Troubleshooting Workflow for Di-sulfonylation
Caption: A step-by-step workflow to diagnose and resolve issues of excessive di-sulfonylation.
| Issue | Potential Cause | Recommended Action |
| High levels of di-sulfonylated product | Incorrect stoichiometry (excess sulfonyl chloride). | Use a slight excess of the primary amine (1.1 to 1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride. |
| Rapid addition of sulfonyl chloride. | Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine.[1] | |
| Reaction temperature is too high. | Maintain a low reaction temperature (0 °C to room temperature). For highly reactive systems, consider even lower temperatures (-20 °C or -78 °C) during the addition phase. | |
| Inappropriate base. | Switch to a more sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). Alternatively, a weaker base such as pyridine can be used. Use no more than 1.5-2.0 equivalents of the base. | |
| Reaction does not go to completion, but di-sulfonylation is still observed | Steric hindrance around the amine. | A sterically hindered amine will react slower, allowing more time for the deprotonated mono-sulfonamide to compete. In such cases, very slow addition of the sulfonyl chloride at low temperature is critical. A stronger, non-nucleophilic base might be required to facilitate the initial reaction, but its amount should be carefully controlled. |
| Poor solubility of reactants. | Ensure that both the amine and the sulfonyl chloride are fully dissolved in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile). |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-sulfonylation of a Primary Amine
This protocol provides a robust starting point for the selective mono-sulfonylation of primary amines with this compound.
Materials:
-
Primary amine (1.1 mmol, 1.1 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Pyridine (1.5 mmol, 1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.1 mmol).
-
Dissolve the amine in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 mmol) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours.
-
Upon completion (consumption of the starting amine), quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure mono-sulfonamide.
Protocol 2: Microwave-Assisted Synthesis for Rapid Mono-sulfonylation
For high-throughput synthesis or rapid exploration of analogs, microwave-assisted synthesis can be employed. Careful optimization of time and temperature is crucial to avoid di-sulfonylation.
Materials:
-
Primary amine (1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Pyridine (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the primary amine (1.0 mmol), this compound (1.0 mmol), and pyridine (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 10-20 minutes). Initial optimization of time and temperature is recommended.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and proceed with an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Stoichiometry and Base for Different Amine Types
| Amine Type | Stoichiometry (Amine:Sulfonyl Chloride) | Recommended Base | Base Equivalents |
| Unhindered Primary Amine | 1.1 : 1.0 | Pyridine or Triethylamine | 1.5 - 2.0 |
| Sterically Hindered Primary Amine | 1.2 : 1.0 | 2,6-Lutidine or DIPEA | 1.5 - 2.0 |
| Electron-deficient Primary Amine | 1.1 : 1.0 | Triethylamine | 2.0 |
Visualization of the Reaction Pathway
Diagram: Competing Reaction Pathways
Caption: The competitive reaction pathways leading to the desired mono-sulfonamide and the undesired di-sulfonamide.
Analytical Characterization
TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
Expected Observation: The di-sulfonylated product will be less polar and have a higher Rf value than the mono-sulfonylated product. The starting amine will be the most polar.
LC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically effective.
-
Detection: Monitor the masses corresponding to the starting materials and the expected mono- and di-sulfonylated products. This provides definitive identification and allows for quantification of the product distribution.[4][5][6]
NMR Spectroscopy:
-
1H NMR: The disappearance of the N-H proton of the mono-sulfonamide is a clear indicator of di-sulfonylation. The chemical shifts of the aromatic and alkyl protons will also change upon the second sulfonylation.
-
13C NMR: Changes in the chemical shifts of the carbons adjacent to the nitrogen atom can also confirm the formation of the di-sulfonylated product.[7][8]
Conclusion
The selective mono-sulfonylation of primary amines with the highly reactive this compound is a readily achievable transformation with careful control of key reaction parameters. By implementing the strategies outlined in this guide—namely, precise stoichiometric control, slow reagent addition at low temperatures, judicious choice of base, and diligent reaction monitoring—researchers can significantly minimize the formation of di-sulfonylated byproducts and obtain high yields of the desired mono-sulfonamides.
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
-
Chemdad. (n.d.). 3,5-DIFLUOROBENZENESULFONYL CHLORIDE. Retrieved from [Link]
- BenchChem. (2025). Navigating the Synthesis and Evaluation of Novel Sulfonamides: A Comparative Guide.
- BenchChem. (2025). Technical Support Center: Synthesis of Sulfonamide Derivatives.
-
Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
UCL Discovery. (2014). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
Journal of Chromatography A. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2002). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Retrieved from [Link]
-
Angewandte Chemie. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
National Institutes of Health. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Mono-Sulfonylation of Primary Amines.
-
ResearchGate. (2019). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ResearchGate. (2015). TLC of Sulfonamides. Retrieved from [Link]
-
Journal of High Resolution Chromatography. (1987). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Retrieved from [Link]
-
Scilit. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
ResearchGate. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
PubMed. (1994). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Retrieved from [Link]
-
ResearchGate. (2003). 1 H NMR spectra of sulfonated PEEK samples. Retrieved from [Link]
-
ResearchGate. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]
-
PubMed. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Retrieved from [Link]
-
Optica Publishing Group. (1995). NMR Characterization of Sulfonation Products of Phenylchloroformate with Verification of NOE Effects by Molecular Modeling. Retrieved from [Link]
-
MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]
-
ResearchGate. (2018). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Retrieved from [Link]
-
National Institutes of Health. (2022). Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 4-Chloro-2,5-difluorobenzenesulfonyl chloride
Technical Support Center: 4-Chloro-2,5-difluorobenzenesulfonyl Chloride
Welcome to the technical support hub for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to diagnose, troubleshoot, and optimize your reactions effectively.
Foundational Knowledge: Understanding the Reagent
This compound is a highly reactive electrophile, primarily used for the synthesis of complex sulfonamides and sulfonate esters, which are common motifs in pharmaceuticals.[1] Its reactivity is dictated by the potent electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the sulfonyl chloride group itself. This high degree of electrophilicity at the sulfur center makes it susceptible to nucleophilic attack, which is the basis for its utility.[2] However, this reactivity also presents challenges, as the compound is sensitive to moisture and can participate in undesired side reactions if conditions are not carefully controlled.[3]
Key Stability and Reactivity Considerations:
-
Moisture Sensitivity: Like most sulfonyl chlorides, it readily hydrolyzes in the presence of water to form the corresponding sulfonic acid. This is a primary cause of reaction failure and yield loss.[3][4]
-
Thermal Stability: While generally stable under recommended storage conditions, prolonged heating can lead to decomposition.[3]
-
Electrophilicity: The sulfur atom is highly electron-deficient, making it a hard electrophile. It reacts readily with a wide range of nucleophiles, including amines, alcohols, and even water.[5]
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of my amine/alcohol starting material. What is the most likely cause? A1: The most common culprit is the inactivation of the sulfonyl chloride through hydrolysis. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Also, verify the quality of the reagent; if it's old or has been improperly stored, it may have already hydrolyzed.
Q2: I'm forming the desired sulfonamide, but my yield is low and I'm isolating a significant amount of a water-soluble byproduct. What's happening? A2: This strongly suggests partial hydrolysis of the this compound to 4-Chloro-2,5-difluorobenzenesulfonic acid. The sulfonic acid can then be deprotonated by the base in your reaction, forming a salt that is typically removed during the aqueous workup, leading to lower than expected yields of the desired product.
Q3: Why is my reaction turning dark or forming a complex mixture of side products? A3: This can result from several issues. The base used might be too strong or nucleophilic, leading to side reactions with the sulfonyl chloride or decomposition of the starting materials. Alternatively, the reaction temperature may be too high. For sensitive substrates, running the reaction at 0 °C or even lower can mitigate side product formation.
Q4: Can I use a tertiary amine like triethylamine (TEA) as the base? A4: Yes, TEA is commonly used. Its role is to scavenge the HCl generated during the reaction.[6] However, ensure the TEA is pure and dry. For sterically hindered or less nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered base like 2,6-lutidine might be more effective.[7]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common problems encountered during sulfonylation reactions.
Guide 1: Low or No Product Conversion
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials (amine/alcohol) and baseline material.
Caption: Troubleshooting workflow for low or no product conversion.
Detailed Diagnostic Steps & Solutions:
-
Reagent Integrity:
-
Cause: this compound is highly susceptible to hydrolysis.[3] Moisture in the air is sufficient to degrade the reagent over time.
-
Solution: Always use a fresh bottle or a properly stored aliquot. If in doubt, run a quick test reaction with a simple, reliable nucleophile like benzylamine to confirm activity.
-
-
Reaction Environment:
-
Cause: Trace amounts of water in the solvent, on the glassware, or from the atmosphere can consume the sulfonyl chloride faster than it reacts with your intended nucleophile.
-
Solution: Use solvents from a solvent purification system or freshly opened anhydrous grade bottles. Ensure all glassware is oven or flame-dried immediately before use. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the setup and reaction.
-
-
Base Selection:
-
Cause: The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.[6] If the base is too weak, the reaction will stall.
-
Solution: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base may be necessary. The choice of base can significantly influence the reaction outcome.[7]
-
| Base | pKa (Conjugate Acid) | Type | Common Use & Notes |
| Pyridine | ~5.2 | Tertiary Amine | Standard, but can sometimes act as a nucleophilic catalyst. |
| Triethylamine (TEA) | ~10.7 | Tertiary Amine | Common, effective HCl scavenger. Must be dry. |
| DIPEA | ~10.7 | Hindered Amine | Good for preventing side reactions due to its steric bulk. |
| 2,6-Lutidine | ~6.7 | Hindered Amine | Less basic than TEA but useful for sensitive substrates. |
| DBU | ~13.5 | Amidine | Very strong, non-nucleophilic base. Use with caution. |
Guide 2: Formation of Multiple Products
Symptom: TLC or LC-MS shows the desired product along with several other significant spots/peaks.
Caption: Potential reaction pathways leading to desired and side products.
Detailed Diagnostic Steps & Solutions:
-
Competitive Hydrolysis:
-
Cause: As mentioned, water competes with your nucleophile.
-
Solution: Rigorously adhere to anhydrous techniques. If the substrate itself is hygroscopic, dry it in a vacuum oven before use.
-
-
Double Sulfonylation of Primary Amines:
-
Cause: Primary amines (R-NH₂) react to form the sulfonamide (R-SO₂-NHR'), which still has an acidic N-H proton. In the presence of a strong base and excess sulfonyl chloride, this can be deprotonated and react a second time to form a bis-sulfonylated product (R-SO₂)₂NR'.
-
Solution: Use a controlled stoichiometry, typically adding the sulfonyl chloride (1.0-1.1 equivalents) slowly to a solution of the amine (1.0 equivalent) and base (1.1-1.5 equivalents) at a low temperature (e.g., 0 °C) to control the reaction rate and prevent over-addition.
-
-
Reaction with Nucleophilic Bases:
-
Cause: Bases like pyridine or DMAP can act as nucleophiles, attacking the sulfonyl chloride to form a reactive sulfonyl-pyridinium salt. While this can sometimes be catalytic, it can also lead to undesired downstream products.
-
Solution: Switch to a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine.[8]
-
Validated Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a robust starting point for the synthesis of sulfonamides using this compound.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Triethylamine (TEA) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous DCM (10 mL) via syringe, followed by triethylamine (1.5 mmol).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate, dry vial, dissolve this compound (1.1 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes using a syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).[9][10]
-
Workup:
-
Quench the reaction by adding water (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.
References
-
Influence of base and solvent on the regioselective sulfonylation of pyridine. ResearchGate. Available from: [Link]
-
MSDS of this compound. Capot Chemical. Available from: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available from: [Link]
-
Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature. ResearchGate. Available from: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship@Western. Available from: [Link]
-
Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online. Available from: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available from: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]
-
Amines as Nucleophiles. Chemistry LibreTexts. Available from: [Link]
-
Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. PubMed Central. Available from: [Link]
-
Preparation of sulfonamides from N-silylamines. PubMed Central. Available from: [Link]
- Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Google Patents.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available from: [Link]
-
Synthesis of an Sulfonamide, why is this step neccessary? Reddit. Available from: [Link]
-
Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. OUCI. Available from: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Available from: [Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube. Available from: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available from: [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. Available from: [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis. PubMed. Available from: [Link]
-
Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. Available from: [Link]
-
Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry. Royal Society of Chemistry. Available from: [Link]
-
CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. Available from: [Link]
- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. Google Patents.
-
2-Chloro-4,5-difluorobenzenesulfonyl chloride. PubChem. Available from: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. Available from: [Link]
- Process for the preparation of 4-chlorobenzenesulfonyl chloride. Google Patents.
Sources
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Sulfonamide Synthesis with 4-Chloro-2,5-difluorobenzenesulfonyl chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4-Chloro-2,5-difluorobenzenesulfonyl chloride. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low product yield is one of the most common frustrations in synthesis. The reaction of this compound with amines, while generally robust, can be susceptible to several factors that diminish yield. This guide provides a systematic approach to identifying and rectifying these issues.
Q1: My reaction yield is consistently low. What are the primary causes and how can I fix them?
Low yields can typically be traced back to one of three areas: reactant quality, reaction conditions, or workup procedures.[1] A systematic evaluation is the key to pinpointing the problem.
The stability and purity of your starting materials are paramount. This compound is a highly reactive electrophile and, like most sulfonyl chlorides, is acutely sensitive to moisture.[2][3]
-
Problem: Degradation of this compound.
-
Evidence: You may observe fuming when the bottle is opened, indicating reaction with atmospheric moisture to produce HCl. An NMR or titration would show reduced purity.
-
Causality: Sulfonyl chlorides readily hydrolyze in the presence of water to form the corresponding unreactive sulfonic acid. This hydrolysis consumes your starting material, directly reducing the theoretical maximum yield.
-
Solution:
-
Use Fresh Reagent: Whenever possible, use a newly opened bottle of the sulfonyl chloride.
-
Proper Storage: Store the reagent in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
-
-
Problem: Impure or wet amine or solvent.
-
Causality: Water in the amine or solvent will preferentially react with the sulfonyl chloride. Furthermore, impurities in the amine reduce its effective molar quantity.
-
Solution:
-
Purify the Amine: If the amine's purity is questionable, consider distillation or recrystallization.
-
Use Anhydrous Solvents: Employ freshly dried solvents. Purchase anhydrous grade solvents and store them over molecular sieves.
-
Adjust Stoichiometry: A slight excess (1.1–1.2 equivalents) of the amine can sometimes compensate for minor impurities or side reactions and drive the reaction to completion.
-
-
The interplay between the base, solvent, temperature, and reaction time is critical for success.
-
Problem: Inappropriate choice of base.
-
Causality: The primary role of the base is to neutralize the HCl generated during the reaction.[4] If HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[4] The base's strength and steric bulk are important considerations.
-
Solution:
-
Pyridine: Often the base of choice. It acts as both an acid scavenger and a nucleophilic catalyst. It is particularly effective for less reactive amines.[3]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases suitable for most primary and secondary amines. DIPEA is bulkier and can sometimes be advantageous in preventing side reactions.
-
Screen Bases: If yield is poor, screen different bases. For weakly nucleophilic aromatic amines, a stronger base or catalytic activation may be needed.[3]
-
-
-
Problem: Incorrect solvent selection.
-
Causality: The solvent must fully dissolve the reactants to allow for efficient molecular interaction. Its polarity can also influence reaction rates.
-
Solution:
-
Common Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are standard choices. DCM is often preferred for its inertness and ease of removal.
-
Solubility Check: Ensure both your amine and the sulfonyl chloride are soluble in the chosen solvent at the reaction temperature.
-
-
-
Problem: Suboptimal temperature or reaction time.
-
Causality: Most sulfonamide formations are run at 0 °C to room temperature. However, unreactive amines (e.g., anilines with electron-withdrawing groups) may require heating to proceed at a reasonable rate.[3] Conversely, excessively high temperatures can promote side reactions and degradation.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent. The reaction is complete when the starting material spot has disappeared.
-
Temperature Adjustment: For slow reactions, consider gently heating the mixture (e.g., to 40-50 °C). If side products are observed, run the reaction at a lower temperature (e.g., 0 °C or -20 °C) for a longer period.
-
-
-
Problem: Formation of a bis-sulfonylated product.
-
Causality: If the starting amine is primary (R-NH₂), it is possible for the initial sulfonamide product (R-NH-SO₂Ar) to be deprotonated by the base and react with a second molecule of the sulfonyl chloride, yielding a bis(sulfonyl)imide (R-N(SO₂Ar)₂). This is more likely with a strong, non-hindered base and an excess of sulfonyl chloride.
-
Solution:
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (0 °C). This maintains a low instantaneous concentration of the electrophile.
-
Control Stoichiometry: Use the amine as the slight excess reagent, not the sulfonyl chloride.
-
-
-
Problem: Low recovery after aqueous workup.
-
Causality: The sulfonamide product may have some water solubility, or an emulsion may form during extraction. The acidity of the sulfonamide N-H can also lead to partitioning into the aqueous basic layer if the pH is too high.
-
Solution:
-
Optimize Extraction pH: After quenching the reaction, perform extractions with an appropriate organic solvent. Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and finally brine.[4]
-
Back-Extraction: If product loss is suspected, back-extract the aqueous layers with fresh organic solvent.
-
-
-
Problem: Difficulty with purification.
-
Causality: If the product and starting materials have similar polarities, separation by column chromatography can be challenging and lead to significant product loss.
-
Solution:
-
Crystallization: Many sulfonamides are crystalline solids. Attempting to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method that avoids chromatographic losses.
-
-
Frequently Asked Questions (FAQs)
Q2: What is the reaction mechanism, and how does it inform my experimental setup?
The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[4]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic sulfur atom of this compound.
-
Tetrahedral Intermediate Formation: This attack forms a transient, tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, eliminating the chloride ion (a good leaving group) to form a sulfonylammonium salt.
-
Deprotonation: A base removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the protonated base (e.g., pyridinium hydrochloride).
Understanding this mechanism underscores the need for an effective base to complete the final, irreversible step and prevent the amine from being deactivated by protonation.
// Reactants Amine [label="R-NH₂"]; SulfonylChloride [label=<
Cl | Ar-S=O || O
];
// Intermediate Intermediate [label=<
Tetrahedral Intermediate O⁻ | Cl—S⁺—N⁺H₂-R | O
];
// Salt Salt [label=<
O || Ar-S—N⁺H-R Cl⁻ || O
];
// Products Product [label="Ar-SO₂-NH-R\n(Sulfonamide)"]; BaseHCl [label="Base-H⁺ Cl⁻"];
// Invisible nodes for layout {rank=same; Amine; SulfonylChloride;} {rank=same; Product; BaseHCl;}
// Edges Amine -> Intermediate [label="Nucleophilic\nAttack", fontcolor="#4285F4"]; SulfonylChloride -> Intermediate; Intermediate -> Salt [label="Elimination\nof Cl⁻", fontcolor="#34A853"]; Salt -> Product [label=<+ Base Deprotonation>, fontcolor="#EA4335"]; Product -> BaseHCl [style=invis]; // for alignment } ` Caption: General mechanism for sulfonamide formation.
Q3: How do I select the optimal base and solvent for my specific amine?
The ideal conditions depend heavily on the nucleophilicity of your amine. A more electron-rich (and thus more nucleophilic) amine will react more readily than an electron-deficient one.
| Parameter | Option | Rationale & Best Use Case |
| Base | Pyridine | Gold Standard: Acts as a base and nucleophilic catalyst. Excellent for moderately to weakly nucleophilic amines (e.g., anilines).[3] |
| Triethylamine (TEA) | Workhorse Base: A non-nucleophilic, hindered base. Good for most aliphatic amines. Less effective for very unreactive anilines.[5] | |
| DIPEA | Bulky Base: More sterically hindered than TEA. Useful for preventing N-alkylation or other side reactions with sensitive substrates. | |
| Solvent | Dichloromethane (DCM) | Most Common: Generally provides good solubility for a wide range of substrates and is unreactive. Easy to remove under vacuum. |
| Tetrahydrofuran (THF) | Good Alternative: A more polar aprotic solvent. Can be beneficial if reactants have poor solubility in DCM. Must be anhydrous. | |
| Acetonitrile (MeCN) | Polar Aprotic: Useful for its high polarity. Ensure it is dry and does not participate in side reactions with your specific substrate. |
Recommendation: For an unknown reaction, start with Pyridine in DCM or TEA in DCM at 0 °C, warming to room temperature while monitoring by TLC.
Q4: What is a reliable, general protocol for this synthesis?
This protocol provides a robust starting point for the reaction of this compound with a generic primary or secondary amine.
Experimental Protocol: General Synthesis of N-Substituted-4-chloro-2,5-difluorobenzenesulfonamide
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per mmol of the limiting reagent.
-
Add the base (e.g., triethylamine, 1.5 eq) to the solution.[4]
-
-
Cooling:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution to the cooled amine solution dropwise via a syringe or dropping funnel over 20-30 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.[1]
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash successively with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (1 x 20 mL), and finally, brine (1 x 20 mL).[4]
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude product by either flash column chromatography on silica gel or recrystallization from an appropriate solvent system.
-
Q5: What are the key safety considerations when working with this compound?
This is a reactive and hazardous chemical that requires careful handling.[2]
-
Corrosive: Causes severe skin burns and serious eye damage.[2]
-
Moisture-Sensitive: Reacts with water, potentially violently, to release toxic and corrosive HCl gas.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Have a quenching agent (like a dilute solution of sodium bicarbonate) readily available for spills.
References
- Troubleshooting low yield in sulfonamide synthesis. BenchChem.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
- An Expedient Synthesis of Sulfinamides
- This compound. BenchChem.
- Overcoming common challenges in the synthesis of sulfonamide deriv
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. BenchChem.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 4-Chloro-2,5-difluorobenzenesulfonyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of 4-chloro-2,5-difluorobenzenesulfonyl chloride and its derivatives. As a senior application scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral patterns that are crucial for the unambiguous identification and characterization of this important class of compounds in pharmaceutical and materials science research.
Introduction: The Significance of Substituted Benzenesulfonyl Chlorides
This compound is a key building block in organic synthesis, valued for its reactive sulfonyl chloride group and the specific electronic and steric properties imparted by its halogen substituents. Its derivatives are integral to the development of new pharmaceuticals, agrochemicals, and functional materials. Accurate and efficient characterization of these molecules is paramount, and ¹H NMR spectroscopy stands as a primary tool for this purpose. This guide will dissect the ¹H NMR spectra of the parent compound and compare it with representative derivatives to illustrate the key structural nuances that can be elucidated from their spectra.
¹H NMR Spectrum of this compound: A Detailed Analysis
The aromatic region of the ¹H NMR spectrum of this compound is a textbook example of how substituents influence chemical shifts and coupling patterns. The molecule possesses two aromatic protons, H-3 and H-6, which are chemically non-equivalent.
-
H-3: This proton is situated between a fluorine atom at C-2 and a chlorine atom at C-4.
-
H-6: This proton is adjacent to a fluorine atom at C-5 and the sulfonyl chloride group at C-1.
The electron-withdrawing nature of the fluorine, chlorine, and sulfonyl chloride groups leads to a downfield shift of the aromatic protons, typically observed in the range of 7.5-8.5 ppm. The splitting pattern of these protons is complex due to couplings with the adjacent fluorine atoms.
Key Spectral Features:
-
Proton-Fluorine Coupling: A significant feature of the spectra of fluorinated aromatic compounds is the presence of coupling between protons and fluorine atoms (¹H-¹⁹F coupling). This coupling occurs over multiple bonds, with typical magnitudes of:
-
³JH-F (ortho): 6-10 Hz
-
⁴JH-F (meta): 4-8 Hz[1]
-
⁵JH-F (para): < 3 Hz
-
In the case of this compound, H-3 will be split by the ortho-fluorine at C-2 (³JH3-F2) and the meta-fluorine at C-5 (⁴JH3-F5). Similarly, H-6 will be split by the ortho-fluorine at C-5 (³JH6-F5) and the meta-fluorine at C-2 (⁴JH6-F2). This results in each proton appearing as a doublet of doublets.
Comparative ¹H NMR Analysis: The Impact of Derivatization
The true power of ¹H NMR in structural elucidation becomes apparent when comparing the spectrum of the parent sulfonyl chloride with its derivatives, such as sulfonamides and sulfonate esters. The conversion of the sulfonyl chloride moiety to these derivatives induces notable changes in the electronic environment of the aromatic ring, which are reflected in the ¹H NMR spectrum.
Let's consider the comparison between this compound and a generic sulfonamide derivative, 4-chloro-2,5-difluoro-N-alkylbenzenesulfonamide.
| Compound | H-3 Chemical Shift (ppm) | H-6 Chemical Shift (ppm) | Key Observations |
| This compound | ~7.8-8.2 | ~7.6-8.0 | The strongly electron-withdrawing sulfonyl chloride group deshields both protons significantly. |
| 4-Chloro-2,5-difluoro-N-alkylbenzenesulfonamide | ~7.7-8.1 | ~7.5-7.9 | The sulfonamide group is slightly less electron-withdrawing than the sulfonyl chloride, leading to a minor upfield shift of the aromatic protons. The exact shift will depend on the nature of the alkyl group. |
| 4-Chloro-2,5-difluorobenzenesulfonate Ester | ~7.7-8.1 | ~7.5-7.9 | Similar to the sulfonamide, the sulfonate ester group is also less electron-withdrawing than the sulfonyl chloride, resulting in a slight upfield shift. |
Causality Behind the Shifts: The electronegativity of the group attached to the sulfur atom directly influences the electron density of the aromatic ring. The order of electron-withdrawing strength is generally -SO₂Cl > -SO₂OR > -SO₂NR₂. This trend is consistently observed as a subtle but measurable upfield shift in the ¹H NMR spectra of the aromatic protons upon moving from the sulfonyl chloride to its ester and amide derivatives.
Experimental Protocol: Synthesis and NMR Characterization of a Representative Derivative
Synthesis of 4-Chloro-2,5-difluoro-N-benzylbenzenesulfonamide:
-
To a solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the desired sulfonamide.
¹H NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified sulfonamide in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
Visualizing the Workflow and Structural Relationships
Diagram 1: Synthetic and Characterization Workflow
Caption: Workflow for the synthesis and ¹H NMR characterization of derivatives.
Diagram 2: Key Proton Environments and Couplings
Caption: Visualization of key protons and their couplings in the aromatic ring.
(Note: The image placeholder in Diagram 2 should be replaced with an actual chemical structure for a publication-ready guide.)
Conclusion
The ¹H NMR spectra of this compound and its derivatives provide a wealth of structural information. A thorough understanding of the influence of the halogen and sulfonyl-based functional groups on the chemical shifts and coupling constants of the aromatic protons is essential for researchers in the field. By comparing the spectra of the parent sulfonyl chloride with its derivatives, one can confidently confirm the successful transformation of the sulfonyl chloride moiety and gain valuable insights into the electronic properties of the newly synthesized molecules. This guide serves as a foundational reference for the interpretation of these complex yet informative spectra.
References
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Field, L. D., Li, H., & Magill, A. M. (2007). Coupling of Protons with Fluorine. ResearchGate. [Link]
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mass spectrometry of 4-Chloro-2,5-difluorobenzenesulfonyl chloride reaction products
An In-Depth Guide to the Mass Spectrometric Characterization of 4-Chloro-2,5-difluorobenzenesulfonyl Chloride Reaction Products
Authored by a Senior Application Scientist
For researchers and professionals in drug development, the synthesis and characterization of novel chemical entities are foundational activities. Aryl sulfonyl chlorides are pivotal building blocks, and this compound is a particularly versatile reagent.[1] Its substituted aromatic ring allows for the fine-tuning of electronic properties and lipophilicity in derivative molecules, which is crucial for structure-activity relationship (SAR) studies.[1]
This guide provides a comprehensive comparison of the mass spectrometric behavior of this compound and its primary reaction products: sulfonamides and sulfonate esters. We will delve into the causality behind experimental choices and present detailed protocols and expected fragmentation data to ensure a self-validating system for your analytical workflows.
Synthetic Pathways and Rationale
This compound readily reacts with nucleophiles such as primary or secondary amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[2][3] These reactions are fundamental in medicinal chemistry.[2][4] The choice of reaction conditions is critical for achieving high yields and purity, which in turn simplifies downstream analysis.
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary amine (e.g., benzylamine).
-
Reagents:
-
This compound (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
Pyridine or Triethylamine (2.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (5 mL) under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a separate flask, dissolve benzylamine and the base (pyridine or triethylamine) in anhydrous DCM (5 mL). The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
-
Slowly add the sulfonyl chloride solution to the amine solution at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired N-benzyl-4-chloro-2,5-difluorobenzenesulfonamide.
-
Experimental Protocol: Synthesis of a Model Sulfonate Ester
This protocol outlines the synthesis of a sulfonate ester using an alcohol (e.g., benzyl alcohol).
-
Reagents:
-
This compound (1.0 mmol)
-
Benzyl alcohol (1.0 mmol)
-
Pyridine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
-
Procedure:
-
Dissolve the benzyl alcohol and pyridine in anhydrous DCM (5 mL) at 0°C.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) to the alcohol solution.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 6-18 hours.
-
Follow the same workup and purification procedure as described for the sulfonamide synthesis.
-
Mass Spectrometry Analysis: A Comparative Overview
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for analyzing the products of these reactions. Electrospray Ionization (ESI) is typically the preferred method due to its soft ionization, which usually preserves the molecular ion.
Workflow for LC-MS Analysis
The general workflow for analyzing these compounds is straightforward.
Caption: General workflow from synthesis to LC-MS/MS analysis.
Fragmentation Patterns: Sulfonamides vs. Sulfonate Esters
The structural differences between sulfonamides and sulfonate esters lead to distinct and predictable fragmentation patterns under Collision-Induced Dissociation (CID). Understanding these differences is key to unambiguous product identification. The molecular weight of the 4-chloro-2,5-difluorobenzenesulfonyl moiety is approximately 211 Da.
| Compound Class | Parent Reagent/Product Example | Molecular Formula | MW ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Sulfonyl Chloride | This compound | C₆H₂Cl₂F₂O₂S | 247.05 | N/A (Typically not analyzed as [M+H]⁺) |
| Sulfonamide | N-benzyl-4-chloro-2,5-difluorobenzenesulfonamide | C₁₃H₁₀ClF₂NO₂S | 317.74 | 318.74 |
| Sulfonate Ester | Benzyl 4-chloro-2,5-difluorobenzenesulfonate | C₁₃H₉ClF₂O₃S | 318.72 | 319.72 |
Fragmentation of Sulfonamides
Protonated aromatic sulfonamides exhibit several characteristic fragmentation pathways in ESI-MS/MS.[5][6][7]
-
S-N Bond Cleavage: The most common fragmentation pathway involves the cleavage of the sulfur-nitrogen bond. This dissociation can lead to an ion-neutral complex in the gas phase, resulting in the formation of the sulfonyl cation and, notably, the radical cation of the constituent amine.[6][7][8]
-
Loss of Sulfur Dioxide (SO₂): A rearrangement followed by the elimination of a neutral SO₂ molecule (64 Da) is a frequently observed fragmentation pathway for aromatic sulfonamides.[9][10] This is often promoted by electron-withdrawing groups on the aromatic ring.[9]
Caption: Predicted MS/MS fragmentation of a model sulfonamide.
Fragmentation of Sulfonate Esters
The fragmentation of sulfonate esters can be more complex, with multiple competing pathways.
-
S-O Bond Cleavage: Similar to sulfonamides, cleavage of the S-O bond can occur, generating the stable sulfonyl cation.
-
C-O Bond Cleavage: Cleavage of the bond between the ester oxygen and the alkyl/aryl group is also common, leading to the formation of a carbocation and the sulfonate anion (in negative mode) or a protonated sulfonic acid fragment.
-
Rearrangements: Migration of the aryl group from the sulfur to an oxygen atom has been observed, leading to different fragmentation cascades.[11] Loss of SO₂ is also a possible pathway for sulfonate anions.[12]
Caption: Predicted MS/MS fragmentation of a model sulfonate ester.
Conclusion and Best Practices
The distinct fragmentation patterns of sulfonamides and sulfonate esters derived from this compound allow for their confident identification using tandem mass spectrometry.
-
For Sulfonamides: Look for the characteristic loss of SO₂ (64 Da) and cleavage of the S-N bond, which often yields the radical cation of the amine starting material as a prominent peak.
-
For Sulfonate Esters: Expect to see fragments corresponding to S-O or C-O bond cleavage. The sulfonyl cation at m/z ~211 and the carbocation from the alcohol portion (e.g., tropylium ion at m/z 91 for benzyl esters) are key diagnostic ions.
By employing the standardized synthetic and analytical protocols outlined in this guide, researchers can reliably synthesize, characterize, and differentiate between these important classes of molecules, accelerating the pace of discovery in chemical and pharmaceutical development. Always confirm assignments with high-resolution mass spectrometry for elemental composition and by comparing with authentic reference standards when available.
References
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
- Hu, W. P., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF.
- ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF.
- Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.).
- Benchchem. (n.d.). This compound.
- ResearchGate. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones.
- ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- ACS Publications. (2024). Dehydroxylative Sulfonylation of Alcohols.
- PubChem. (n.d.). 2-Chloro-4,5-difluorobenzenesulfonyl chloride.
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- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Advantage of 4-Chloro-2,5-difluorobenzenesulfonyl Chloride in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry, the sulfonamide moiety stands as a cornerstone pharmacophore, integral to the efficacy of a vast array of therapeutic agents. The selection of the appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency of synthesis, the diversity of accessible analogs, and the ultimate pharmacological profile of a drug candidate. This guide provides an in-depth technical comparison of 4-Chloro-2,5-difluorobenzenesulfonyl chloride, highlighting its distinct advantages over conventional and alternative reagents in the demanding landscape of drug discovery.
The Sulfonamide Bond: A Privileged Scaffold in Medicinal Chemistry
The sulfonamide group (–SO₂NH–) is a bioisostere of the amide bond, yet it imparts unique physicochemical properties to a molecule. Its tetrahedral geometry, hydrogen bond donating and accepting capabilities, and metabolic stability contribute to its prevalence in drugs targeting a wide range of diseases, including cancers, infectious diseases, and inflammatory conditions. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.
Unveiling the Superiority of this compound
This compound emerges as a superior reagent for the synthesis of novel sulfonamides due to a confluence of electronic and structural factors. The strategic placement of three electron-withdrawing halogen substituents on the benzene ring profoundly influences its reactivity and the properties of the resulting sulfonamide products.
Enhanced Reactivity through Inductive Activation
The reactivity of a benzenesulfonyl chloride is dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the sulfur atom more susceptible to nucleophilic attack by an amine. Conversely, electron-donating groups decrease reactivity.
This compound possesses three potent electron-withdrawing substituents: a chlorine atom and two fluorine atoms. This high degree of inductive activation renders the sulfonyl group exceptionally electrophilic, leading to several key advantages:
-
Accelerated Reaction Rates: The enhanced electrophilicity translates to significantly faster reaction times compared to less activated sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride (BsCl). This is particularly advantageous when working with weakly nucleophilic amines, which often react sluggishly with conventional reagents.
-
Mild Reaction Conditions: The high reactivity of this compound often allows for the use of milder reaction conditions, such as lower temperatures and shorter reaction times. This can be crucial for the synthesis of complex molecules with sensitive functional groups that might not tolerate harsh conditions.
-
Improved Yields: The favorable kinetics of the reaction often lead to higher yields of the desired sulfonamide, minimizing the formation of byproducts and simplifying purification.
Modulating Physicochemical Properties for Optimal Drug Performance
The unique substitution pattern of this compound offers medicinal chemists a powerful tool to fine-tune the physicochemical properties of drug candidates. The incorporation of fluorine atoms into drug molecules is a well-established strategy to enhance their pharmacological profiles.[1][2]
-
Increased Lipophilicity: The fluorine and chlorine atoms contribute to an increase in the lipophilicity (logP) of the resulting sulfonamide. This can improve membrane permeability and oral bioavailability.
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life of the drug.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the substituents can increase the acidity of the sulfonamide N-H proton, potentially leading to stronger hydrogen bonding interactions with the target protein. This can result in improved binding affinity and potency.[2]
Comparative Performance: this compound vs. Alternatives
To illustrate the practical advantages of this compound, a comparative overview with commonly used sulfonylating agents is presented below.
| Reagent | Key Characteristics | Advantages | Disadvantages |
| This compound | Highly activated aromatic sulfonyl chloride | High reactivity, fast reaction times, mild conditions, high yields, allows for modulation of physicochemical properties.[3] | Higher cost compared to bulk commodity reagents. |
| p-Toluenesulfonyl chloride (TsCl) | Aromatic sulfonyl chloride with an electron-donating methyl group | Readily available, low cost, well-established chemistry. | Lower reactivity, may require harsher conditions and longer reaction times, especially with weakly nucleophilic amines. |
| Benzenesulfonyl chloride (BsCl) | Unsubstituted aromatic sulfonyl chloride | Readily available, moderate reactivity. | Less reactive than activated analogs, may not be suitable for all substrates. |
| Methanesulfonyl chloride (MsCl) | Aliphatic sulfonyl chloride | High reactivity, small steric footprint. | Can be too reactive, leading to side reactions; does not offer the same opportunities for SAR studies as substituted aryl sulfonyl chlorides. |
Experimental Section: A Guide to Application
The following protocols provide a framework for the synthesis of sulfonamides using this compound and a comparative example with a less reactive sulfonyl chloride.
General Protocol for the Synthesis of N-Aryl-4-chloro-2,5-difluorobenzenesulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.2 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Visualizing the Workflow and Rationale
Sulfonamide Synthesis Workflow
Caption: A typical experimental workflow for sulfonamide synthesis.
The Mechanistic Advantage: Nucleophilic Attack on an Activated Sulfonyl Group
Caption: Mechanism of sulfonamide formation.
Case Study: The Role of the 4-Chloro-2,5-difluorobenzenesulfonamide Moiety in Anticancer Drug Discovery
Recent research has highlighted the potential of sulfonamides derived from substituted benzenesulfonyl chlorides as anticancer agents. For instance, studies on N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which feature a similar substitution pattern, have demonstrated significant cytotoxic activity against various human tumor cell lines.[4][5][6][7][8][9] The 4-chloro and 2,5-difluoro substitution pattern is anticipated to contribute favorably to the pharmacokinetic and pharmacodynamic properties of such compounds, making this compound a valuable building block in the design of novel anticancer therapeutics.
Conclusion
This compound represents a significant advancement in the toolkit of medicinal chemists. Its heightened reactivity, ability to be employed under mild conditions, and the advantageous physicochemical properties it imparts to the resulting sulfonamides make it a superior choice for the synthesis of diverse and potent drug candidates. By leveraging the unique electronic properties of this reagent, researchers can accelerate their drug discovery programs and more effectively navigate the complexities of structure-activity relationship studies.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Slawiński, J., & Żołnowska, B. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 42.
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Sławiński, J., & Kawiak, A. (2005). Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. European journal of medicinal chemistry, 40(4), 377-385.
- Sławiński, J. (2004). Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity. European journal of medicinal chemistry, 39(2), 179-188.
- BenchChem. (n.d.). This compound.
- Sławiński, J., & Kawiak, A. (2008). Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. European journal of medicinal chemistry, 43(10), 2169-2178.
- Żołnowska, B., Sławiński, J., Kawiak, A., & Belka, M. (2020). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 25(22), 5344.
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The Fluorine Advantage: A Comparative Guide to Sulfonyl Chlorides in Modern Synthesis
A Senior Application Scientist's Perspective on Navigating Reactivity and Stability
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the sulfonyl functional group is a cornerstone for constructing robust molecular architectures. Traditionally, sulfonyl chlorides have been the workhorses for introducing this moiety. However, the ascent of their fluorinated counterparts has sparked a critical re-evaluation of this choice. This guide provides a comprehensive comparison of fluorinated and non-fluorinated sulfonyl chlorides, offering experimental insights and data-driven recommendations to guide researchers in selecting the optimal reagent for their specific synthetic challenges.
At a Glance: The Fundamental Dichotomy
The core difference between fluorinated and non-fluorinated sulfonyl chlorides lies in the profound electronic influence of fluorine. This distinction dictates a cascade of divergent properties, from stability and handling to reactivity and application scope.
| Property | Non-Fluorinated Sulfonyl Chlorides (e.g., Methanesulfonyl Chloride) | Fluorinated Sulfonyl Chlorides (e.g., Trifluoromethanesulfonyl Chloride) |
| Electrophilicity of Sulfur | Moderately electrophilic | Highly electrophilic[1] |
| Stability | Prone to hydrolysis and reduction[2][3] | Thermally and hydrolytically robust[2][4][5] |
| Reactivity | Highly reactive, often with poor selectivity[3][5] | More controlled and chemoselective reactivity[2][4][5] |
| Handling | Often requires inert conditions; can be moisture-sensitive | Generally easier to handle and store |
| Applications | Broadly used in traditional sulfonamide and sulfonate ester synthesis[6] | "Click" chemistry (SuFEx), late-stage functionalization, chemical biology probes[4][7][8][9][10][11][12] |
The Stability-Reactivity Paradox: A Deeper Dive
The enhanced stability of sulfonyl fluorides is a direct consequence of the strong sulfur-fluorine (S-F) bond, which is approximately 40 kcal/mol stronger than the sulfur-chlorine (S-Cl) bond.[5][13] This inherent robustness makes them resistant to hydrolysis and reduction, common pitfalls associated with sulfonyl chlorides.[2][5]
However, this stability comes with a trade-off: reduced reactivity.[5] While sulfonyl chlorides react readily, often indiscriminately, with a wide range of nucleophiles, sulfonyl fluorides exhibit a more discerning reactivity profile. This "duality" is not a limitation but rather a powerful tool for achieving chemoselectivity.[5]
Experimental Showdown: Sulfonamide Formation
The synthesis of sulfonamides, a privileged scaffold in medicinal chemistry, serves as an excellent platform to compare the practical performance of these two reagent classes.[13][14]
The Conventional Approach: Non-Fluorinated Sulfonyl Chlorides
The reaction of a primary or secondary amine with a non-fluorinated sulfonyl chloride is a classic and widely used method for sulfonamide synthesis.[14]
Experimental Protocol: Synthesis of N-benzyl-4-toluenesulfonamide
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base (Triethylamine): The reaction generates hydrochloric acid as a byproduct, which must be scavenged by a non-nucleophilic base to prevent protonation of the starting amine and drive the reaction to completion.
-
Solvent (DCM): A non-protic solvent is crucial to avoid unwanted side reactions with the highly reactive sulfonyl chloride.
-
Temperature (0 °C to RT): The initial cooling helps to control the exothermic nature of the reaction.
While effective, this method suffers from limitations, especially in the context of complex molecules, where the high reactivity of the sulfonyl chloride can lead to poor selectivity and incompatibility with sensitive functional groups.[3]
The Modern Alternative: Fluorinated Sulfonyl Chlorides and SuFEx Chemistry
The diminished reactivity of sulfonyl fluorides necessitates activation for efficient sulfonamide formation. This has led to the development of elegant catalytic systems and the advent of Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry, a concept pioneered by K. Barry Sharpless.[4][7][8][9][10]
Experimental Protocol: Calcium Triflimide-Catalyzed Synthesis of N-benzyl-4-toluenesulfonamide [3][5][13]
-
To a mixture of p-toluenesulfonyl fluoride (1.0 eq), aniline (1.2 eq), and calcium triflimide [Ca(NTf₂)₂] (0.1 eq) in tert-amyl alcohol, add triethylamine (1.5 eq).[5][13]
-
Heat the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst (Calcium Triflimide): A Lewis acid is required to activate the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack by the amine.[5][13][15]
-
Solvent (tert-amyl alcohol): A polar, non-nucleophilic solvent is chosen to solubilize the reagents and facilitate the reaction without competing with the amine nucleophile.[5][13]
-
Elevated Temperature: The increased stability of the S-F bond often requires thermal energy to achieve a reasonable reaction rate.
The use of a catalytic amount of a mild Lewis acid allows for the controlled formation of sulfonamides under conditions that are tolerant of a wider array of functional groups, making it ideal for late-stage functionalization in drug discovery.[5][13]
Beyond Sulfonamides: Expanding the Synthetic Toolkit
The utility of fluorinated sulfonyl compounds extends far beyond sulfonamide synthesis. The triflate group (CF₃SO₂-), derived from trifluoromethanesulfonic anhydride or triflyl chloride, is an exceptionally good leaving group, making alkyl and aryl triflates powerful electrophiles in a variety of transformations.[16][17]
Key Applications of Triflates:
-
Cross-Coupling Reactions: Aryl triflates are excellent substrates for Suzuki, Heck, and Sonogashira couplings, providing a versatile platform for C-C bond formation.[16]
-
Nucleophilic Substitution: Alkyl triflates are highly reactive in Sₙ2 reactions.[16]
-
Catalysis: Metal triflates are widely used as Lewis acid catalysts in a range of organic transformations.[18][19]
Conclusion and Future Outlook
While non-fluorinated sulfonyl chlorides remain valuable for their high reactivity and cost-effectiveness in certain applications, the superior stability and tunable reactivity of their fluorinated counterparts have positioned them as indispensable tools in modern organic synthesis. The ability to perform selective transformations on complex molecules, particularly in late-stage functionalization, underscores the transformative impact of fluorinated sulfonyl reagents. The continued development of novel catalytic systems for activating the S-F bond promises to further expand the scope of SuFEx chemistry, solidifying the "fluorine advantage" in the synthesis of next-generation pharmaceuticals and advanced materials.
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available from: [Link]
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Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. Available from: [Link]
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Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications. Available from: [Link]
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Preparation of sulfonamides from N-silylamines - PMC - NIH. Available from: [Link]
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Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed. Available from: [Link]
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Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC - NIH. Available from: [Link]
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Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed. Available from: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. Available from: [Link]
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Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | Request PDF - ResearchGate. Available from: [Link]
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Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available from: [Link]
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(PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides - ResearchGate. Available from: [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available from: [Link]
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(PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available from: [Link]
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Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Available from: [Link]
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Trifluoromethanesulfonyl chloride | CClF3O2S | CID 79000 - PubChem - NIH. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of Novel Sulfonamides from 4-Chloro-2,5-difluorobenzenesulfonyl chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast spectrum of therapeutic agents ranging from antibacterial and anti-inflammatory drugs to diuretics and anticonvulsants.[1] Its unique physicochemical properties—acting as a stable, non-classical bioisostere for amides while providing an additional hydrogen bond acceptor—make it a privileged scaffold in drug design.[2] The synthesis of novel, highly functionalized sulfonamides is therefore a critical task for researchers in drug discovery and development.
This guide provides an in-depth, validated comparison of synthetic methodologies for preparing sulfonamides, focusing on the use of 4-Chloro-2,5-difluorobenzenesulfonyl chloride. This versatile building block is particularly valuable for introducing a uniquely substituted aryl sulfonamide moiety, allowing for fine-tuning of electronic properties and metabolic stability in structure-activity relationship (SAR) studies.[3]
We will dissect the traditional, robust synthesis via sulfonyl chloride, providing a detailed, self-validating protocol. Furthermore, we will objectively compare this established method with modern, alternative strategies that aim to overcome some of its inherent limitations. This analysis is designed to equip researchers with the expert knowledge required to select the optimal synthetic route for their specific target molecules, balancing yield, scalability, and functional group tolerance.
Part 1: The Validated Standard: Synthesis from this compound
The reaction of a sulfonyl chloride with a primary or secondary amine is the most established and widely utilized method for constructing the sulfonamide bond. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the displacement of the chloride leaving group.[4] A base is required to neutralize the hydrochloric acid generated in situ.[4]
Causality Behind Experimental Choices:
-
Reagent: this compound is a potent electrophile. The electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the aromatic ring further enhance the electrophilicity of the sulfur center, facilitating the reaction.[3]
-
Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent is chosen to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride, which would lead to the formation of the corresponding sulfonic acid and a reduction in yield.[5]
-
Base: Pyridine is a common choice. It acts as a nucleophilic catalyst and an effective scavenger for the HCl byproduct. For more sensitive substrates, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to avoid potential side reactions.[4]
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the sulfonyl chloride. Allowing the reaction to proceed to room temperature ensures completion without requiring harsh heating, which could degrade sensitive functional groups.[4]
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-4-chloro-2,5-difluorobenzenesulfonamide
This protocol describes the synthesis of a representative sulfonamide from this compound and a primary amine (e.g., benzylamine).
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Amine Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.05 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with additional DCM.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or flash column chromatography to yield the pure sulfonamide.
Workflow Visualization
Caption: Workflow for the synthesis of sulfonamides from this compound.
Part 2: Comparative Analysis of Alternative Synthetic Methodologies
While robust, the traditional sulfonyl chloride method has limitations, primarily the moisture sensitivity of the starting material and the sometimes harsh conditions needed for its preparation.[5] Modern synthetic chemistry offers several innovative alternatives.
Alternative 1: One-Pot Synthesis from Aryl Halides
A powerful modern approach bypasses the need to isolate sulfonyl chlorides altogether. The method developed by the Willis group involves a palladium-catalyzed coupling of an aryl halide (iodide or bromide) with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[6][7] The resulting intermediate is then oxidized in situ in the presence of an amine to form the sulfonamide in a one-pot process.
Causality & Advantages:
-
Milder Precursors: Starts from stable and readily available aryl halides.
-
One-Pot Efficiency: Avoids the isolation of reactive sulfonyl chloride intermediates, improving step economy.[6]
-
Functional Group Tolerance: The palladium-catalyzed conditions are often tolerant of a wider range of functional groups compared to traditional chlorosulfonylation.[7]
Alternative 2: Synthesis from Sulfonyl Fluorides
Sulfonyl fluorides have emerged as highly stable and effective alternatives to sulfonyl chlorides.[4][8] While less reactive, their reaction with amines can be effectively promoted using activators, such as the Lewis acid calcium triflimide [Ca(NTf₂)₂].[9] This method provides a complementary approach, particularly useful for complex molecule synthesis where the stability of the sulfonyl fluoride is an advantage during multi-step sequences.
Causality & Advantages:
-
Reagent Stability: Sulfonyl fluorides are significantly more stable to moisture and chromatography than their chloride counterparts, making them easier to handle and store.[9]
-
Tunable Reactivity: The reduced electrophilicity allows for selective reactions in the presence of other electrophilic sites. Activation is required for reaction with less nucleophilic amines.[9]
-
Late-Stage Functionalization: Their stability makes them ideal for incorporation into complex synthetic routes where the sulfonamide is formed in a late stage.
Comparative Workflow Visualization
Caption: High-level comparison of synthetic routes to sulfonamides.
Part 3: Data-Driven Performance Comparison
The selection of a synthetic method is ultimately guided by performance metrics. While a direct, side-by-side synthesis of the same 4-chloro-2,5-difluorobenzenesulfonamide via all three methods is not available in the literature, we can compile a robust comparison based on reported data for analogous systems.
| Parameter | Method 1: Sulfonyl Chloride | Method 2: From Aryl Halide (One-Pot) | Method 3: Sulfonyl Fluoride |
| Starting Material | This compound | 1-Iodo-4-chloro-2,5-difluorobenzene | 4-Chloro-2,5-difluorobenzenesulfonyl fluoride |
| Stability of Precursor | Low (moisture sensitive)[5] | High (generally stable aryl halides) | Very High (stable to water and chromatography)[9] |
| Reaction Conditions | 0 °C to RT, basic (pyridine/TEA)[4] | 80-100 °C, Pd catalyst, oxidant (bleach)[6] | 60-100 °C, Lewis acid activation[9] |
| Generality & Scope | Well-established, very broad scope. May be limited by availability of complex sulfonyl chlorides. | Broad scope for aryl iodides and amines, including amino acids.[7] | Broad scope. Excellent for amines with additional functionality, less effective for sterically hindered amines.[4] |
| Reported Yields | Good to Excellent (typically >80%)[10][11] | Good to Excellent (typically 60-95%)[6] | Good to Excellent (typically 60-90%)[9] |
| Key Advantage | Readily available starting materials for many scaffolds; robust and well-understood reaction. | Bypasses sensitive sulfonyl chloride intermediates; high step economy. | High stability of precursor is ideal for multi-step, late-stage functionalization. |
| Key Limitation | Precursor instability; preparation of sulfonyl chloride can require harsh conditions.[12] | Requires transition metal catalyst; may require optimization for specific substrates. | Requires an activation step; may be less reactive towards hindered amines than sulfonyl chlorides.[4] |
Part 4: Validation and Characterization of Synthesized Sulfonamides
Regardless of the synthetic route, rigorous characterization is essential to confirm the structure and purity of the final product. A multi-technique approach ensures a self-validating system.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of aromatic protons with coupling patterns consistent with the substitution on the benzene ring, as well as protons from the amine portion. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.[8]
-
¹³C NMR: Will show signals for all unique carbon atoms in the molecule.
-
¹⁹F NMR: Crucial for this specific scaffold, it will confirm the presence and chemical environment of the two fluorine atoms on the aromatic ring.
-
-
Infrared (IR) Spectroscopy: Provides definitive evidence of the sulfonamide group. Look for characteristic strong S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound and can provide fragmentation data to support the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A single, sharp peak on multiple channels indicates high purity.[13]
Data Interpretation Example
| Technique | Expected Result for N-benzyl-4-chloro-2,5-difluorobenzenesulfonamide |
| ¹H NMR | Complex multiplets in the aromatic region (7-8 ppm); singlet or triplet for the N-H proton; signals for the benzylic CH₂ and phenyl group of the benzylamine moiety. |
| IR (cm⁻¹) | ~3270 (N-H stretch), ~1350 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch).[8] |
| MS (ESI+) | [M+H]⁺ and/or [M+Na]⁺ corresponding to the calculated molecular weight. |
| HPLC Purity | >95% peak area at a specified wavelength (e.g., 254 nm). |
Conclusion and Recommendations
The synthesis of sulfonamides from This compound remains a highly reliable and effective method, particularly when the sulfonyl chloride precursor is readily accessible. Its primary advantages are the robustness of the reaction and the vast historical data supporting its application.
However, for drug development professionals working on complex targets, modern alternatives present compelling advantages:
-
For syntheses requiring high step-economy and starting from readily available aryl halides, the one-pot palladium-catalyzed methodology is an excellent choice, as it bypasses the need to handle sensitive sulfonyl chloride intermediates.[6]
-
For complex, multi-step syntheses where the sulfonamide is introduced late stage, the use of highly stable sulfonyl fluorides is superior. Their tolerance to a wide range of reaction conditions prior to the final sulfonamide formation can be a significant strategic advantage.[9]
Ultimately, the choice of method should be a deliberate one, guided by the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the causality behind each protocol and leveraging the comparative data presented, researchers can confidently navigate the synthesis and validation of novel sulfonamide drug candidates.
References
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Popov, S., et al. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Combinatorial Science, 16(4), 192-7. [Online] Available at: [Link]
-
Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. [Online] Available at: [Link]
-
Gao, Y., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Willis, M. C., et al. One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. University of Oxford Department of Chemistry. [Online] Available at: [Link]
-
Waddell, L. J. N., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synlett. [Online] Available at: [Link]
-
Rodriguez, A. R., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3647-3651. [Online] Available at: [Link]
-
Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496. [Online] Available at: [Link]
-
Aziz-ur-Rehman, et al. Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Online] Available at: [Link]
- Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences and Research.
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Spectroscopic Characterization of 4-Chloro-2,5-difluorobenzenesulfonamide: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-2,5-difluorobenzenesulfonamide and its analogs represent a class of compounds with significant potential in medicinal chemistry. A thorough understanding of their spectroscopic properties is crucial for identity confirmation, purity assessment, and the study of structure-activity relationships. This guide provides a comparative analysis of key spectroscopic techniques for the characterization of 4-chloro-2,5-difluorobenzenesulfonamide, supported by experimental insights and data.
Introduction: The Importance of Spectroscopic Analysis
Spectroscopic techniques are indispensable tools in modern chemistry, providing detailed information about molecular structure, functional groups, and electronic environments. For a polysubstituted aromatic compound like 4-chloro-2,5-difluorobenzenesulfonamide, a multi-technique approach is essential for unambiguous characterization. This guide will delve into the practical application and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this compound and its derivatives.
Mass Spectrometry: Unveiling the Molecular Ion
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic distribution provides a characteristic signature.
Key Insights for 4-Chloro-2,5-difluorobenzenesulfonamide:
-
Isotopic Pattern of Chlorine: Chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate natural abundance ratio of 3:1.[1][2][3] This results in a characteristic M+2 peak in the mass spectrum, where the M+ peak represents the molecule with 35Cl and the M+2 peak represents the molecule with 37Cl. The intensity of the M+2 peak will be approximately one-third of the M+ peak.[1][2][3] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
-
Fragmentation Pattern: Electron impact ionization can lead to fragmentation of the molecule. Common fragmentation pathways for benzenesulfonamides involve the cleavage of the S-N bond and the S-C(aryl) bond. The presence of fluorine and chlorine atoms will influence the masses of the resulting fragments.
Table 1: Predicted Mass Spectrometry Data for 4-Chloro-2,5-difluorobenzenesulfonamide
| Feature | Predicted m/z | Interpretation |
| Molecular Ion (M+) | 227 | C6H435ClF2NO2S |
| M+2 Peak | 229 | C6H437ClF2NO2S |
| Relative Intensity | ~3:1 (M+ : M+2) | Presence of one chlorine atom |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Characteristic IR Absorptions for 4-Chloro-2,5-difluorobenzenesulfonamide:
-
Sulfonamide Group (-SO2NH-): This group gives rise to several characteristic bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1320-1310 cm-1 and 1155-1143 cm-1, respectively.[4] The N-H stretching vibration of a primary sulfonamide appears as two bands in the range of 3459-3338 cm-1.[4] The N-H bending vibration is found around 1639-1635 cm-1.[4]
-
Aromatic Ring: The C=C stretching vibrations of the benzene ring typically appear in the region of 1600-1450 cm-1.
-
C-F and C-Cl Bonds: The stretching vibrations for C-F bonds are typically strong and found in the 1400-1000 cm-1 region. The C-Cl stretch is usually observed in the 800-600 cm-1 range.
Table 2: Comparison of IR Frequencies for Benzenesulfonamide Derivatives
| Functional Group | 4-Chlorobenzenesulfonamide (cm-1) | 4-Chloro-2,5-difluorobenzenesulfonamide (Expected, cm-1) |
| N-H Stretch | ~3350, ~3250 | ~3400-3300 |
| S=O Asymmetric Stretch | ~1330 | ~1320-1310 |
| S=O Symmetric Stretch | ~1160 | ~1155-1143 |
| C-F Stretch | N/A | ~1250-1100 |
Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample
A common and effective method for obtaining the IR spectrum of a solid compound is the Thin Solid Film method.[5]
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid 4-chloro-2,5-difluorobenzenesulfonamide in a volatile solvent like dichloromethane or acetone.
-
Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Alternatively, the KBr pellet method can be used, where the sample is finely ground with dry potassium bromide and pressed into a transparent pellet.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of individual atoms. For 4-chloro-2,5-difluorobenzenesulfonamide, 1H, 13C, and 19F NMR are all highly informative.
1H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Aromatic Protons: The two protons on the difluorochlorophenyl ring will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. Their chemical shifts will be downfield due to the electron-withdrawing effects of the halogens and the sulfonamide group.
-
Amine Protons: The -NH2 protons of the sulfonamide group will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.
19F NMR Spectroscopy
Given the two fluorine atoms on the benzene ring, 19F NMR is a crucial technique. It provides information about the electronic environment of each fluorine atom and their coupling to nearby protons and to each other. A study on fluorinated benzenesulfonamide complexes with carbonic anhydrases has demonstrated the utility of 19F NMR in probing the local environment of the fluorinated ring.[8][9]
Experimental Workflow for NMR Analysis
Caption: A typical workflow for NMR analysis.
Guidelines for Reporting NMR Data
When reporting NMR data, it is crucial to include the following information for clarity and reproducibility[10]:
-
The nucleus being observed (e.g., 1H NMR).
-
The solvent used (e.g., DMSO-d6).
-
The instrument frequency (e.g., 400 MHz).
-
Chemical shifts (δ) in ppm.
-
The multiplicity of the signal (e.g., s for singlet, d for doublet, m for multiplet).
-
The coupling constants (J) in Hertz (Hz).
-
The integration value (number of protons).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems like aromatic rings.
Expected UV-Vis Absorption for 4-Chloro-2,5-difluorobenzenesulfonamide:
-
Aromatic compounds exhibit characteristic absorption bands in the UV region. Benzene itself has a primary absorption band around 200 nm and a weaker, secondary band around 255 nm.[11]
-
Substituents on the benzene ring can cause a shift in these absorption maxima (bathochromic or hypsochromic shifts). The chloro, fluoro, and sulfonamido groups are expected to influence the absorption spectrum of the parent benzenesulfonamide. For instance, substituted benzenesulfonamides have been characterized by their UV absorption spectra.[12]
Table 3: Comparison of UV-Vis Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) |
| Benzenesulfonamide | Ethanol | ~218, ~264[13] |
| 4-Chloro-2,5-difluorobenzenesulfonamide | Ethanol | Expected ~220-230, ~270-280 |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of 4-chloro-2,5-difluorobenzenesulfonamide in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).
Conclusion
The comprehensive spectroscopic characterization of 4-chloro-2,5-difluorobenzenesulfonamide requires a synergistic approach, utilizing Mass Spectrometry, IR, NMR, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous identification and purity assessment of this and related compounds. The experimental protocols and comparative data presented in this guide offer a practical framework for researchers in the field of drug discovery and development.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Chloro-2,5-difluorobenzenesulfonyl Chloride Derivatives
For researchers, medicinal chemists, and professionals in drug development, the purity of key intermediates is not a trivial matter—it is the bedrock of reproducible results and the ultimate success of a synthetic campaign. 4-Chloro-2,5-difluorobenzenesulfonyl chloride is a critical building block in the synthesis of a variety of pharmacologically active compounds.[1] Its reactive sulfonyl chloride moiety, combined with the specific halogenation pattern on the aromatic ring, allows for the precise introduction of the sulfonamide group, a privileged scaffold in medicinal chemistry.[1] However, the very reactivity that makes this compound so valuable also presents challenges in its synthesis, purification, and subsequent purity assessment.
This guide provides an in-depth comparison of analytical methodologies for the characterization and purity determination of this compound and its derivatives. We will move beyond a simple listing of techniques to discuss the underlying principles, rationale for method selection, and provide actionable experimental protocols.
The Critical First Step: Understanding Potential Impurities
Effective purity assessment begins with a foundational understanding of the synthetic route and the likely impurities that may arise. This compound is typically synthesized from a precursor such as 1-chloro-2,5-difluorobenzene. The chlorosulfonation reaction, often employing chlorosulfonic acid, is a common method.[2]
Given this, potential impurities can include:
-
Starting materials: Unreacted 1-chloro-2,5-difluorobenzene.
-
Isomeric products: Benzenesulfonyl chlorides with different substitution patterns.
-
Hydrolysis products: The corresponding 4-chloro-2,5-difluorobenzenesulfonic acid, formed by reaction with trace amounts of water.[3] Sulfonyl chlorides are known to be moisture-sensitive.[1][4]
-
Byproducts from side reactions: Dimerization or polymerization products.
A robust analytical strategy must be capable of separating and detecting these varied species.
A Comparative Overview of Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked. Are you looking for trace-level contaminants, confirming structural integrity, or performing routine quality control? Each method offers a unique lens through which to view the purity of your compound.
| Technique | Principle | Strengths | Limitations | Primary Application |
| ¹⁹F NMR Spectroscopy | Measures the resonance of the ¹⁹F nucleus, which is highly sensitive to its chemical environment. | High sensitivity, wide chemical shift range reduces signal overlap, excellent for identifying and quantifying fluorine-containing impurities.[5][6][7] | Requires a specialized probe; may not detect non-fluorinated impurities. | Structural confirmation and quantification of fluorinated analytes and impurities. |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for separating isomers and non-volatile impurities. Well-established for quantitative analysis.[8][9] | Sulfonyl chlorides can be reactive and may require derivatization or careful method development to prevent on-column degradation.[8][10] | Routine purity checks, quantification of known impurities, and stability studies. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass-based detection and identification. | High sensitivity and specificity for volatile impurities. Provides structural information from mass fragmentation patterns.[10][11][12] | Not suitable for non-volatile or thermally labile compounds like sulfonic acids. The high reactivity of sulfonyl chlorides can be problematic. | Analysis of volatile starting materials and byproducts. |
| ¹H and ¹³C NMR Spectroscopy | Measures the resonance of ¹H and ¹³C nuclei to provide detailed structural information. | Provides unambiguous structural confirmation of the main component and can identify major impurities.[10][13] | Lower sensitivity compared to other methods; may not detect impurities below 1-2%. | Primary structure elucidation and confirmation of the desired product. |
Recommended Experimental Protocols
Protocol 1: Definitive Purity Assessment by ¹⁹F NMR Spectroscopy
Given the two fluorine atoms in the target molecule, ¹⁹F NMR is an exceptionally powerful tool.[14][15] It offers a clean spectral window with high sensitivity, making it ideal for detecting and quantifying fluorinated impurities.[5][7]
Rationale: The chemical shift of each fluorine atom is exquisitely sensitive to its position on the aromatic ring and the nature of adjacent substituents. This allows for clear differentiation between the desired product and any potential fluorinated isomers or degradation products.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound derivative and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Internal Standard: Add a known amount of a fluorinated internal standard with a chemical shift that does not overlap with the sample signals (e.g., trifluorotoluene).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment. For quantitative results, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the nuclei.[6]
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Spectral Width: A wide spectral width to encompass all possible fluorinated species.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the product and any impurities.
-
Calculate the purity based on the relative integration values of the analyte signals versus the internal standard.
-
Protocol 2: Routine Quality Control by Reversed-Phase HPLC
For routine analysis and tracking of non-volatile impurities, a well-developed HPLC method is indispensable. The key challenge with sulfonyl chlorides is their reactivity, particularly their susceptibility to hydrolysis.[16][17][18] Therefore, the method must be fast and use a suitable mobile phase to minimize on-column degradation.
Rationale: This method is designed for rapid separation of the main component from its less polar precursors and more polar hydrolysis products. A C18 column is a versatile choice for this type of aromatic compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL. Critical Step: Analyze the sample promptly after dissolution to minimize hydrolysis.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid to improve peak shape).[9] A typical gradient might be 40% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity using the area percent method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, determine the relative response factors of known impurities.
-
Visualizing the Workflow
A logical workflow is essential for selecting the appropriate analytical technique and ensuring a comprehensive assessment of purity.
Caption: Decision workflow for purity analysis of this compound.
Conclusion
Assessing the purity of reactive intermediates like this compound derivatives requires a multi-faceted analytical approach. While ¹H and ¹³C NMR are essential for initial structural confirmation, they often lack the sensitivity for detailed impurity profiling. For a compound with this specific structure, ¹⁹F NMR stands out as the premier technique for accurate and sensitive quantification of fluorinated impurities. HPLC provides a robust and reliable method for routine quality control and the analysis of non-volatile species. By understanding the potential impurities and selecting the appropriate analytical tools, researchers can ensure the quality and integrity of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.
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Hindawi. (2017, October 18). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved from [Link]
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Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2,5-difluorobenzenesulfonyl Chloride
For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. The reagents used in these processes, such as 4-Chloro-2,5-difluorobenzenesulfonyl chloride, are often highly reactive and require meticulous handling, not only during the reaction but also through to their final disposal. This guide provides an in-depth, procedural framework for the safe and effective disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard: Chemical Profile and Reactivity
This compound (CAS No: 286932-78-3) is a corrosive, water-reactive compound.[1][2] Like other sulfonyl chlorides, its primary hazard stems from its vigorous reaction with nucleophiles, particularly water. This hydrolysis reaction is exothermic and produces corrosive and hazardous byproducts: hydrochloric acid (HCl) and 4-chloro-2,5-difluorobenzenesulfonic acid.[3] Understanding this reactivity is fundamental to its safe handling and disposal.
Key Chemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₂O₂S | [1][2] |
| Molecular Weight | 247.05 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Boiling Point | 253.1 ± 35.0 °C (Predicted) | [2] |
| Density | 1.686 ± 0.06 g/cm³ (Predicted) | [2] |
| Primary Hazards | Causes severe skin burns and eye damage, Reacts with water | [4][6] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not merely about discarding unwanted material; it is a process of controlled neutralization to render the substance non-hazardous. The following workflow is designed to be a self-validating system, ensuring safety at each stage.
Personal Protective Equipment (PPE): The First Line of Defense
Given the corrosive nature of this compound and its reaction products, a stringent PPE protocol is mandatory.[7][8]
-
Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[9][10]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. It is advisable to double-glove.
-
Body Protection : A chemical-resistant lab coat or apron is essential. For larger quantities, chemical-resistant coveralls should be considered.[8]
-
Respiratory Protection : All handling and disposal steps must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[7]
Waste Categorization and Segregation
Properly categorizing the waste stream is a critical first step.
-
Uncontaminated Residue : Small amounts of unreacted this compound.
-
Contaminated Materials : Items such as pipette tips, contaminated absorbent materials from a spill, and rinsed containers.
Never mix sulfonyl chloride waste with other waste streams, particularly with flammable solvents or strong oxidizing agents.[1]
Neutralization Protocol for Uncontaminated Residue
This procedure should only be undertaken by trained personnel. The principle of this neutralization is the controlled hydrolysis of the sulfonyl chloride in a basic solution.
Methodology:
-
Prepare a Neutralizing Solution : In a large beaker or flask, prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[7] Avoid strong bases like sodium hydroxide initially, as the reaction can be too vigorous.
-
Cool the Solution : Place the beaker of the basic solution in an ice bath to manage the exothermic reaction.[7]
-
Slow Addition : With constant stirring, slowly and carefully add the this compound to the cold, basic solution.[7] Crucially, always add the sulfonyl chloride to the base, never the other way around, to avoid a violent reaction.
-
Monitor the Reaction : Observe for off-gassing (carbon dioxide if using bicarbonate or carbonate) and control the rate of addition to prevent excessive foaming and temperature increase.
-
Ensure Complete Neutralization : Once the addition is complete, continue stirring the solution for at least one hour to ensure the reaction has gone to completion.
-
pH Verification : Check the pH of the solution using a pH meter or pH paper to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base solution until the desired pH is reached.
-
Final Disposal : Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[7]
Handling Contaminated Materials and Spills
In the event of a spill, immediate and correct action is required to mitigate the hazard.
-
Spill Containment : For small spills, contain the material using an inert absorbent such as dry sand, earth, or vermiculite.[3][7] Do not use combustible materials like sawdust.[7]
-
Neutralization of Spills : Once contained, the spill can be cautiously neutralized by covering it with a solid, weak base like sodium carbonate or lime, followed by slow addition of water from a spray bottle to control the reaction.
-
Collection and Disposal : The neutralized residue and all contaminated cleaning materials should be collected into a clearly labeled, sealed container for hazardous waste.[7][11][12] This waste must be disposed of through a licensed chemical destruction facility, as it falls under the category of halogenated organic compounds.[11][13][14][15]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper handling and disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
Conclusion: A Culture of Safety
The responsible management of reactive chemicals like this compound is a cornerstone of laboratory safety and environmental stewardship. By understanding the inherent reactivity of the compound and adhering to a systematic, step-by-step disposal protocol, researchers can effectively mitigate risks. This guide serves as a foundational document, but it is imperative to always consult your institution's specific safety guidelines and local regulations. A proactive approach to chemical safety, from acquisition to disposal, fosters a secure and productive research environment.
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- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (n.d.).
- Sulfonyl Chlorides. (2021, May 3). YouTube.
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- Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination. (n.d.). Google Patents.
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- Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2,5-difluorobenzenesulfonyl Chloride
As researchers and drug development professionals, our work with highly reactive chemical intermediates is fundamental to innovation. 4-Chloro-2,5-difluorobenzenesulfonyl chloride is one such building block, prized for its utility in synthesizing complex sulfonamides.[1][2] However, its utility is matched by its hazardous nature. As a sulfonyl chloride, it is not only corrosive but also highly reactive towards water and nucleophiles.
This guide moves beyond a simple checklist. It provides a procedural and causal framework for safely managing this compound in the laboratory. Our primary objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every experimental step is underpinned by a deep understanding of the chemical's properties.
The Core Hazards: Understanding the "Why"
This compound poses two primary, interconnected threats: severe corrosivity and high water reactivity.
-
Corrosivity: Like other sulfonyl chlorides, this compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[3][4][5] This is due to its reactivity with water present in biological tissues, leading to the formation of hydrochloric acid and 4-chloro-2,5-difluorobenzenesulfonic acid, both of which are highly corrosive.
-
Water Reactivity: This is the most critical property to manage. The sulfonyl chloride group reacts readily—and often exothermically—with water, including atmospheric moisture.[6][7] This reaction hydrolyzes the compound, releasing corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[3] Failure to control this reactivity is the root cause of most handling incidents.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazards, a comprehensive PPE strategy is non-negotiable. Each component is chosen to mitigate a specific risk associated with this compound.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes from a highly corrosive liquid necessitates a higher level of protection.
-
Chemical Splash Goggles: Must be worn at all times when the chemical is in the laboratory. They should be tight-fitting to prevent splashes from getting under the frame.[8][9]
-
Full-Face Shield: A face shield is mandatory and must be worn over chemical splash goggles whenever handling the neat material, preparing solutions, or performing transfers.[8][9][10][11] This provides a critical second layer of protection for the entire face from splashes.
Skin and Body Protection
Protecting the skin requires a barrier that is both chemically resistant and appropriate for handling reactive substances.
-
Gloves: Use chemical-resistant gloves. While nitrile gloves offer protection against incidental contact, for prolonged handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended.[8] It is best practice to double-glove, allowing the outer glove to be removed immediately if contamination is suspected. Always inspect gloves for any signs of degradation or perforation before use.[12]
-
Lab Coat: A flame-resistant (FR) lab coat is required.[13] The exothermic reaction with water poses a fire risk, and standard cotton or polyester lab coats offer inadequate protection. Synthetic fibers like polyester can melt onto the skin, causing severe burns.[13]
-
Chemical-Resistant Apron: A rubber or neoprene apron worn over the lab coat provides an additional barrier of protection against splashes during transfers or quenching procedures.[10][11]
-
Full Coverage: Long pants and closed-toe shoes made of a non-porous material are mandatory.[6] Corrosive chemicals can easily penetrate woven footwear.
Respiratory Protection
All work with this compound must be performed within a certified chemical fume hood to control exposure to its vapors and the HCl gas produced upon contact with moisture.[6][14]
-
Standard Operations: For handling small quantities within a properly functioning fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or failure of the fume hood, a full-face respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) should be available.[8][11] All personnel who may need to use a respirator must be properly trained and fit-tested.
PPE Specification Summary
| Task Category | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile) | Flame-Resistant Lab Coat | Not required (in ventilated storage) |
| Weighing & Transfer | Chemical Splash Goggles & Full-Face Shield | Double-gloved (Nitrile or Neoprene) | Flame-Resistant Lab Coat & Chemical Apron | Work in a certified chemical fume hood |
| Reaction Quenching | Chemical Splash Goggles & Full-Face Shield | Double-gloved (Neoprene/Butyl) | Flame-Resistant Lab Coat & Chemical Apron | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical Splash Goggles & Full-Face Shield | Heavy-Duty Gloves (Butyl/Neoprene) | Flame-Resistant Lab Coat & Chemical Apron | Full-face respirator with acid gas/organic vapor cartridge may be necessary |
Operational and Disposal Plan: A Step-by-Step Guide
This protocol outlines the essential steps for safely handling the chemical from receipt to disposal.
Step 1: Preparation and Staging
-
Designate a Workspace: All work must be conducted in a designated area within a chemical fume hood.[14]
-
Clear the Area: Remove all unnecessary items, especially paper products and flammable materials, from the fume hood.[13]
-
Verify Safety Equipment: Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[7][13] A Class D fire extinguisher for reactive metals is good practice, though a standard dry powder (ABC) extinguisher should also be available for other fire types.[15]
-
Prepare Glassware: Use only oven- or flame-dried glassware to prevent any reaction with residual moisture.[13] Purge vessels with an inert gas like nitrogen or argon before introducing the sulfonyl chloride.
-
Don PPE: Put on all required PPE as outlined in the table above before bringing the chemical into the fume hood.
Step 2: Handling and Transfer
-
Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize contact with air moisture.[14][15]
-
Controlled Dispensing: If weighing the solid, do so in the fume hood. If it is a liquid, use a dry, inert gas-purged syringe or cannula for transfers.[7]
-
Containment: Perform all transfers over a secondary containment tray to catch any potential spills.
Step 3: Quenching and Decontamination
-
Excess Reagent: Never return excess chemical to the original container.[14]
-
Quenching Procedure: Slowly and carefully add the excess sulfonyl chloride to a cooled, stirred solution of a weak base, such as aqueous sodium bicarbonate, or a non-nucleophilic solvent like isopropanol, in the fume hood. The reaction can be vigorous and exothermic; control the rate of addition.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) first, then carefully decontaminate with a dilute basic solution before washing.
Step 4: Waste Disposal
-
Quenched Material: The neutralized, quenched solution can be collected in a designated hazardous waste container. Ensure it is properly labeled.[5]
-
Contaminated Solids: Any contaminated gloves, paper towels, or spill absorbents must be collected in a separate, clearly labeled solid hazardous waste container.[3] Do not place unquenched reactive waste into a sealed container.
-
Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office in accordance with local and federal regulations.[3]
Chemical Handling Workflow
Caption: Workflow for handling this compound.
References
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Columbia University Environmental Health & Safety. [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
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MSDS of this compound. Capot Chemical. [Link]
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Safety Data Sheet for 3,5-Difluorobenzene-1-sulfonyl chloride. Angene Chemical. [Link]
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SAFETY DATA SHEET 2,4-Difluorobenzenesulfonyl Chloride. Frontier Scientific. [Link]
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Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]
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Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). [Link]
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Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
